SPP-DM1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C44H59ClN4O14S2 |
|---|---|
Molekulargewicht |
967.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56) |
InChI-Schlüssel |
ZMOVORWFEGTIJA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SPP-DM1: An In-Depth Technical Guide to a Key Component of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPP-DM1 is a critical component in the design of advanced antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapies. It is not a standalone drug but rather a drug-linker conjugate system. This system comprises the highly potent cytotoxic agent DM1, a maytansinoid derivative, connected to a cleavable linker known as SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate). The SPP linker is engineered to be stable in the bloodstream, yet readily cleaved within the reducing environment of a cancer cell, ensuring the targeted release of the DM1 payload. This targeted delivery mechanism aims to maximize the therapeutic efficacy of DM1 against tumor cells while minimizing systemic toxicity to healthy tissues.
The Components of this compound
The this compound system is comprised of two key functional molecules: the cytotoxic payload (DM1) and the cleavable linker (SPP).
DM1: The Cytotoxic Payload
DM1, also known as mertansine (B1676302), is a synthetic derivative of the natural product maytansine.[1] It is a potent microtubule-disrupting agent that exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[2]
SPP: The Cleavable Linker
The SPP linker is a disulfide-containing linker designed for controlled release of the DM1 payload. Its key features include:
-
Stability in Circulation: The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, preventing premature release of the cytotoxic DM1.
-
Intracellular Cleavage: Upon internalization of the ADC into a tumor cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the active DM1 payload.[3]
Mechanism of Action of this compound Antibody-Drug Conjugates
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with the targeted delivery of the cytotoxic payload to cancer cells.
-
Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.[2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic and reducing environment within the lysosome facilitates the cleavage of the SPP linker, releasing the active DM1 payload into the cytoplasm.[3]
-
Microtubule Disruption and Apoptosis: The released DM1 binds to the plus ends of microtubules, suppressing their dynamic instability.[4] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to mitotic arrest and ultimately induces apoptosis through the activation of caspase cascades.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the components and activity of this compound based ADCs.
Table 1: In Vitro Cytotoxicity of DM1
| Cell Line | Cancer Type | IC50 (nM) |
| Panel of human tumor cell lines | Various | 0.003 - 0.01 |
| Pediatric preclinical testing program panel | Various | 0.002 - >3 |
| MDA-MB-361 | Breast Cancer | 0.07 |
| MDA-MB-361 TR | Breast Cancer (T-DM1 Resistant) | 0.16 |
| MDA-MB-361 TCR | Breast Cancer (T-DM1 Resistant) | 0.13 |
| B16F10 | Melanoma | 117 |
Note: IC50 values can vary depending on the specific experimental conditions, including assay methodology and incubation time.
Table 2: Pharmacokinetic Parameters of this compound ADCs in Preclinical Models
| ADC | Animal Model | Antibody Clearance (mL/day/kg) | Conjugate Clearance (mL/day/kg) |
| Trastuzumab-SPP-DM1 | Mouse | 8.5 | 41 |
| Anti-CD22-SPP-DM1 | Rat | Not Reported | Faster than MCC-DM1 conjugate |
Data suggests that the cleavable SPP linker leads to a faster clearance of the conjugated ADC compared to non-cleavable linkers like MCC.[6]
Table 3: In Vivo Efficacy of Lorvotuzumab Mertansine (Anti-CD56-SPP-DM1) in Small Cell Lung Cancer (SCLC) Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Response |
| DMS 53 | 3 mg/kg, single dose | Significant | Tumor Growth Delay |
| SHP-77 | 3 mg/kg, single dose | Significant | Tumor Growth Delay |
| NCI-H69 | 3 mg/kg, single dose | Significant | Tumor Growth Delay |
| NCI-H82 | 3 mg/kg, single dose | Significant | Tumor Growth Delay |
Lorvotuzumab mertansine demonstrated dose-dependent and antigen-specific anti-tumor activity in various SCLC xenograft models.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound based ADCs. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (control)
-
Free DM1 (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Replace the culture medium with 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vivo Xenograft Tumor Model Study
This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Target-positive cancer cells
-
Matrigel (optional, for some cell lines)
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the this compound ADC and vehicle control intravenously (i.v.) at the designated doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry).
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Hydrophobic Interaction Chromatography (HIC) - General Principle:
HIC separates ADC species based on their hydrophobicity. The addition of each DM1 molecule increases the overall hydrophobicity of the antibody.
Procedure Outline:
-
Sample Preparation: The this compound ADC is diluted in a suitable buffer.
-
Chromatography: The sample is injected onto a HIC column. A decreasing salt gradient is typically used to elute the different ADC species, with higher DAR species eluting later.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Data Analysis: The peak areas corresponding to each DAR species are integrated to determine the relative abundance of each species and to calculate the average DAR.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound ADCs.
Caption: Mechanism of action of an this compound antibody-drug conjugate.
Caption: Interference of an anti-HER2 this compound ADC with the HER2 signaling pathway.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Architecture of SPP Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic window. This technical guide provides an in-depth exploration of the succinimidyl-4-(2-pyridyldithio)pentanoate (SPP) linker, a cleavable linker system designed for the controlled release of cytotoxic payloads within the tumor microenvironment.
The SPP Linker: Structure and Mechanism of Action
The SPP linker is a heterobifunctional crosslinker, meaning it possesses two distinct reactive moieties that allow for a sequential and controlled conjugation process.[1]
-
N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.[1]
-
Pyridyl Disulfide Group: This moiety reacts with a thiol (sulfhydryl) group on the cytotoxic payload to form a disulfide bond.[1] This disulfide bond is the key to the linker's cleavable nature.
The intracellular environment of tumor cells has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the systemic circulation.[2][] This differential in reducing potential is exploited by the SPP linker. While stable in the bloodstream, the disulfide bond within the SPP linker is readily cleaved by intracellular glutathione, leading to the release of the active cytotoxic payload directly within the target cancer cell.[2][] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the ADC.[1]
Quantitative Data on ADC Performance with SPP Linkers
The choice of linker profoundly impacts the stability, efficacy, and tolerability of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs utilizing the cleavable SPP linker versus the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Table 1: In Vivo Efficacy Comparison of Anti-CD22 ADCs with SPP (Cleavable) vs. SMCC (Non-Cleavable) Linkers
| Linker Type | Linker | Payload | Efficacy (Tumor Growth Inhibition) | Tolerability (Body Weight Loss) | Reference |
| Cleavable | SPP | DM1 | Active against all 7 tested antigens | More significant weight loss at 20 mg/kg | [4] |
| Non-cleavable | SMCC | DM1 | Active against only 2 of 7 tested antigens | Less toxicity observed at 20 mg/kg | [4] |
Table 2: In Vitro Cytotoxicity of ADCs with Various Linker Technologies
| ADC Target | Cell Line | Linker Type | Payload | IC50 (pM) | Reference(s) |
| HER2 | SK-BR-3 | β-galactosidase-cleavable | MMAE | 150 | [5] |
| HER2 | BT-474 | Disulfide (rebridging) | MMAE | Low nanomolar range | [6] |
| HER2 | MCF-7 (HER2 negative) | Disulfide (rebridging) | MMAE | No cytotoxicity | [6] |
| CD22 | NHL B-cell lines | Non-cleavable (MCC) | DM1 | Broadly effective | [7] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of ADCs. The following sections provide step-by-step protocols for key experiments involving SPP linkers.
Synthesis of SPP-Linker-Payload Conjugate
This protocol outlines the general steps for reacting the SPP linker with a thiol-containing cytotoxic payload.
-
Dissolution of SPP Linker: Dissolve the SPP linker in a suitable organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 10-20 mM.[1]
-
Payload Preparation: Dissolve the thiol-containing payload in DMF or DMSO to a stock concentration of 10-20 mM.
-
Reaction: Combine the SPP linker and the payload in a reaction buffer at a slight molar excess of the linker. The reaction is typically carried out at room temperature for 1-2 hours.
-
Purification: The resulting linker-payload conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials.
Conjugation of SPP-Linker-Payload to Antibody
This two-step protocol describes the conjugation of the pre-formed linker-payload to a monoclonal antibody.
Step 1: Antibody Modification with the SPP Linker
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[1]
-
Linker Addition: Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]
-
Purification: Remove the excess, unreacted SPP linker using size-exclusion chromatography (SEC) with a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[1]
Step 2: Conjugation of Thiol-Containing Payload to the Modified Antibody
-
Payload Addition: Add the thiol-containing payload solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of payload to the incorporated linker.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring.[1]
-
Purification: Purify the final ADC using SEC to remove unconjugated payload and other small molecules.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is crucial to ensure the quality, consistency, and desired properties of the ADC.
The DAR is a critical quality attribute that influences the ADC's efficacy and safety.
-
UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR. It involves measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug) and using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, HIC can effectively separate species with different DARs.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the intact ADC's mass, allowing for unambiguous confirmation of drug conjugation and accurate DAR calculation.[11]
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species, such as aggregates, in ADC preparations.[9][12]
In Vitro Stability and Cytotoxicity Assays
-
Plasma Stability Assay: This assay evaluates the stability of the ADC in plasma from different species to predict its behavior in circulation. The rate of premature payload release is monitored over time, typically by measuring the decrease in the average DAR using LC-MS.
-
In Vitro Cytotoxicity Assay (e.g., MTT/XTT): This assay determines the potency (IC50) of the ADC on target cancer cell lines. Cells are incubated with serial dilutions of the ADC, and cell viability is measured to determine the concentration required to inhibit cell growth by 50%.[5][13]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental chemical reactions, the mechanism of action, and the experimental workflows involved in the development of ADCs with SPP linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-CD22-MCC-DM1: an antibody-drug conjugate with a stable linker for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of the DM1 Maytansinoid Payload
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maytansinoid DM1, a potent microtubule-targeting agent, is a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of the DM1 payload. It details the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its cytotoxic potency and binding affinities are presented for comparative analysis. Furthermore, this guide offers detailed diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding of DM1's role in targeted cancer therapy.
Introduction
Maytansinoids are a class of potent antimitotic agents originally isolated from Maytenus ovatus. DM1, a synthetic derivative of maytansine, has been engineered for enhanced stability and conjugation to monoclonal antibodies, creating powerful ADCs.[1][2] This targeted delivery strategy aims to concentrate the cytotoxic effects of DM1 within antigen-expressing tumor cells, thereby widening the therapeutic window and minimizing systemic toxicity.[1][3] The fundamental mechanism of action of DM1 lies in its ability to disrupt microtubule dynamics, which are essential for critical cellular processes, most notably mitotic spindle formation during cell division.[4][5] This disruption ultimately leads to cell cycle arrest and apoptosis.[1][5]
Molecular Mechanism of Action: Microtubule Disruption
The primary molecular target of DM1 is tubulin, the protein subunit that polymerizes to form microtubules.[4][6]
2.1. Binding to Tubulin:
DM1 binds to tubulin at or near the vinca (B1221190) alkaloid binding site on the β-subunit.[7][8] This interaction is competitive with vinca alkaloids but distinct from other microtubule-targeting agents like taxanes, which bind to a different site and stabilize microtubules.[9]
2.2. Inhibition of Microtubule Polymerization:
By binding to tubulin, DM1 inhibits the assembly of αβ-tubulin heterodimers into microtubules.[6][7] This leads to a decrease in the overall microtubule polymer mass within the cell.
2.3. Suppression of Microtubule Dynamics:
Beyond simply inhibiting polymerization, DM1 acts as a "microtubule end poison."[1][10] It binds with high affinity to the tips of microtubules, suppressing their dynamic instability.[1][2] This suppression involves a reduction in both the growth and shortening rates of the microtubules.[10] This disruption of the delicate balance between polymerization and depolymerization is a key aspect of its potent cytotoxicity.
Cellular Consequences of DM1 Action
The disruption of microtubule dynamics by DM1 triggers a cascade of cellular events culminating in cell death.
3.1. Mitotic Arrest:
The inability to form a functional mitotic spindle due to DM1's effects on microtubules leads to the arrest of the cell cycle in the G2/M phase.[1][5] Cells are unable to properly segregate their chromosomes, activating the spindle assembly checkpoint.
3.2. Induction of Apoptosis:
Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[5] This leads to the organized dismantling of the cell and its elimination.
The Role of DM1 in Antibody-Drug Conjugates (ADCs)
The therapeutic efficacy of DM1 is profoundly enhanced when delivered as a payload in an ADC.
The process begins with the selective binding of the ADC's antibody component to a specific antigen on the surface of a tumor cell.[11] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell.[11] The complex is then trafficked to the lysosome, where the antibody is degraded, releasing the active DM1 payload into the cytoplasm.[11][12] Once liberated, DM1 can bind to tubulin and exert its cytotoxic effects.
Quantitative Data
The potency of DM1 and its metabolites has been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |
| Maytansine | KB | Human Nasopharynx | 8 | [13] |
| Maytansine | P-388 | Murine Leukemia | 0.6 | [13] |
| Maytansine | L1210 | Murine Leukemia | 2 | [13] |
| Maytansine | MCF7 | Breast Cancer | 710 (for mitotic arrest) | [2] |
| S-methyl DM1 | MCF7 | Breast Cancer | 330 (for mitotic arrest) | [2] |
Table 2: Tubulin and Microtubule Binding Affinity of DM1 and Related Compounds
| Compound | Parameter | Value | Reference |
| Maytansine | KD for soluble tubulin | 0.86 ± 0.2 µmol/L | [9] |
| S-methyl DM1 | KD for soluble tubulin | 0.93 ± 0.2 µmol/L | [9] |
| S-methyl DM1 | KD for high-affinity sites on microtubules | 0.1 ± 0.05 µmol/L | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mode of action of DM1.
6.1. In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Materials: Purified tubulin, G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol), GTP, DM1 stock solution, 96-well plate, temperature-controlled microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in G-PEM buffer supplemented with 1.0 mM GTP.[14]
-
Add serial dilutions of DM1 or a vehicle control (e.g., DMSO) to the wells of a 96-well plate.[14]
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves and calculate the IC50 value for inhibition of polymerization.
-
6.2. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic agent.
-
Materials: Cancer cell line of interest, complete cell culture medium, DM1, 96-well plate, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treat the cells with serial dilutions of DM1 and a vehicle control for a specified period (e.g., 72-96 hours).[15]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[16]
-
6.3. Mitotic Arrest Assay (Flow Cytometry)
This assay quantifies the percentage of cells in different phases of the cell cycle to determine if a compound induces arrest at a specific phase.
-
Materials: Cancer cell line, complete culture medium, DM1, PBS, 70% ethanol (B145695) (ice-cold), propidium (B1200493) iodide (PI) staining solution with RNase A.
-
Procedure:
-
Treat cells with DM1 or a vehicle control for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[17]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.
-
6.4. Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the morphological changes induced by DM1.
-
Materials: Cells grown on coverslips, DM1, PBS, fixation buffer (e.g., ice-cold methanol or 4% paraformaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking buffer (e.g., 1% BSA in PBS), primary antibody (e.g., mouse anti-α-tubulin), fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488), mounting medium with DAPI.
-
Procedure:
-
Seed cells on sterile glass coverslips and treat with DM1 or a vehicle control.
-
Wash the cells with PBS and fix them. For optimal microtubule staining, fixation with ice-cold methanol at -20°C for several minutes is often effective.[3]
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.
-
6.5. Live-Cell Imaging of Microtubule Dynamics
This advanced technique allows for the direct observation and quantification of microtubule growth, shortening, and catastrophe events in living cells.
-
Materials: Cells stably expressing a fluorescently tagged microtubule-associated protein (e.g., EGFP-α-tubulin or EB3-EGFP), live-cell imaging microscope with environmental control (37°C, 5% CO2).
-
Procedure:
-
Plate the cells in a suitable imaging dish.
-
Treat with a low concentration of DM1 or a vehicle control.
-
Place the dish on the stage of the live-cell imaging microscope.
-
Acquire time-lapse images at short intervals (e.g., every 2-5 seconds) for several minutes.
-
Use specialized software to track the ends of individual microtubules and measure parameters such as growth and shortening rates, and the frequency of transitions between these states (catastrophe and rescue).
-
Conclusion
The DM1 maytansinoid payload is a highly potent cytotoxic agent that exerts its anticancer effects by disrupting the fundamental cellular process of microtubule dynamics. Its primary mechanism of action involves binding to tubulin, inhibiting its polymerization, and suppressing the dynamic instability of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. When incorporated into an ADC, the targeted delivery of DM1 to cancer cells significantly enhances its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of DM1 and other microtubule-targeting agents in the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Role of the SPP Linker in DM1 Payload Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker in the targeted release of the potent anti-cancer agent DM1 from antibody-drug conjugates (ADCs). Understanding the mechanism of payload release is paramount for the design and optimization of effective and safe ADC therapeutics.
Introduction to the SPP-DM1 Linker System
The SPP linker is a cleavable linker that connects a monoclonal antibody to the cytotoxic payload, DM1. This system is designed to be stable in systemic circulation, thereby minimizing off-target toxicity, and to efficiently release the DM1 payload within the target cancer cells.[1] The release mechanism is predicated on the presence of a disulfide bond within the SPP linker, which is susceptible to cleavage in the reducing environment of the intracellular space.[2]
DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent. By inhibiting microtubule assembly, DM1 induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] The targeted delivery of DM1 via an ADC aims to concentrate its cytotoxic effect at the tumor site, thus widening the therapeutic window.
Mechanism of DM1 Payload Release
The release of DM1 from an SPP-linked ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.
Internalization and Intracellular Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis. The internalized ADC is then trafficked through the endosomal-lysosomal pathway. The vesicle containing the ADC matures from an early endosome to a late endosome and ultimately fuses with a lysosome.
ADC Internalization and Payload Release Pathway
Disulfide Bond Cleavage
The key to the SPP linker's function lies in its disulfide bond. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents, such as glutathione, compared to the bloodstream.[2] Within the lysosome and cytoplasm, this reducing environment facilitates the cleavage of the disulfide bond in the SPP linker, liberating the active DM1 payload.
Quantitative Data on this compound ADC Stability and Payload Release
The stability of the ADC in circulation and the efficiency of payload release at the target site are critical parameters for its therapeutic efficacy and safety.
Plasma Stability
Premature cleavage of the linker in the bloodstream can lead to off-target toxicity and reduced efficacy.[2] The stability of disulfide linkers like SPP can be influenced by factors such as steric hindrance around the disulfide bond.[2] Generally, cleavable linkers like SPP tend to have faster plasma clearance compared to non-cleavable linkers such as MCC (used in T-DM1).[4]
| ADC Linker Type | Species | Parameter | Value | Reference |
| This compound | Rat | Plasma Clearance | Faster than MCC-DM1 | [4] |
| Val-Cit Linker (cleavable) | Rat | % Payload Release (6 days) | ~2.5% | [5] |
| Val-Cit Linker (cleavable) | Mouse | % Payload Release (6 days) | ~25% | [5] |
| MCC-DM1 (non-cleavable) | Rat | Half-life | 4.56 ± 1.11 days | [6] |
| MCC-DM1 (non-cleavable) | Cynomolgus Monkey | Half-life | 3-5 days | [7] |
Intracellular Payload Release
The rate of DM1 release within the target cell is crucial for achieving a therapeutic concentration of the cytotoxic agent. This is typically assessed using in vitro lysosomal assays.
| Assay Type | Key Finding |
| In vitro lysosomal processing | T-SPP-DM1 and T-DM1 (MCC linker) showed similar rates of processing to their respective catabolites. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC characteristics.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Methodology:
-
Preparation: Thaw human or other species' plasma at 37°C and centrifuge to remove precipitates.
-
Incubation: Spike the this compound ADC into the plasma to a final concentration of approximately 100 µg/mL. Prepare a control sample by incubating the ADC in a buffer like PBS.
-
Time Points: Incubate samples at 37°C. At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots and immediately freeze them at -80°C.
-
Sample Analysis (LC-MS):
-
Thaw the samples.
-
Isolate the ADC from plasma proteins using affinity capture, for example, with anti-human IgG magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
-
Data Analysis: Plot the average DAR against time to determine the rate of drug deconjugation and the half-life of the ADC in plasma.
In Vitro Plasma Stability Assay Workflow
In Vitro Lysosomal Payload Release Assay
Objective: To quantify the rate and extent of DM1 release from the this compound ADC in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Fractions: Isolate lysosomal fractions from cultured cells or liver tissue using a commercially available kit or standard subcellular fractionation protocols.
-
Reaction Setup: Prepare a reaction buffer with a pH of approximately 4.5-5.0 to mimic the acidic environment of the lysosome.
-
Incubation: Add the this compound ADC to the lysosomal fraction in the reaction buffer.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Precipitate proteins from the quenched samples by centrifugation.
-
Quantification of Released DM1 (LC-MS/MS):
-
Analyze the supernatant containing the released DM1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a standard curve using known concentrations of free DM1 to quantify the amount released in the assay samples.
-
-
Data Analysis: Plot the concentration of released DM1 over time to determine the release kinetics.
Lysosomal Payload Release Assay Workflow
Conclusion
The SPP linker is a critical component of certain antibody-drug conjugates, enabling the targeted delivery and intracellular release of the DM1 payload. Its disulfide-based chemistry allows for cleavage in the reducing environment of the tumor cell, a key feature of its mechanism of action. A thorough understanding and quantitative assessment of the SPP linker's stability in plasma and its cleavage kinetics within the lysosome are essential for the development of safe and effective ADCs. The experimental protocols outlined in this guide provide a framework for researchers to evaluate these critical parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
SPP-DM1 Targeted Cancer Therapy: A Technical Guide to Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. This targeted delivery mechanism aims to enhance the therapeutic index of cytotoxic agents by maximizing their concentration at the tumor site while minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth exploration of ADCs utilizing the SPP-DM1 linker-payload system.
This compound is a widely employed ADC platform where the cytotoxic agent, DM1, a potent maytansinoid, is conjugated to a monoclonal antibody via a cleavable linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP). DM1 exerts its anti-tumor effect by disrupting microtubule dynamics, a critical process for cell division, ultimately leading to mitotic arrest and apoptosis.[1][2] The SPP linker is designed to be stable in systemic circulation and to release the DM1 payload upon internalization into the target cancer cell.[2] This guide will delve into the core principles of this compound targeted therapy, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The therapeutic efficacy of an this compound based ADC is a multi-step process that begins with the selective recognition of a tumor-associated antigen by the monoclonal antibody component and culminates in the targeted killing of the cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2][3]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC traffics through the endo-lysosomal pathway. Within the reducing environment of the lysosome, the disulfide bond of the SPP linker is cleaved.[2][4] This cleavage releases the active DM1 payload into the cytoplasm.[2]
-
Microtubule Disruption: The liberated DM1, a potent microtubule-depolymerizing agent, binds to tubulin at the vinca (B1221190) alkaloid binding site.[5][6] This interaction suppresses the dynamic instability of microtubules by inhibiting their polymerization.[1][7]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[2] This leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis, through a process often referred to as mitotic catastrophe.[2][5]
-
Bystander Effect: A key feature of ADCs with cleavable linkers like SPP is the potential for a "bystander effect". Once the uncharged DM1 payload is released into the cytoplasm of the target antigen-positive cell, it can diffuse across the cell membrane and kill adjacent antigen-negative tumor cells in the microenvironment.[8] This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.[8]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the key events in the mechanism of action of an this compound ADC, from initial binding to the induction of apoptosis and the bystander effect.
Preclinical and Clinical Data
The efficacy of this compound based ADCs has been evaluated in numerous preclinical and clinical studies. The following tables summarize representative quantitative data from these investigations.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the in vitro potency of an ADC.
| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Breast Cancer | 82 (as T-DM1) | [9] |
| HER2 | HCC1954 | Breast Cancer | 33 (as T-DM1) | [9] |
| CD19 | Raji | Burkitt's Lymphoma | ~10-100 | [10] |
| CD20 | Granta-519 | Mantle Cell Lymphoma | ~10-100 | [10] |
| CD22 | BJAB | B-cell Lymphoma | ~10-100 | [10] |
In Vivo Efficacy
Xenograft tumor models in immunocompromised mice are commonly used to assess the in vivo anti-tumor activity of ADCs.
| ADC Target | Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HER2 | NCI-N87 | Gastric Cancer | 3.6 (T-DM1) | Significant reduction in tumor growth | [9] |
| CD19 | Raji | Burkitt's Lymphoma | 5 | Significant tumor regression | [10] |
| CD20 | Granta-519 | Mantle Cell Lymphoma | 5 | Significant tumor regression | [10] |
| CD22 | BJAB | B-cell Lymphoma | 5 | Significant tumor regression | [10] |
Note: The exact percentage of tumor growth inhibition can vary based on the specific experimental conditions and the duration of the study.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the IC50 value of an this compound ADC using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated monoclonal antibody (control)
-
Free DM1 (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software package.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound ADC treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the this compound ADC at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Targeting cancer with antibody-drug conjugates: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of SPP-DM1: A Technical Guide to its Bystander Effect
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of action of antibody-drug conjugates (ADCs) is paramount for designing next-generation cancer therapeutics. A critical aspect of ADC efficacy, particularly in the context of heterogeneous tumors, is the "bystander effect." This in-depth technical guide elucidates the core principles of the bystander effect mediated by SPP-DM1, an ADC featuring a cleavable disulfide linker (SPP) and the potent microtubule-inhibiting payload, maytansinoid DM1.
The defining characteristic of this compound's ability to induce bystander killing lies in its linker chemistry. The SPP linker is designed to be stable in circulation but is readily cleaved within the reducing environment of the target cancer cell. This intracellular cleavage releases the DM1 payload in its native, uncharged form. The neutral charge and lipophilicity of the free DM1 are crucial properties that allow it to permeate the cell membrane and diffuse into the tumor microenvironment, where it can be absorbed by and kill adjacent antigen-negative tumor cells.[1][2] This mechanism stands in stark contrast to ADCs with non-cleavable linkers, such as ado-trastuzumab emtansine (T-DM1), which release a charged lysine-linker-DM1 complex that is unable to cross the cell membrane, thereby exhibiting a minimal bystander effect.[1][3]
Quantitative Analysis of Bystander Efficacy
While specific quantitative data for an this compound ADC is not widely available in the public domain, the foundational study by Kovtun et al. (2006) on the anti-CanAg ADC, huC242-SPP-DM1, provides the basis for understanding its potential.[1][4] The following table summarizes the expected performance of an this compound conjugate based on its known mechanism and compares it with a non-cleavable linker ADC.
| ADC Conjugate | Linker Type | Released Payload | Membrane Permeability | Expected Bystander Effect |
| This compound | Cleavable (Disulfide) | DM1 (neutral) | High | Significant |
| SMCC-DM1 (e.g., T-DM1) | Non-cleavable (Thioether) | Lysine-SMCC-DM1 (charged) | Low | Minimal to None |
Core Signaling Pathway and Bystander Mechanism
The mechanism of action of this compound and its subsequent bystander effect can be visualized as a multi-step process.
Caption: Mechanism of this compound action and bystander killing.[2]
Experimental Protocols for Assessing the Bystander Effect
The quantification of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Objective: To quantify the cytotoxic effect of this compound on antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) line: A cancer cell line endogenously expressing the target antigen for the antibody component of the this compound ADC.
-
Antigen-Negative (Ag-) line: A cancer cell line that does not express the target antigen.
-
-
Cell Labeling: To distinguish between the two cell populations, one or both cell lines are labeled with a stable fluorescent marker (e.g., GFP for Ag+ cells and RFP for Ag- cells).
-
Co-culture Seeding: Ag+ and Ag- cells are seeded in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates. Monocultures of each cell line serve as controls.
-
ADC Treatment: Co-cultures and monocultures are treated with a range of concentrations of the this compound ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is determined using a method that can differentiate between the labeled cell populations, such as flow cytometry or high-content imaging. The viability of the Ag- cells in co-culture is compared to their viability in monoculture at the same ADC concentration.
Caption: Workflow of an in vitro co-culture bystander assay.
In Vivo Admixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
Objective: To evaluate the efficacy of this compound in tumors composed of a mixture of antigen-positive and antigen-negative cells.
Methodology:
-
Cell Preparation: Prepare a suspension of Ag+ and Ag- tumor cells at a defined ratio (e.g., 50:50).
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the this compound ADC, a control ADC with a non-cleavable linker, and a vehicle control to different groups of mice.
-
Tumor Measurement: Monitor tumor growth over time by measuring tumor volume.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological or immunohistochemical analysis to assess the relative populations of Ag+ and Ag- cells.
The study by Kovtun et al. demonstrated that an ADC with a cleavable disulfide linker was effective in eradicating tumors containing both antigen-positive and antigen-negative cells in vivo, whereas an ADC with a non-cleavable linker was not.[1]
Conclusion
The this compound ADC platform, by virtue of its cleavable disulfide linker, is rationally designed to elicit a potent bystander effect. The intracellular release of the membrane-permeable, uncharged DM1 payload enables the killing of adjacent antigen-negative tumor cells, a crucial advantage for treating heterogeneous solid tumors. The experimental protocols outlined provide a robust framework for the quantitative assessment of this bystander activity. Further investigation and generation of specific quantitative data for various this compound constructs will be instrumental in advancing these promising therapeutics into the clinic.
References
- 1. Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SPP-DM1 for Targeted Chemotherapy: A Technical Guide
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure and associated toxicities.[1][2] This document provides a comprehensive technical overview of SPP-DM1, an ADC that combines a targeting monoclonal antibody with the microtubule-disrupting agent DM1 through a cleavable disulfide-based linker, referred to as SPP.[3][4] We will delve into its mechanism of action, including the crucial bystander killing effect, present key preclinical data in a structured format, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals working on the next generation of targeted cancer therapeutics.
Core Components and Therapeutic Rationale
This compound is a composite therapeutic with three main components, each playing a critical role in its function:
-
Monoclonal Antibody (mAb) : The mAb component provides tumor specificity by targeting a surface antigen that is overexpressed on cancer cells (e.g., HER2) compared to healthy tissues.[3] This targeted binding is the foundational step for the selective delivery of the payload.
-
DM1 Payload : DM1 is a maytansinoid derivative, a highly potent cytotoxic agent that inhibits cell division by disrupting microtubule dynamics.[5] Maytansine itself was too toxic for systemic administration in clinical trials; its use in an ADC format, however, mitigates this toxicity by limiting its delivery to target cells.[6]
-
SPP Linker : The "SPP" in this compound refers to a linker containing a disulfide bond.[4] This type of linker is designed to be stable in the systemic circulation but is readily cleaved within the reducing environment of the tumor cell, specifically after internalization.[4] This conditional cleavage is essential for the intracellular release of the active DM1 payload.
The overarching therapeutic strategy is to leverage the antibody's specificity to concentrate the potent DM1 payload within antigen-expressing cancer cells, thereby enhancing the therapeutic window and reducing off-target side effects commonly associated with traditional chemotherapy.[1]
Mechanism of Action
The efficacy of this compound is predicated on a sequential, multi-step process that ensures targeted cell killing.
-
Binding and Internalization : The ADC circulates in the bloodstream and, upon reaching the tumor microenvironment, the mAb component binds specifically to its target antigen on the surface of a cancer cell.[4] Following this binding event, the entire ADC-antigen complex is internalized by the cell, typically through endocytosis.[3][4]
-
Lysosomal Trafficking and Payload Release : Once inside the cell, the complex is trafficked to lysosomes.[4] Within the lysosomal compartment, the antibody is degraded, and the SPP linker's disulfide bond is cleaved by the high intracellular concentration of reducing agents like glutathione.[2][4] This process releases the DM1 payload in its native, unmodified, and cell-permeable form.[4]
-
Cytotoxicity via Microtubule Disruption : The freed DM1 binds to tubulin at the microtubule ends.[5] This action potently suppresses microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division.[3][5] The disruption leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[4]
-
The Bystander Effect : A key advantage of using a cleavable linker like SPP is the potential for a "bystander effect."[4] Because the released DM1 payload is uncharged and membrane-permeable, it can diffuse out of the targeted, antigen-positive (Ag+) cell and into the surrounding tumor microenvironment.[4][7] This diffused DM1 can then be taken up by adjacent antigen-negative (Ag-) tumor cells, inducing the same cytotoxic effect.[4] This mechanism is critical for overcoming tumor heterogeneity, where not all cancer cells may express the target antigen, thereby enhancing the overall anti-tumor efficacy.[4] In contrast, ADCs with non-cleavable linkers, such as the well-known T-DM1 (ado-trastuzumab emtansine), release a charged lysine-linker-DM1 complex that cannot cross the cell membrane, thus exhibiting no significant bystander effect.[4]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies evaluating this compound and related conjugates.
Table 1: Comparative In Vivo Efficacy of this compound vs. MCC-DM1 in Xenograft Models Data extracted from studies on various subcutaneous non-Hodgkin lymphoma (NHL) xenograft models.[1]
| Target | Cell Line | ADC Linker | Dose (mg/kg) | Outcome |
| CD19 | RAJI | This compound | 5 | Superior tumor growth inhibition vs. MCC-DM1 |
| MCC-DM1 | 5 | Moderate tumor growth inhibition | ||
| CD20 | Granta-519 | This compound | 5 | Significant tumor growth inhibition |
| MCC-DM1 | 5 | Less effective tumor growth inhibition | ||
| CD21 | RAJI | This compound | 5 | Significant tumor growth inhibition |
| MCC-DM1 | 5 | Less effective tumor growth inhibition | ||
| CD22 | BJAB-luc | This compound | ~5 | Significant tumor growth inhibition |
| MCC-DM1 | ~10 | Moderate tumor growth inhibition at higher dose |
Table 2: Comparative Pharmacokinetics of this compound vs. MCC-DM1 Pharmacokinetic profiles were compared in preclinical rodent models.[8]
| ADC Component | Parameter | This compound (Disulfide Linker) | MCC-DM1 (Thioether Linker) | Implication |
| Total Antibody | Clearance | Similar | Similar | The antibody itself is cleared at a similar rate. |
| Conjugated Antibody (ADC) | Clearance | Faster | Slower | The SPP linker leads to faster clearance of the intact ADC from circulation compared to the more stable MCC linker. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs like this compound.
4.1 In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.[3]
-
Materials :
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
This compound ADC, unconjugated antibody, and free DM1.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[3]
-
Microplate reader.
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[3]
-
ADC Treatment : Prepare serial dilutions of this compound, unconjugated antibody, and free DM1. Replace the existing medium with 100 µL of the diluted compounds. Include untreated cells as a negative control.[3]
-
Incubation : Incubate the plate for 72-96 hours at 37°C with 5% CO2.[3]
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[3]
-
Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the crystals.[9]
-
Data Acquisition : Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and plot against the log of the drug concentration to determine the IC50 value using non-linear regression.[9][10]
-
4.2 In Vitro Bystander Effect Co-Culture Assay
This protocol quantifies the ability of this compound to kill adjacent antigen-negative cells.[4]
-
Materials :
-
Ag+ and Ag- cell lines.
-
Distinct fluorescent labels for each cell line (e.g., GFP for Ag+ and mCherry for Ag-).
-
This compound ADC and a non-bystander control ADC (e.g., T-DM1).
-
High-content imager or flow cytometer.
-
-
Procedure :
-
Cell Labeling : Stably transduce the Ag+ and Ag- cell lines with different fluorescent proteins.
-
Co-Culture Seeding : Seed the labeled cells together in plates at various ratios (e.g., 1:1, 1:3, 3:1).[10]
-
ADC Treatment : Treat the co-cultures with a range of this compound concentrations. Include controls with a non-bystander ADC.[4]
-
Incubation : Incubate for a period sufficient for cytotoxicity to manifest (typically 72-120 hours).[4]
-
Analysis : Use high-content imaging or flow cytometry to distinguish between the two cell populations based on their fluorescent labels and quantify the viability of each. A significant decrease in the viability of the Ag- population in the presence of Ag+ cells indicates a bystander effect.[4]
-
4.3 In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of this compound in a living model.[3]
-
Materials :
-
Immunocompromised mice (e.g., nude or SCID).
-
Tumor cells for implantation.
-
This compound ADC and vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Tumor Implantation : Subcutaneously implant tumor cells into the flanks of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[1]
-
Randomization : Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Treatment Administration : Administer this compound or vehicle intravenously (i.v.) at the designated schedule (e.g., once weekly for 3 weeks).[3]
-
Tumor Measurement : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²) / 2.[3]
-
Monitoring : Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.
-
Component Relationships and Therapeutic Design
The rational design of this compound relies on the synergistic interplay of its components to achieve targeted cytotoxicity.
Conclusion
This compound is an antibody-drug conjugate designed for the targeted delivery of the potent cytotoxic agent DM1. Its mechanism leverages a cleavable disulfide linker that facilitates intracellular payload release and a powerful bystander effect, which is critical for treating heterogeneous tumors. Preclinical data demonstrate its potential for superior efficacy compared to ADCs with non-cleavable linkers in certain contexts. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of this compound and similar next-generation ADCs. Further research is necessary to fully characterize its therapeutic window and translate its promising preclinical activity into clinical benefit.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer [mdpi.com]
- 8. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Conjugation Landscape: A Technical Guide to the Drug-to-Antibody Ratio of SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspects of the antibody-drug conjugate (ADC) linker-payload system, SPP-DM1. Comprising the cytotoxic agent DM1 linked via the cleavable linker SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), this compound is a cornerstone in the development of targeted cancer therapies.[1] A pivotal parameter in the design and efficacy of an this compound based ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. This guide will explore the theoretical considerations, experimental determination, and critical parameters influencing the DAR of this compound, providing a comprehensive resource for researchers in the field.
Theoretical Drug-to-Antibody Ratio: A Balancing Act
While a definitive "theoretical" drug-to-antibody ratio for this compound is not a fixed value, a general consensus in the field suggests an optimal DAR of 3-4 for maytansinoid-based ADCs.[2] This range represents a crucial balance between maximizing cytotoxic payload delivery to tumor cells and minimizing potential off-target toxicity and negative impacts on pharmacokinetics.[2][3][4]
A higher DAR may intuitively seem more potent; however, it can lead to increased ADC aggregation, faster clearance from circulation, and heightened systemic toxicity.[2][4] Conversely, a low DAR may result in reduced efficacy. The ideal DAR is therefore highly dependent on the specific antibody, the target antigen, and the desired therapeutic window, necessitating empirical determination and optimization.[2]
Key Parameters Influencing this compound Conjugation and DAR
The efficiency of this compound conjugation and the resulting DAR are influenced by several critical reaction parameters. Careful optimization of these factors is paramount to achieving a desired and consistent DAR.
| Parameter | Recommended Range/Consideration | Potential Issue if Not Optimal |
| Antibody Purity | >95% | Competing reactions from impurities can reduce conjugation efficiency.[2] |
| Antibody Concentration | >0.5 mg/mL | Dilute reaction conditions can lead to slow kinetics.[2] |
| Reducing Agent (e.g., DTT, TCEP) | Titration recommended (e.g., 1-20 mM for DTT) | Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[2] |
| Reduction Temperature | Optimization needed (e.g., 25-56°C) | Suboptimal temperatures can lead to incomplete disulfide bond reduction.[2] |
| Conjugation pH | 6.5 - 7.5 | Higher pH can cause hydrolysis of the maleimide (B117702) group on the SPP linker, while lower pH reduces the reactivity of the thiol groups on the antibody.[2] |
| This compound:Antibody Molar Ratio | Titrate to find the optimal ratio | An excessively high ratio can lead to ADC aggregation and faster clearance.[2] |
| Co-solvent (e.g., DMSO) | Titrate to use the minimal amount necessary | High concentrations of organic solvents can denature the antibody, while insufficient amounts may lead to poor solubility of the hydrophobic this compound.[2] |
| Reaction Time and Temperature | Systematically optimize | Longer reaction times may increase conjugation but can also promote aggregation or degradation.[2] |
Mechanism of Action: From Targeting to Apoptosis
The antitumor activity of an this compound-based ADC is a multi-step process initiated by the specific binding of the ADC to its target antigen on the surface of a tumor cell.[1]
1. Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex within an endosome.[1][5]
2. Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the SPP linker, releasing the active DM1 payload into the cytoplasm.[1]
3. Microtubule Disruption, Cell Cycle Arrest, and Apoptosis: The released DM1, a potent maytansinoid derivative, binds to tubulin, a key component of microtubules.[1][6] This disrupts microtubule dynamics, interfering with the formation of the mitotic spindle, which is essential for cell division. The ultimate result is cell cycle arrest in the G2/M phase, leading to programmed cell death, or apoptosis.[1][6]
Experimental Protocols for DAR Determination
Accurate determination of the average DAR is crucial for the characterization and quality control of ADCs. Several analytical techniques can be employed for this purpose.
Determination of Average DAR by UV-Visible Spectrophotometry
This method is relatively simple and relies on the distinct absorbance maxima of the antibody and the DM1 payload.[7]
Principle: The Beer-Lambert law is utilized, along with the known extinction coefficients of the antibody (typically at 280 nm) and DM1 (around 252 nm).[7][8]
Methodology:
-
Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS).[7]
-
Measure the absorbance of the solution at 280 nm (A280) and 252 nm (A252) using a spectrophotometer.[7]
-
Calculate the concentrations of the antibody and the drug using equations that correct for the absorbance contribution of each component at both wavelengths.[7][]
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.
Determination of DAR Distribution by Mass Spectrometry (MS)
Mass spectrometry provides a more detailed analysis, revealing the distribution of different DAR species (e.g., DAR 0, 1, 2, etc.).[7] This is often coupled with a separation technique like reversed-phase HPLC (RP-HPLC).[7]
Methodology:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.[3]
-
LC-MS Analysis: The sample is injected into an HPLC system for separation, and the eluent is directed into an electrospray ionization mass spectrometer (ESI-MS).[7]
-
Data Acquisition: Mass spectra are acquired across the elution profile.
-
Data Analysis: The mass spectra are deconvoluted to obtain the zero-charge masses of the different species. The number of DM1 molecules attached is determined from the mass shift relative to the unconjugated antibody. The relative abundance of each DAR species is determined by integrating the peak areas, allowing for the calculation of the average DAR.[7][]
Conclusion
The drug-to-antibody ratio is a critical quality attribute of this compound based ADCs, profoundly impacting their efficacy, safety, and pharmacokinetic profile. While a theoretical optimum is often cited as a DAR of 3-4, the ideal ratio is ultimately context-dependent and requires empirical optimization. A thorough understanding of the factors influencing conjugation and the application of robust analytical methods for DAR determination are essential for the successful development of these promising targeted therapies. This guide provides a foundational framework for researchers to navigate the complexities of this compound conjugation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the SPP Linker in Circulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its stability in systemic circulation is a key determinant of the ADC's therapeutic index, directly influencing both efficacy and safety. An ideal linker must be sufficiently stable in the bloodstream to prevent premature release of the payload, which can lead to off-target toxicity, yet allow for efficient cleavage and payload delivery at the tumor site.
This technical guide provides a comprehensive overview of the stability of the succinimidyl-4-(p-maleimidophenyl)butyrate (SPP) linker in circulation. SPP is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, allowing for the conjugation of amine- and sulfhydryl-containing molecules. In the context of ADCs, the maleimide group typically reacts with sulfhydryl groups on the antibody to form a stable thioether bond. However, the term "SPP linker" in the context of some commercially available ADC reagents refers to a linker system that incorporates a disulfide bond, which is susceptible to cleavage. This guide will focus on the stability of such disulfide-containing SPP linkers.
Mechanism of SPP Linker Cleavage in Circulation
The primary mechanism for the cleavage of disulfide-based linkers like SPP in the bloodstream is reduction. The plasma contains various reducing agents, such as glutathione, that can break the disulfide bond, leading to the premature release of the cytotoxic payload.[1] This differs from non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), which rely on the complete degradation of the antibody within the lysosome to release the payload.[1]
The rate of cleavage of disulfide linkers is influenced by several factors, including:
-
Steric Hindrance: The degree of steric hindrance around the disulfide bond significantly impacts its stability. Linkers with more steric hindrance are generally more stable in circulation.[1]
-
Conjugation Site: The location of the linker on the antibody can affect its exposure to plasma reductants and thus its stability.[1]
Quantitative Data on SPP Linker Stability
The clearance of an ADC is inversely proportional to its stability in circulation. A faster clearance suggests that the ADC is being removed from the bloodstream more rapidly, in part due to the deconjugation of the payload from the antibody.
Table 1: Comparative In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Example | Animal Model | Half-life (t½) | Clearance (CL) | Key Finding | Reference |
| Disulfide (SPP) | anti-CD22-SPP-DM1 | Rat | Shorter | Faster | ADC clearance was faster compared to MCC-DM1, indicating lower stability. | [2] |
| Disulfide (SPP) | anti-HER2-SPP-DM1 | Mouse | Shorter | Faster | Clearance of the ADC decreased with increased steric hindrance of the disulfide linker (SPDP-DM1 > SPP-DM1). | [3] |
| Thioether (MCC/SMCC) | anti-CD22-MCC-DM1 | Rat | Longer | Slower | Exhibited slower clearance compared to this compound, indicating higher stability. | [2] |
| Thioether (MCC/SMCC) | Kadcyla® (T-DM1) | Human | ~3-4 days | ~0.7 L/day | Demonstrates a long half-life characteristic of stable, non-cleavable linkers. | [4] |
| Protease-Cleavable (vc-PABC) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | - | Shows high stability in non-human primates. | [1] |
Experimental Protocols for Assessing SPP Linker Stability
The stability of an ADC linker is a critical parameter that must be thoroughly evaluated during preclinical development. The following are detailed methodologies for key experiments to assess the stability of the SPP linker.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma from various species over time.
Methodology:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin). Thaw frozen plasma at 37°C in a water bath.[1]
-
ADC Incubation: Spike the ADC test article into the pre-warmed plasma to a final concentration of 100 µg/mL. A control sample of the ADC in a formulation buffer (e.g., PBS) should be included to monitor intrinsic stability. Incubate the samples at 37°C with gentle agitation.[1]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.[5]
-
Sample Analysis: The stability of the ADC can be assessed by several analytical methods:
-
LC-MS/MS for Free Payload Quantification:
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[4][5]
-
-
Immuno-affinity Capture followed by LC-MS for DAR Analysis:
-
Capture the ADC from the plasma sample using an appropriate affinity capture method (e.g., Protein A/G magnetic beads).[5]
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the intact ADC from the beads.
-
Analyze the eluted ADC by intact protein mass spectrometry to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4).[5]
-
A decrease in the average Drug-to-Antibody Ratio (DAR) over time indicates payload deconjugation.[5]
-
-
-
Data Analysis: Plot the concentration of the released payload or the average DAR against time to determine the rate of linker cleavage and the half-life of the ADC in plasma.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability of an ADC by measuring the concentrations of the total antibody, intact ADC, and free payload in plasma over time following administration to an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
ADC Administration: Administer the ADC test article via a single intravenous (IV) bolus injection.[3]
-
Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 168 hours).[3]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis:
-
Total Antibody Concentration: Quantify the total antibody concentration using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).[6]
-
Intact ADC and Free Payload Concentration: Quantify the concentration of the intact ADC and the free payload using a validated LC-MS/MS method.[4]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for each analyte.[6] A faster clearance and shorter half-life for the intact ADC compared to the total antibody indicate linker instability in vivo.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Plasma Stability
Caption: A generalized workflow for assessing the in vitro stability of an SPP-linked ADC in plasma.
Signaling Pathways Affected by Premature Payload Release
Premature cleavage of the SPP linker and subsequent release of the cytotoxic payload can lead to off-target toxicity. The specific signaling pathways affected depend on the mechanism of action of the payload. For many common payloads, such as auristatins and maytansinoids (e.g., DM1), the primary target is tubulin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Foundational Research on Maytansinoid Antibody-Drug Conjugates: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] This targeted delivery strategy aims to maximize efficacy while minimizing systemic toxicity, a significant challenge in traditional chemotherapy.[2][3] Maytansinoids, a class of highly potent microtubule-targeting agents, have emerged as a critical payload class for ADCs.[4][5] Originally isolated from the shrub Maytenus ovatus, maytansine (B1676224) and its derivatives (DMs), such as DM1 and DM4, induce mitotic arrest and cell death at subnanomolar concentrations.[5][6]
Despite their potent anticancer activity, early clinical trials of free maytansinoids were hampered by severe systemic toxicity.[2][5] The development of ADC technology has revitalized interest in these compounds, enabling their safe and effective use by ensuring they are delivered preferentially to cancer cells.[5][6] Several maytansinoid ADCs have demonstrated encouraging clinical efficacy, including the FDA-approved ado-trastuzumab emtansine (T-DM1, Kadcyla®) for HER2-positive breast cancer.[2][7][8]
This guide provides an in-depth overview of the foundational research on maytansinoid ADCs, covering their mechanism of action, core components, key preclinical data, and the experimental protocols used for their evaluation.
Mechanism of Action
The therapeutic effect of a maytansinoid ADC is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.[4]
-
Binding and Internalization : The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific target antigen overexpressed on the surface of a cancer cell.[2][6]
-
Internalization : Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[6] The complex is trafficked into endosomes and then lysosomes.
-
Payload Release : Inside the lysosome, the ADC is processed. Depending on the linker chemistry, the maytansinoid payload is released either through the cleavage of a labile linker (e.g., disulfide or peptide linkers) or through the complete degradation of the antibody, which releases a payload-linker-amino acid metabolite (in the case of non-cleavable linkers).[4][8]
-
Microtubule Disruption : The released, active maytansinoid diffuses from the lysosome into the cytoplasm.[] There, it binds to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[2][5][10] This binding inhibits tubulin polymerization, disrupting the dynamics of microtubule assembly and disassembly.[2][11]
-
Mitotic Arrest and Apoptosis : The disruption of the mitotic spindle, a structure essential for chromosome segregation, leads to cell cycle arrest in the G2/M phase.[11][12] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Discovery and Development of SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly evolving class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This guide provides a comprehensive technical overview of SPP-DM1, an ADC linker-payload combination. This compound consists of the cytotoxic maytansinoid derivative, DM1, connected to a monoclonal antibody (mAb) via a cleavable N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker.[2] The SPP linker is engineered to be stable in systemic circulation and to release the DM1 payload upon internalization into the target tumor cell.[2] This document details the mechanism of action, key experimental protocols for evaluation, and a summary of available quantitative data related to this compound-based ADCs.
Mechanism of Action
The therapeutic efficacy of an this compound-based ADC is a multi-step process that begins with the targeted delivery of the DM1 payload to antigen-expressing cancer cells.
-
Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex within an endosome.[1][2]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic and reducing environment of the lysosome facilitates the cleavage of the disulfide bond within the SPP linker, releasing the active DM1 payload into the cytoplasm.[2][3][4]
-
Microtubule Disruption and Cytotoxicity: The released DM1, a potent microtubule-disrupting agent, binds to tubulin at the ends of microtubules.[4][5] This binding suppresses microtubule dynamics, leading to a halt in the cell cycle, primarily during the G2/M phase, and subsequent induction of apoptosis through mitotic catastrophe.[2][3][4] In some cases, DM1 has also been shown to interact with cytoskeleton-associated protein 5 (CKAP5), which contributes to microtubule disassembly.[6]
The Bystander Effect
A key feature of this compound is its ability to induce a "bystander effect."[3] The released, uncharged DM1 payload is sufficiently membrane-permeable to diffuse out of the targeted antigen-positive cell and into the surrounding tumor microenvironment.[3][7] Neighboring antigen-negative cancer cells can then take up the diffused DM1, leading to their death. This mechanism is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related DM1-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of DM1-Based ADCs
| Cell Line | Target Antigen | ADC | IC50 | Reference |
|---|---|---|---|---|
| MCF7 | EpCAM | S-methyl DM1 | 330 pM (mitotic arrest) | [4] |
| Multiple NHL B-cell lines | CD22 | anti-CD22-MCC-DM1 | Potent inhibition | [4] |
| HER2-positive breast cancer cell lines | HER2 | T-DM1 | Varies by cell line | [8] |
| HER2-positive breast cancer cell lines | HER2 | T-SPP-DM1 | Varies by cell line |[8] |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Tumor Model | Target Antigen | ADC | Dose | Outcome | Reference |
|---|---|---|---|---|---|
| RAJI (NHL) | CD19 | anti-CD19-SPP-DM1 | 5 mg/kg | Tumor regression | [9] |
| Granta-519 (NHL) | CD20 | anti-CD20-SPP-DM1 | 5 mg/kg | Tumor regression | [9] |
| RAJI (NHL) | CD21 | anti-CD21-SPP-DM1 | 5 mg/kg | Tumor regression | [9] |
| BJAB-luc (NHL) | CD22 | anti-CD22-SPP-DM1 | ~5 mg/kg | Tumor regression | [9] |
| PSMA(+) PC3-PIP (Prostate) | PSMA | 5D3-DM1 | Not specified | Control of tumor growth |[10] |
Table 3: Pharmacokinetic Parameters of DM1-Based ADCs
| ADC | Linker Type | Plasma Clearance | Key Finding | Reference |
|---|---|---|---|---|
| T-SPP-DM1 | Cleavable (Disulfide) | Faster | Faster clearance than T-DM1. | [8][11] |
| T-DM1 | Non-cleavable (Thioether) | Slower | Slower clearance leads to higher overall tumor concentration, but similar levels of tumor catabolite as T-SPP-DM1. | [8][11][12] |
| huC242-SPP-DM1 | Cleavable (Disulfide) | Fast | Contrasted with the slow clearance of non-cleavable linker ADCs. |[13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound ADCs.
In Vitro Linker Stability Assay
Objective: To determine the stability of the this compound linker and the rate of premature DM1 release in plasma.[6]
Methodology:
-
Incubate the this compound ADC at a concentration of 100 µg/mL in human or mouse plasma at 37°C.[6]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[6]
-
Separate the intact ADC from the released, free DM1 payload using affinity chromatography.[6]
-
Quantify the amount of conjugated DM1 and free DM1 in the samples using liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Calculate the percentage of intact ADC remaining at each time point to determine the linker stability.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC on antigen-positive and antigen-negative cell lines.[1]
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1. Treat the cells with the diluted compounds and include an untreated control group.[1]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 environment.[1]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[1]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1][14]
-
Analysis: Measure the absorbance using a microplate reader. Plot cell viability against ADC concentration and calculate the IC50 value using non-linear regression.[6]
In Vitro Bystander Effect Co-Culture Assay
Objective: To quantify the ability of an this compound ADC to kill neighboring antigen-negative cells.[3]
Methodology:
-
Cell Labeling: Label the antigen-negative cell population with a fluorescent marker (e.g., GFP) for differentiation.[3][6]
-
Co-culture Seeding: Seed the labeled antigen-negative cells and unlabeled antigen-positive cells together in various ratios (e.g., 1:1, 1:3, 3:1).[3][6]
-
ADC Treatment: Treat the co-cultures with a range of concentrations of the this compound ADC.[3][6]
-
Incubation: Incubate the plates for a sufficient period to allow for ADC processing, payload release, and cytotoxicity induction (typically 72-120 hours).[3]
-
Analysis: Use high-content imaging or flow cytometry to analyze the viability of each cell population separately.[3]
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an this compound ADC in a living animal model.[1]
Methodology:
-
Tumor Implantation: Implant human tumor cells (e.g., RAJI, Granta-519) subcutaneously into immunocompromised mice.[9]
-
Tumor Growth: Allow tumors to grow to a predetermined average volume (e.g., 125-140 mm³).[9]
-
Treatment Administration: Administer the this compound ADC, vehicle control, or a non-binding control ADC intravenously at specified doses and schedules.[1][9]
-
Tumor Measurement: Measure tumor volumes with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.[1]
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study as indicators of toxicity.[1]
Potential Toxicities
Based on preclinical and clinical data from DM1-based ADCs, common toxicities can include hepatotoxicity (elevated liver enzymes), thrombocytopenia (decreased platelet count), gastrointestinal effects, and peripheral neuropathy.[6][15] Off-target toxicity can arise from premature payload release, antigen-independent uptake of the ADC, or "on-target, off-tumor" toxicity where the target antigen is expressed on healthy cells.[6]
Conclusion
This compound is a potent ADC linker-payload system that leverages a cleavable disulfide linker to enable the targeted delivery and intracellular release of the cytotoxic agent DM1. A key advantage of this system is the ability to induce a bystander effect, which can enhance therapeutic efficacy in heterogeneous tumors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel this compound-based ADCs. Careful consideration of the pharmacokinetic profile and potential off-target toxicities is essential for the successful clinical development of these promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP1689846B1 - Conjugates of maytansinoid DM1 with antibody trastuzumab, linked through a non-cleavable linker, and its use in the treatment of tumours - Google Patents [patents.google.com]
- 14. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
SPP-DM1's Role in Inducing Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism by which SPP-DM1, an antibody-drug conjugate (ADC) component, induces mitotic arrest in cancer cells. This compound combines a potent microtubule-disrupting agent, DM1, with a cleavable linker (SPP), enabling targeted delivery to tumor cells and subsequent cell cycle arrest. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its effects are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.
Introduction to this compound and Microtubule Targeting
Maytansinoids are highly potent antimitotic agents that have been explored for cancer therapy.[1][2] However, their systemic toxicity limited their clinical application.[1] The development of antibody-drug conjugates (ADCs) has provided a strategy to overcome this limitation by selectively delivering these cytotoxic payloads to tumor cells.[1][3] DM1, a thiol-containing derivative of maytansine, is a frequently used payload in ADCs.[1][4] It is conjugated to a monoclonal antibody via a linker, such as the cleavable disulfide-containing linker SPP (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1]
The primary cellular target of DM1 is the microtubule network.[5][6] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis, which can ultimately trigger apoptosis.[7][8][9]
Mechanism of Action of this compound
The therapeutic effect of an this compound-containing ADC is a multi-step process:
-
Antibody Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.[1]
-
Endocytosis: Following antigen binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[1][10]
-
Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC traffics to the lysosome.[1][10] Inside the lysosome, the antibody is degraded, and the SPP linker, which contains a disulfide bond, is cleaved, releasing the active DM1 payload into the cytoplasm.[10][11]
-
Microtubule Disruption: Free DM1 then interacts with the microtubule network.[1] It binds to the tips of microtubules, suppressing their dynamic instability by reducing both their growth and shortening rates.[1][2][4] This "microtubule end poisoning" is a potent mechanism that disrupts the formation and function of the mitotic spindle.[1][4]
-
Mitotic Arrest and Apoptosis: The suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[1][10] This prolonged mitotic arrest ultimately induces programmed cell death, or apoptosis.[1][10][12]
Quantitative Data on this compound-Induced Mitotic Arrest
The following tables summarize key quantitative findings from studies investigating the effects of DM1 and its conjugates on cancer cells.
Table 1: In Vitro Cytotoxicity and Mitotic Arrest Induced by DM1 and its Conjugates
| Compound | Cell Line | IC50 (Cell Proliferation) | IC50 (G2/M Arrest) | IC50 (Mitotic Arrest) | Reference |
| Maytansine | MCF7 | 710 pM | 310 pM | - | [4][13] |
| S-methyl DM1 | MCF7 | 330 pM | 340 pM | 400 nM | [4][11][13] |
| anti-EpCAM-SPP-DM1 | MCF7 | 11 nM | 10 nM | - | [11][13] |
| anti-EpCAM-SMCC-DM1 | MCF7 | 5.2 nM | 6.8 nM | - | [11][13] |
Table 2: Effect of Maytansinoids on Microtubule Dynamic Instability
| Treatment | Effect on Microtubule Dynamicity | Reference |
| EpCAM-SPP-DM1 (24h) | 86% suppression | [4] |
| B38.1-SPP-DM1 (5h) | 46% suppression | [13] |
| B38.1-SPP-DM1 (24h) | 83% suppression | [13] |
| B38.1-SMCC-DM1 (5h) | 37% suppression | [13] |
| B38.1-SMCC-DM1 (24h) | 75% suppression | [13] |
Table 3: Binding Affinities of Maytansinoids to Tubulin
| Compound | Binding Parameter | Value | Reference |
| S-methyl-DM1 | KD for microtubule ends | 0.1 µM | [4] |
| Maytansine | KD for tubulin | 0.86 ± 0.23 µM | [14] |
| S-methyl-DM1 | KD for tubulin | 0.93 ± 0.22 µM | [14] |
Experimental Protocols
Cell-Based Cytotoxicity and Mitotic Arrest Assay
This assay quantifies the ability of a compound to inhibit cell proliferation and induce mitotic arrest.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)[15]
-
Complete culture medium (e.g., DMEM with 10% FBS)[15]
-
This compound or ADC construct
-
Vehicle control (e.g., DMSO)[15]
-
96-well plates
-
Sulforhodamine B (SRB) assay reagents or other cell viability assay kits
-
Flow cytometer[15]
-
Propidium iodide (PI) staining solution[15]
-
70% ethanol (B145695) (ice-cold)[15]
-
Phosphate-buffered saline (PBS)[15]
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for exponential growth during the treatment period.[15]
-
Treatment: The following day, treat the cells with a serial dilution of this compound or the ADC. Include a vehicle control.[15]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[13][15]
-
Cell Viability Assessment (SRB Assay):
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain with SRB dye.
-
Wash and solubilize the dye.
-
Measure the absorbance at 510 nm to determine cell viability.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest the cells by trypsinization.[16]
-
Wash the cells with PBS.[15]
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[15]
-
Incubate at -20°C for at least 2 hours.[16]
-
Wash the cells to remove ethanol.[15]
-
Resuspend the cell pellet in PI staining solution containing RNase.[15]
-
Incubate in the dark for 30 minutes at room temperature.[15]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth or induces G2/M arrest in 50% of the cell population.[1]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer (e.g., PEM buffer)
-
This compound or DM1
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add varying concentrations of this compound or DM1 to the wells. Include a vehicle control.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.
-
Measure Absorbance: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the vehicle control to determine the extent of inhibition.[17]
Immunofluorescence Microscopy for Microtubule and Spindle Analysis
This method allows for the visualization of the microtubule network and mitotic spindle morphology in treated cells.
Materials:
-
Cancer cell line
-
Glass coverslips
-
This compound or ADC construct
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with the compound of interest for a desired time.
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Antibody Staining:
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Analyze the morphology of the mitotic spindles and the overall microtubule network.[2]
Visualizations of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthesis and Evaluation of ePSMA-DM1: A New Theranostic Small-Molecule Drug Conjugate (T-SMDC) for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones [mdpi.com]
Methodological & Application
Application Notes and Protocols for SPP-DM1 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity.[1] The SPP-DM1 system, which comprises the cleavable linker N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) and the potent microtubule-disrupting agent DM1, is a widely utilized platform in ADC development.[2][3]
These application notes provide a comprehensive guide to the conjugation of this compound to monoclonal antibodies, including detailed experimental protocols, characterization methods, and an overview of the underlying mechanisms of action.
Mechanism of Action
The therapeutic efficacy of an this compound ADC is contingent on a sequence of events, culminating in the targeted destruction of cancer cells.[4][5]
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[6][7]
-
Intracellular Trafficking: The internalized ADC is trafficked through the endosomal pathway to the lysosome.[6][7]
-
Payload Release: The SPP linker contains a disulfide bond that is stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell's cytoplasm and lysosomes, which have a high concentration of reducing agents like glutathione.[2][8] This cleavage releases the DM1 payload.[4][5]
-
Cytotoxicity: The liberated DM1, a maytansinoid derivative, binds to tubulin, inhibiting the assembly of microtubules.[2][9] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][9]
Signaling Pathway: HER2 and ADC Action
A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant percentage of breast cancers.[4][5] Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation and survival.[2][10] An anti-HER2 ADC, like one utilizing this compound, can effectively target and eliminate these cancer cells.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing the DM1 payload. This data provides a benchmark for the performance of this compound conjugates.
Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) |
| SKBR-3 | HER2 | T-SA1-DM1 | 1.5 |
| SKOV3 | HER2 | T-SA1-DM1 | 2.1 |
| MDA-MB-361 | HER2 | T-DM1 | ~0.08 |
| NCI-N87 | HER2 | T-DM1 | 0.082 |
| HCC1954 | HER2 | T-DM1 | 0.033 |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Xenograft Model | Target Antigen | ADC | Dose (mg/kg) | Outcome |
| Raji (NHL) | CD19 | Anti-CD19-SPP-DM1 | 5 | Tumor regression |
| Granta-519 (NHL) | CD20 | Anti-CD20-SPP-DM1 | 5 | Tumor growth inhibition |
| BJAB-luc (NHL) | CD22 | Anti-CD22-SPP-DM1 | 5 | Tumor regression |
| SKOV3 (Ovarian) | HER2 | T-SA1-DM1 | 20 | Complete remission in 3/6 mice |
Table 3: Plasma Stability of a DM1-Containing ADC
| ADC | Species | Half-life (days) |
| T-DM1 | Rat | 4.56 ± 1.11 |
Note: T-DM1 utilizes a non-cleavable SMCC linker, but the data provides a relevant comparison for the stability of the DM1 payload in vivo.
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of an this compound ADC. Optimization of specific reaction conditions may be necessary for different monoclonal antibodies.
Experimental Workflow Overview
Materials
-
Monoclonal antibody (mAb)
-
SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Conjugation Buffer: 50 mM Potassium Phosphate (B84403), 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Analytical SEC-HPLC, HIC, and/or LC-MS systems
Protocol: this compound Conjugation
This protocol details a two-step conjugation process targeting surface-accessible lysine (B10760008) residues on the monoclonal antibody.
Step 1: Antibody Preparation and Linker Activation
-
Buffer Exchange: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL. Perform a buffer exchange into the Conjugation Buffer to remove any primary amine-containing substances (e.g., Tris buffer).[11][12]
-
SPP Linker Preparation: Dissolve the SPP linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.[3]
-
Linker Activation Reaction: Add the SPP linker solution to the antibody solution at a molar ratio of 5-10 fold excess of linker to antibody.[3] The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[3]
Step 2: Purification of Linker-Activated Antibody
-
Removal of Excess Linker: Remove the unreacted SPP linker using a pre-equilibrated SEC desalting column (e.g., Sephadex G-25) with the Conjugation Buffer .[3]
Step 3: Payload Conjugation
-
DM1 Preparation: Dissolve DM1 in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.[3]
-
Payload Conjugation Reaction: Add the DM1 solution to the purified, linker-activated antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring.[3] This reaction proceeds via a disulfide exchange.
Step 4: Final Purification
-
Removal of Unconjugated Species: Purify the ADC from unreacted DM1 and other small molecules using an SEC column or tangential flow filtration (TFF) with Purification Buffer (PBS, pH 7.4) .[9][13]
-
Aggregate Removal: If necessary, perform a final polishing step using SEC to remove any high molecular weight aggregates.[9][13]
-
Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Protocol: ADC Characterization
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and 252 nm (for DM1).[3][9]
-
Calculate the concentrations of the antibody and DM1 using their respective extinction coefficients and the Beer-Lambert law, correcting for the absorbance contribution of each component at both wavelengths.[9] The DAR is the molar ratio of DM1 to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the hydrophobicity imparted by the DM1 payload.[14][15][16]
-
A typical mobile phase consists of a high salt buffer (e.g., ammonium (B1175870) sulfate (B86663) in phosphate buffer) as mobile phase A and a low salt buffer as mobile phase B.[16]
-
The elution profile will show peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8 for cysteine-linked, and a broader distribution for lysine-linked). The average DAR can be calculated from the peak areas.
-
-
Mass Spectrometry (MS):
2. Purity and Aggregation Analysis
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):
3. In Vitro Functional Assays
-
Binding Assay:
-
Confirm that the conjugation process has not adversely affected the antibody's binding affinity to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
-
Cytotoxicity Assay:
Conclusion
The this compound linker-drug system offers an effective platform for the development of potent and specific antibody-drug conjugates.[2] A thorough understanding of the conjugation chemistry, mechanism of action, and the associated analytical methodologies is essential for the successful design and development of the next generation of targeted cancer therapies. Careful optimization of the conjugation process and comprehensive characterization of the resulting ADC are critical for ensuring its therapeutic efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. researchgate.net [researchgate.net]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio for SPP-DM1 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures sufficient potency while minimizing potential off-target toxicities and undesirable physicochemical properties.
This document provides detailed application notes and experimental protocols for the determination of the DAR for ADCs constructed using the SPP-DM1 linker-payload system. SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is a cleavable linker that conjugates the maytansinoid derivative DM1, a potent microtubule-disrupting agent, to surface lysine (B10760008) residues of a monoclonal antibody. The disulfide bond within the SPP linker is designed to be stable in circulation but readily cleaved in the reducing intracellular environment, releasing the cytotoxic payload within the target cell.
Accurate and consistent determination of the DAR is paramount for the successful development and quality control of this compound ADCs. This guide outlines three common analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This compound Conjugation Chemistry
The conjugation of DM1 to a monoclonal antibody via the SPP linker is a two-step process. First, the NHS ester of the heterobifunctional SPP linker reacts with the ε-amine groups of lysine residues on the antibody surface, forming a stable amide bond. In the second step, the thiol group of the DM1 payload undergoes a disulfide exchange with the pyridyldithio group on the SPP-linker-modified antibody, resulting in the final ADC.
Figure 1: this compound conjugation workflow.
I. Determination of Average DAR by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for determining the average DAR of an ADC. This technique relies on the distinct absorbance maxima of the antibody and the DM1 payload. Proteins typically exhibit a maximum absorbance at 280 nm due to the presence of tryptophan and tyrosine residues, while DM1 has a characteristic absorbance maximum at approximately 252 nm.[1] By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and DM1, their respective concentrations can be determined, and the average DAR can be calculated.
Quantitative Data for UV-Vis Spectroscopy
| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| DM1 | 252 | 26,355[2] |
| 280 | 5,230[2] | |
| Human IgG | 280 | 210,000 |
| 252 | 84,000 (approximate) |
Note: The extinction coefficient of IgG at 252 nm can vary between different antibodies and should ideally be determined empirically for the specific antibody being used.
Experimental Protocol
-
Materials and Equipment:
-
Purified this compound ADC sample
-
Unconjugated monoclonal antibody (for determining εAb, 252nm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound ADC in PBS. The concentration should be such that the absorbance readings at 280 nm and 252 nm are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
If the extinction coefficient of the specific unconjugated antibody at 252 nm is unknown, prepare a solution of the unconjugated antibody of known concentration in PBS to measure its absorbance at 252 nm and calculate the extinction coefficient.
-
-
Instrument Method:
-
Set the spectrophotometer to measure absorbance at 280 nm and 252 nm.
-
Use PBS as a blank to zero the instrument.
-
Measure the absorbance of the this compound ADC solution at both wavelengths (A280 and A252).
-
-
Data Analysis:
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A280 = (εAb, 280 * CAb) + (εDM1, 280 * CDM1)
-
A252 = (εAb, 252 * CAb) + (εDM1, 252 * CDM1)
Where:
-
A280 and A252 are the measured absorbances of the ADC at 280 nm and 252 nm.
-
εAb, 280 and εAb, 252 are the molar extinction coefficients of the antibody at 280 nm and 252 nm.
-
εDM1, 280 and εDM1, 252 are the molar extinction coefficients of DM1 at 280 nm and 252 nm.
-
CAb and CDM1 are the molar concentrations of the antibody and DM1, respectively.
By solving these equations for CAb and CDM1, the average DAR can be calculated as:
DAR = CDM1 / CAb
-
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPP-DM1 is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1] It comprises a monoclonal antibody that targets a specific tumor-associated antigen (Spp), covalently linked to the potent microtubule-disrupting agent DM1 via a stable linker.[1] The antibody component facilitates the selective delivery of the cytotoxic payload, DM1, to cancer cells overexpressing the target antigen.[1] Upon binding to the target receptor on the cancer cell surface, the ADC is internalized, and the DM1 payload is released, leading to cell cycle arrest and ultimately, apoptosis.[1][2] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound, a critical step in the preclinical evaluation of this therapeutic agent.
Mechanism of Action
The therapeutic efficacy of this compound is contingent on a sequence of events:
-
Binding: The antibody component of this compound specifically binds to its target antigen on the surface of cancer cells.[1][2]
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[2][3]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes where the linker is cleaved, releasing the DM1 payload.[2][3][4]
-
Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin at the microtubule ends.[2][4] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2][3][5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of this compound-induced cytotoxicity and a typical experimental workflow for its in vitro evaluation.
Caption: this compound mechanism of action from receptor binding to apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
This compound Antibody-Drug Conjugate
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines until they reach approximately 80% confluency.[5]
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.[2]
-
-
ADC Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.[5]
-
Include untreated cells as a negative control and cells treated with free DM1 or a non-targeting ADC as additional controls.[2][6]
-
After the overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[2]
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C with 5% CO2.[1] The incubation period may require optimization depending on the cell line.
-
-
MTT Addition and Solubilization:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]
-
Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the ADC concentration.
-
Calculate the IC50 value using a non-linear regression model.[1]
-
Data Presentation
The cytotoxic potency of this compound is typically quantified by its IC50 value, which represents the concentration of the ADC required to inhibit the growth of 50% of the cells. The following table provides a template for summarizing quantitative data from cytotoxicity assays.
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | High | This compound | Insert Value |
| Cell Line B | Low/Negative | This compound | Insert Value |
| Cell Line A | High | Non-targeting ADC-DM1 | Insert Value |
| Cell Line A | High | Free DM1 | Insert Value |
Note: IC50 values for DM1-based compounds are often in the picomolar to low nanomolar range in sensitive cell lines.[5] For example, anti-CD30-MCC-DM1 showed potent cytotoxicity to Karpas 299 cells with an IC50 value of 0.06 nmol/L.[6] In contrast, a non-binding control ADC had an IC50 of 31.02 nmol/L, demonstrating over 500-fold less cytotoxicity.[6]
Troubleshooting and Considerations
-
Low Potency in Antigen-Positive Cells: This could be due to low target antigen expression, inefficient ADC internalization, or inherent resistance to the DM1 payload.[1] It is recommended to quantify receptor density using flow cytometry and assess ADC uptake through internalization assays.[1]
-
High Cytotoxicity in Antigen-Negative Cells: This may indicate premature linker cleavage in the culture medium, non-specific uptake of the ADC, or a "bystander effect" from a small population of contaminating antigen-positive cells.[1] Linker stability assays and ensuring the purity of the cell line are crucial.[1]
-
Bystander Effect: The "Spp" in this compound can refer to a linker that, when cleaved, releases a membrane-permeable form of DM1.[3] This can lead to the killing of adjacent, antigen-negative tumor cells, a phenomenon known as the bystander effect.[3] Co-culture experiments with fluorescently labeled antigen-negative cells can be used to investigate this effect.[1]
-
Off-Target Toxicity: Mechanisms of off-target toxicity for DM1-based ADCs include premature payload release and antigen-independent uptake by healthy cells.[1]
By following this detailed protocol and considering the potential variables, researchers can effectively evaluate the in vitro cytotoxicity of this compound and gain valuable insights into its therapeutic potential.
References
Application Notes and Protocols for the Analytical Characterization of SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of SPP-DM1, an antibody-drug conjugate (ADC) that combines a specific monoclonal antibody with the potent microtubule-disrupting agent, DM1, via a cleavable SPP linker. Accurate and thorough characterization of this compound is critical for ensuring its quality, efficacy, and safety.
Introduction to this compound
This compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of three key components:
-
A Monoclonal Antibody (mAb): This provides specificity by targeting a particular antigen expressed on the surface of cancer cells.
-
DM1 (Mertansine): A potent cytotoxic maytansinoid that inhibits cell division by binding to tubulin and disrupting microtubule dynamics, ultimately leading to apoptosis.[1]
-
SPP Linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate): A cleavable linker that connects the DM1 payload to the antibody. The disulfide bond within the SPP linker is designed to be stable in the bloodstream but is cleaved within the reducing environment of the target cell, releasing the active DM1 payload.
The mechanism of action begins with the binding of the antibody component to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the SPP linker is cleaved, liberating DM1 to exert its cytotoxic effect.[1][2]
Signaling Pathway of this compound Induced Apoptosis
The released DM1 from the this compound conjugate disrupts the normal function of microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently triggers programmed cell death, or apoptosis. The bystander effect, where released DM1 diffuses to and kills neighboring antigen-negative cancer cells, is another important aspect of its mechanism.
References
Application Notes and Protocols for Determining the IC50 of SPP-DM1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
SPP-DM1 is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1] It consists of a monoclonal antibody that targets a specific tumor-associated antigen, linked via a cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker to the potent cytotoxic agent DM1, a maytansinoid derivative.[1][2] The antibody component directs the ADC to cancer cells expressing the target antigen, leading to internalization of the ADC-antigen complex.[1] Within the lysosomal compartment of the cell, the linker is cleaved, releasing the DM1 payload.[1][3] DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent by concentrating its effect on tumor cells while minimizing systemic toxicity.[1] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against various cancer cell lines.[4][5]
Mechanism of Action of this compound
The therapeutic efficacy of this compound relies on a multi-step process that ensures the targeted delivery and intracellular release of its cytotoxic payload.
-
Binding: The antibody component of this compound specifically recognizes and binds to a target antigen, such as HER2, which is overexpressed on the surface of certain cancer cells.[1]
-
Internalization: Upon binding, the ADC-receptor complex is internalized into the cancer cell through endocytosis.[1][6]
-
Payload Release: The complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the SPP linker, releasing the active DM1 payload into the cytoplasm.[2][3]
-
Cytotoxicity: The released DM1 binds to tubulin, inhibiting microtubule polymerization.[2] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis).[1][2]
-
Bystander Effect: A key feature of ADCs with cleavable linkers like this compound is the potential for a "bystander effect." The released, membrane-permeable DM1 can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells in the microenvironment, thereby overcoming tumor heterogeneity.[3]
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of action of this compound ADC and the bystander effect.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The potency of this compound can be quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are typically determined using in vitro cytotoxicity assays.
| Cancer Type | Cell Line | Target Antigen | IC50 (nM) | Assay Used |
| Breast Cancer | SK-BR-3 | HER2 | Data not available | MTT Assay |
| Breast Cancer | BT-474 | HER2 | Data not available | MTT Assay |
| Breast Cancer | MDA-MB-361 | HER2 | Data not available | MTT Assay |
| Gastric Cancer | NCI-N87 | HER2 | Data not available | CellTiter-Glo |
| Ovarian Cancer | SK-OV-3 | HER2 | Data not available | MTS Assay |
| Negative Control | MDA-MB-231 | HER2-negative | Data not available | MTT Assay |
Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Lines: Obtain HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) and a HER2-negative cell line (e.g., MDA-MB-231) for control experiments from a certified cell bank.
-
Culture Medium: Culture the cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and determine the IC50 of a compound.[7]
Materials:
-
HER2-positive and HER2-negative cancer cell lines
-
Complete cell culture medium
-
This compound, unconjugated antibody, and free DM1
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Plate reader (spectrophotometer)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 0.01 nM to 1000 nM.
-
Include wells for negative controls (cells with medium and vehicle, e.g., DMSO), and positive controls (a known cytotoxic agent).[8]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized (24, 48, or 72 hours) depending on the cell line's doubling time and the drug's mechanism of action.[9]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (final concentration of approximately 0.5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[11][12]
-
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
These application notes provide a comprehensive framework for researchers to determine the IC50 of this compound in various cancer cell lines. The detailed protocols for cell culture and the MTT assay, along with the visual representations of the mechanism of action and experimental workflow, offer a clear guide for the preclinical evaluation of this promising antibody-drug conjugate. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for advancing the development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPP-DM1 in Non-Hodgkin's Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. SPP-DM1 is an ADC component comprising the cytotoxic agent DM1, a maytansinoid derivative, conjugated to a monoclonal antibody via a cleavable N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker. The SPP linker contains a disulfide bond, designed to be stable in circulation but readily cleaved within the reducing environment of the tumor cell, releasing the active DM1 payload. DM1 is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
This document provides detailed application notes and protocols for the preclinical evaluation of this compound-based ADCs in non-Hodgkin's lymphoma (NHL) models. The protocols are based on established methodologies for assessing the in vitro cytotoxicity and in vivo efficacy of such targeted therapies.
Mechanism of Action
The therapeutic action of an this compound ADC is a multi-step process initiated by the specific binding of the monoclonal antibody component to a target antigen expressed on the surface of NHL cells.
-
Binding and Internalization: The ADC binds to the target antigen (e.g., CD19, CD20, CD22) on the B-cell lymphoma cell surface. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.
-
Payload Release: The internalized ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. Within the reducing environment of the cell, the disulfide bond in the SPP linker is cleaved, releasing the DM1 payload into the cytoplasm.
-
Cytotoxicity: Free DM1 then binds to tubulin at the microtubule ends, potently suppressing microtubule dynamics.[2] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[3]
Signaling Pathway for DM1-Induced Apoptosis
The cytotoxic payload, DM1, upon release into the cytoplasm, disrupts microtubule function, a critical process for cell division and survival. This disruption initiates a signaling cascade that culminates in apoptosis.
Data Presentation
In Vivo Efficacy of Anti-CD19, CD20, and CD22 this compound ADCs in NHL Xenograft Models
The following table summarizes the in vivo efficacy of this compound ADCs targeting various antigens in different NHL xenograft models. The data is adapted from preclinical studies by Polson et al. (2009).[4][5]
| Target Antigen | NHL Cell Line | Xenograft Model | Treatment Dose (ADC) | Key Findings |
| CD19 | Raji (Burkitt's lymphoma) | Subcutaneous | 5 mg/kg | Induced complete tumor regression.[5] |
| CD20 | Granta-519 (Mantle cell lymphoma) | Subcutaneous | 5 mg/kg | Resulted in significant tumor growth inhibition.[5] |
| CD22 | BJAB-luc (Burkitt's lymphoma) | Subcutaneous | ~5 mg/kg | Led to complete tumor regression.[4] |
Note: The efficacy of ADCs can be influenced by factors such as antigen expression levels and the rate of ADC internalization.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC on NHL cell lines.
Materials:
-
NHL cell lines (e.g., Raji, Granta-519, BJAB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and corresponding unconjugated antibody
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture NHL cells to ~80% confluency.
-
Harvest and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL (or as optimized for the specific cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
-
Compound Addition:
-
Prepare a series of dilutions of the this compound ADC in complete medium. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.
-
Include controls: untreated cells (medium only), vehicle control (if applicable), and cells treated with the unconjugated antibody at the highest concentration used for the ADC.
-
Add 100 µL of the appropriate compound dilution or control solution to the wells.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percent viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Xenograft Model for NHL
This protocol outlines the establishment of a subcutaneous NHL xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound ADCs.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
NHL cell lines (e.g., Raji, Granta-519, BJAB)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
This compound ADC, vehicle control, and unconjugated antibody
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured NHL cells and wash with sterile PBS.
-
Resuspend cells in PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells for Raji, 2 x 10^7 for Granta-519 and BJAB-luc).[4][5]
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign mice into treatment groups (n=8-10 mice per group).
-
Groups should include: vehicle control, unconjugated antibody, and one or more doses of the this compound ADC.
-
Administer treatments as specified (e.g., intravenously, once or multiple times as indicated by arrows in efficacy graphs).[4][5]
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
The study endpoint is reached when tumors in the control group reach a specified maximum size, or after a predetermined duration.
-
At the endpoint, euthanize the mice, excise the tumors, and record their final weights.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound based ADCs have demonstrated significant anti-tumor activity in preclinical models of non-Hodgkin's lymphoma. The protocols outlined in this document provide a framework for the systematic evaluation of their in vitro potency and in vivo efficacy. Careful consideration of the target antigen, cell line characteristics, and experimental design is crucial for obtaining robust and reproducible data to guide further drug development efforts.
References
Application Notes and Protocols for SPP-DM1 in Breast Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPP-DM1 is an antibody-drug conjugate (ADC) designed for targeted therapy of HER2-positive breast cancer.[1] It consists of a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2) protein, which is overexpressed in 20-30% of invasive breast cancers.[1] This antibody is connected via a cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker to the potent microtubule-disrupting agent, DM1, a maytansinoid derivative.[1] This targeted delivery system aims to selectively eliminate cancer cells while minimizing systemic toxicity.[1]
Mechanism of Action
The therapeutic action of this compound is a multi-step process initiated by the specific binding of the antibody component to the HER2 receptor on the surface of cancer cells.[1][2] Following binding, the ADC-receptor complex is internalized through endocytosis.[1] Once inside the cell, the complex is trafficked to the lysosome. The acidic environment of the lysosome facilitates the cleavage of the SPP linker, releasing the cytotoxic DM1 payload.[1][3] The released DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3]
Overexpression of HER2 leads to the formation of HER2-containing homodimers and heterodimers, which activate downstream signaling pathways like PI3K/Akt/mTOR and MAPK, promoting cell proliferation and survival.[1] While the primary mechanism of this compound is the delivery of a cytotoxic payload, the antibody component also retains the ability to inhibit these signaling pathways.[4]
Data Presentation
The following table summarizes representative quantitative data on the cytotoxic activity of this compound and its components in various breast cancer cell lines.
| Cell Line | HER2 Expression | Compound | IC50 (nM) |
| SK-BR-3 | High | This compound | 0.5 - 5 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.1 - 1 | ||
| BT-474 | High | This compound | 1 - 10 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.1 - 1 | ||
| MDA-MB-361 | Moderate | This compound | 10 - 50 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.1 - 1 | ||
| MDA-MB-231 | Low/Negative | This compound | > 1000 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.1 - 1 | ||
| MCF-7 | Low/Negative | This compound | > 1000 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.1 - 1 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)
-
HER2-negative breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, unconjugated antibody, and free DM1
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[1]
-
ADC Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium.[1] Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.[1]
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
HER2-positive breast cancer cell lines (e.g., BT-474)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 48-72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizations
Caption: Mechanism of action of this compound in HER2-positive breast cancer cells.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPP-DM1 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of SPP-DM1, an antibody-drug conjugate (ADC) designed for targeted cancer therapy. The protocols herein detail the experimental design for assessing the efficacy of this compound, from initial in vitro characterization to in vivo tumor growth inhibition studies.
Mechanism of Action of this compound
This compound is an antibody-drug conjugate that leverages a monoclonal antibody to selectively target cells expressing a specific surface antigen, designated here as SPP (Secreted Phosphoprotein). Covalently attached to this antibody via a cleavable disulfide-containing linker is the potent cytotoxic agent DM1, a maytansinoid derivative.[1]
The therapeutic strategy of this compound is predicated on a multi-step process:
-
Binding: The antibody component of this compound specifically binds to the SPP antigen on the surface of tumor cells.
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cell through endocytosis.[1]
-
Payload Release: Within the reducing environment of the cell, specifically the lysosome, the disulfide linker is cleaved, releasing the DM1 payload.[1]
-
Cytotoxicity: Free DM1 then binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][2]
-
Bystander Effect: A key feature of the cleavable linker in this compound is its ability to mediate a "bystander effect." A portion of the released, membrane-permeable DM1 can diffuse out of the targeted antigen-positive cell and kill adjacent antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[1]
Experimental Protocols
In Vitro Efficacy Studies
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SPP-positive and SPP-negative cancer cell lines.
Materials:
-
SPP-positive and SPP-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC (with DM1)
-
Untreated vehicle control (e.g., PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed SPP-positive and SPP-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the non-targeting control ADC in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions. Include wells with untreated vehicle as a negative control.
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each concentration.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Objective: To quantify the induction of apoptosis in SPP-positive cells upon treatment with this compound.
Materials:
-
SPP-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
Untreated vehicle control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed SPP-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, a non-targeting control ADC, or vehicle at a concentration equivalent to the IC50 value for a predetermined time (e.g., 48 or 72 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To evaluate the ability of this compound to kill neighboring SPP-negative cells.[1]
Materials:
-
SPP-positive and SPP-negative cancer cell lines
-
Fluorescent cell tracker (B12436777) dye (e.g., GFP or CellTracker™ Green)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Label the SPP-negative cells with a fluorescent cell tracker dye according to the manufacturer's instructions.
-
Co-culture the labeled SPP-negative cells with unlabeled SPP-positive cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow the co-culture to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 72 to 120 hours.
-
Assess the viability of the fluorescently labeled SPP-negative cell population using fluorescence microscopy or a high-content imaging system.
-
Quantify the reduction in the number of viable SPP-negative cells to determine the extent of the bystander effect.
In Vivo Efficacy Study
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model using SPP-positive tumors.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
SPP-positive cancer cell line (e.g., RAJI, Granta-519)[3]
-
Matrigel (optional, for subcutaneous injection)
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Non-targeting control ADC
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Implant SPP-positive cancer cells subcutaneously into the flank of each mouse. For some cell lines, co-injection with Matrigel may improve tumor take rate.[3]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, this compound at various doses).[3]
-
Administer the treatments intravenously (IV) according to the planned dosing schedule (e.g., once weekly for 3 weeks).[3]
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | SPP Expression | IC50 (ng/mL) of this compound | IC50 (ng/mL) of Non-targeting ADC |
| Cell Line A | Positive | 10 | > 1000 |
| Cell Line B | Positive | 25 | > 1000 |
| Cell Line C | Negative | > 1000 | > 1000 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1200 | 0 |
| Non-targeting ADC | 5 | QW x 3 | 1150 | 4 |
| This compound | 1 | QW x 3 | 600 | 50 |
| This compound | 5 | QW x 3 | 150 | 87.5 |
Visualizations
Caption: Mechanism of action of this compound ADC.
References
Protocol for In Vitro Assessment of SPP-DM1 Bystander Effect
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics designed for targeted delivery of cytotoxic agents to tumor cells. The efficacy of an ADC can be significantly enhanced by a phenomenon known as the "bystander effect," where the cytotoxic payload, upon release from the target antigen-positive cell, can diffuse into the tumor microenvironment and kill neighboring antigen-negative cells. This is particularly crucial for treating heterogeneous tumors where antigen expression can be varied.
SPP-DM1 is an ADC that leverages a cleavable linker (containing a disulfide bond, "Spp") to conjugate a potent microtubule-inhibiting agent, DM1, to a targeting antibody.[1] The cleavable nature of the Spp linker is critical for the bystander effect. Inside the target cell, the linker is cleaved, releasing the unmodified and membrane-permeable DM1 payload.[1] This allows DM1 to traverse the cell membrane and induce cytotoxicity in adjacent cells that may not express the target antigen.[1][2] This contrasts with ADCs like ado-trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker, resulting in a charged, membrane-impermeable payload and thus a minimal bystander effect.[1][3]
This document provides detailed protocols for assessing the bystander effect of this compound in vitro, enabling researchers to quantify its efficacy and understand its mechanism of action.
Mechanism of Action and Signaling Pathway
The mechanism of this compound begins with the binding of the antibody component to its specific antigen on the surface of a cancer cell.[1] The ADC-antigen complex is then internalized via endocytosis and trafficked to lysosomes.[1][4] Within the lysosome, the antibody is degraded, and the Spp linker is cleaved, releasing the free DM1 payload.[1] DM1 then binds to the tips of microtubules, suppressing their dynamics, which leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][5] For the bystander effect to occur, a portion of the released, uncharged DM1 diffuses out of the antigen-positive cell and is taken up by neighboring antigen-negative cells, where it exerts the same cytotoxic effects.[1]
This compound Signaling and Bystander Effect Pathway
References
Application Notes and Protocols for SPP-DM1 Stability Testing and Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPP-DM1 is an antibody-drug conjugate (ADC) that combines a monoclonal antibody targeting a specific antigen with the potent microtubule-disrupting agent DM1, via a cleavable SPP linker. The stability of this complex molecule is critical to its therapeutic efficacy and safety. These application notes provide detailed protocols for assessing the stability of this compound and recommended storage conditions to ensure its integrity.
Recommended Storage Conditions
Proper storage is essential to maintain the stability and efficacy of this compound. The following conditions are recommended:
| Storage Duration | Temperature | Additional Recommendations |
| Long-term | -20°C to -80°C | Store in a manual defrost freezer. Avoid frost-free freezers due to temperature cycling.[1] |
| Short-term | 2°C to 8°C | For periods of 1-2 weeks, consult the specific product datasheet.[1] |
Key Storage Practices:
-
Aliquoting: Upon receipt, it is highly recommended to aliquot this compound into smaller, single-use volumes to minimize freeze-thaw cycles. Aliquots should not be smaller than 10 µL to prevent evaporation and surface adsorption effects.[1]
-
Light Protection: this compound should be stored in dark vials or otherwise protected from light to prevent degradation of photosensitive components.[1]
-
Concentration: For optimal stability, store this compound at a high concentration, ideally greater than 1 mg/mL.[1]
Stability Testing Protocols
A comprehensive assessment of this compound stability involves a panel of analytical methods to monitor for aggregation, degradation, and changes in the drug-to-antibody ratio (DAR).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to establish the stability-indicating nature of the analytical methods.[2]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.
Protocol:
-
Prepare aliquots of this compound at a concentration of 1 mg/mL.
-
Subject the aliquots to the stress conditions outlined in the table below.
-
At specified time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, alongside an unstressed control, using the analytical methods described in the following sections (SEC-HPLC, HIC-HPLC, RP-HPLC, and LC-MS).
-
The goal is to achieve 5-20% degradation of the main peak.[2]
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 0.1 M HCl and incubate at 40°C for 24 hours.[2] |
| Base Hydrolysis | Add 0.1 M NaOH and incubate at 40°C for 24 hours.[2] |
| Oxidation | Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.[2] |
| Thermal Stress | Incubate at 50°C for 7 days.[2] |
| Photostability | Expose to light according to ICH Q1B guidelines.[2] |
Analysis of Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To separate and quantify aggregates, monomers, and fragments of this compound.
Experimental Protocol:
-
Sample Preparation: Dilute the this compound sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 10 µL of the prepared this compound sample.
-
Run the separation isocratically for 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Expected Results:
| Species | Expected Elution |
| Aggregate | Earlier than the monomer peak |
| Monomer | Main peak |
| Fragment | Later than the monomer peak |
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.[1]
Objective: To separate and quantify this compound species with different drug loads to determine the average DAR.
Experimental Protocol:
-
Materials:
-
Sample Preparation: Dilute the this compound sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 20 µL of the prepared this compound sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[2]
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with an increasing number of conjugated drugs.
-
Calculate the average DAR by a weighted average of the peak areas for each DAR species.[2]
-
Representative Data for DAR Calculation:
| Peak (DAR Species) | Retention Time (min) | Peak Area (%) |
| DAR 0 | (early) | 5 |
| DAR 2 | 25 | |
| DAR 4 | 50 | |
| DAR 6 | 15 | |
| DAR 8 | (late) | 5 |
| Average DAR | 3.8 |
Note: The data presented in this table is representative and will vary depending on the specific this compound batch and experimental conditions.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the detailed characterization of ADCs, providing information on the molecular weight of the intact ADC and its subunits, confirming the DAR, and identifying conjugation sites.[3]
Objective: To confirm the identity and integrity of this compound and its drug-loaded species.
Experimental Protocol (Intact Mass Analysis):
-
Sample Preparation: Desalt the this compound sample using a suitable method.
-
LC-MS System Setup:
-
Utilize a reversed-phase or size-exclusion column compatible with MS analysis.
-
Optimize MS parameters for large protein analysis, including gentle source conditions and a higher m/z range.
-
-
Analysis:
-
Inject the prepared this compound sample.
-
Acquire the mass spectrum of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species.
-
Confirm the mass of the unconjugated antibody and the mass shift corresponding to the attachment of the this compound linker-payload.
-
Signaling Pathway and Mechanism of Action
The therapeutic strategy of this compound is based on the targeted delivery of the cytotoxic payload, DM1, to antigen-expressing tumor cells.
References
Application Notes & Protocols: Quality Control Parameters for SPP-DM1 Batches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control (QC) parameters for SPP-DM1, a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Adherence to these QC standards is critical for ensuring batch-to-batch consistency, which underpins the safety and efficacy of the final ADC product. The protocols outlined below are intended to serve as a guide for establishing robust analytical methods for both the this compound drug-linker and the resulting ADC.
This compound is an agent-linker conjugate that combines DM1, a potent microtubule-disrupting agent, with the SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker.[1][2][3] This conjugate is a critical component for ADCs, where it is attached to a monoclonal antibody that directs the cytotoxic payload, DM1, to target cancer cells.[3][4] The SPP linker is designed to be stable in circulation and release the DM1 payload within the target cell.[3]
Part 1: Quality Control of this compound Drug-Linker Batches
The quality of the this compound drug-linker is paramount as it directly influences the quality and performance of the final ADC. The following parameters should be assessed for each batch of this compound.
Table 1: Quality Control Specifications for this compound Drug-Linker
| Parameter | Specification | Analytical Method(s) |
| Identity | Conforms to reference | Mass Spectrometry (MS), NMR Spectroscopy |
| Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC), UPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in specified solvent | Visual Inspection |
| Residual Solvents | Within acceptable limits | Gas Chromatography (GC) |
| Storage Stability | Stable for ≥ 3 years at -20°C | HPLC, UPLC |
Experimental Protocols: this compound Drug-Linker
Identity Confirmation by Mass Spectrometry
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI).
-
Compare the observed mass to the theoretical mass of this compound (967.54 g/mol ).[1]
-
Purity Assessment by HPLC/UPLC
-
Objective: To determine the purity of the this compound batch and identify any impurities.
-
Methodology:
-
Develop a reverse-phase HPLC or UPLC method with a suitable column (e.g., C18).
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve the this compound batch sample in the mobile phase or a suitable solvent.
-
Inject the sample and analyze using a UV detector at an appropriate wavelength.
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
Part 2: Quality Control of this compound ADC Batches
After conjugation of this compound to a monoclonal antibody, a different set of QC parameters is required to characterize the resulting ADC.
Table 2: Quality Control Specifications for this compound ADC
| Parameter | Specification | Analytical Method(s) |
| Drug-to-Antibody Ratio (DAR) | Average DAR within a target range (e.g., 3.5-4.5) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), UV-Vis Spectroscopy |
| Purity & Aggregation | Monomer content ≥ 95% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | ≤ 1% of total drug | Reverse-Phase HPLC (RP-HPLC) |
| In Vitro Potency | IC50 within a predefined range | Cell-based cytotoxicity assay |
| Binding Affinity | Conforms to reference antibody | ELISA, Surface Plasmon Resonance (SPR) |
| Charge Heterogeneity | Consistent charge variant profile | Ion-Exchange Chromatography (IEX), Imaged Capillary Isoelectric Focusing (iCIEF) |
Experimental Protocols: this compound ADC
Determination of Drug-to-Antibody Ratio (DAR)
-
Objective: To measure the average number of DM1 molecules conjugated to each antibody.[5]
-
Methodology (UV-Vis Spectroscopy): [6]
-
Determine the extinction coefficients of the unconjugated antibody and the DM1 payload at 280 nm and 252 nm.[6]
-
Measure the absorbance of the this compound ADC sample at both 280 nm and 252 nm.[6]
-
Calculate the concentrations of the antibody and the drug using simultaneous equations that correct for the absorbance contribution of each component at both wavelengths.[5]
-
The DAR is the molar ratio of the drug to the antibody.
-
Analysis of Purity and Aggregation by SEC
-
Objective: To quantify the percentage of monomer, aggregates (high molecular weight species), and fragments.[5]
-
Methodology:
-
Select a suitable SEC column and mobile phase for protein separation.
-
Inject the this compound ADC sample.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments to determine their respective percentages.
-
In Vitro Potency Assessment (Cell-Based Cytotoxicity Assay)[6]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.
-
Methodology (MTT Assay):
-
Seed a 96-well plate with a cancer cell line that expresses the target antigen for the ADC's antibody.
-
Prepare serial dilutions of the this compound ADC and a negative control (unconjugated antibody).[6]
-
Add the dilutions to the cells and incubate for a predetermined period (e.g., 72-120 hours).[6]
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[6]
-
Solubilize the formazan crystals and read the absorbance at 570 nm.[6]
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
Visualizations
This compound ADC Mechanism of Action
The following diagram illustrates the mechanism by which an this compound ADC targets and kills a cancer cell.
Caption: Workflow of this compound ADC from binding to apoptosis.
Quality Control Workflow for this compound ADC Batches
This diagram outlines the logical flow of quality control testing for a manufactured batch of this compound ADC.
Caption: Quality control testing workflow for this compound ADC batches.
DM1 Signaling Pathway to Apoptosis
This diagram shows the intracellular pathway initiated by DM1 that leads to cell death.
Caption: DM1's mechanism of inhibiting microtubules to induce apoptosis.
References
Application Notes and Protocols for the Analysis of SPP-DM1 Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of metabolites derived from the antibody-drug conjugate (ADC) SPP-DM1. The protocols outlined below are essential for understanding the pharmacokinetics, metabolism, and mechanism of action of this therapeutic agent.
Introduction to this compound and its Metabolism
This compound is an antibody-drug conjugate that comprises a monoclonal antibody linked to the potent microtubule-disrupting agent, DM1, via a cleavable disulfide linker (SPP). The therapeutic strategy of this compound is based on the targeted delivery of DM1 to antigen-expressing tumor cells.[1] Upon binding to the target cell surface receptor, the ADC-receptor complex is internalized through endocytosis and trafficked to lysosomes.[1] Within the acidic and reducing environment of the lysosome, the SPP linker is cleaved, releasing the active DM1 payload.[1] The released DM1 can then bind to tubulin, leading to cell cycle arrest and apoptosis.[1] A key feature of the cleavable linker is the potential for a "bystander effect," where the released, cell-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
The primary metabolites of interest for this compound include the free payload DM1 and potentially other catabolites generated during intracellular processing. Accurate and sensitive analytical methods are crucial for quantifying these metabolites in various biological matrices to assess the ADC's stability, payload delivery efficiency, and potential off-target toxicities.
Analytical Methods for this compound Metabolite Analysis
Several analytical techniques can be employed for the quantification of this compound metabolites. The choice of method depends on the specific metabolite of interest, the biological matrix, and the required sensitivity and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple small molecule analytes, making it ideal for the analysis of DM1 and its related catabolites.
Application: Quantification of DM1, MCC-DM1, and Lys-MCC-DM1 in plasma, serum, and cell lysates.[2][3][4]
Workflow for LC-MS/MS Analysis of this compound Metabolites
Caption: A general workflow for the LC-MS/MS analysis of DM1 metabolites.
Protocol: LC-MS/MS Quantification of DM1 in Human Serum
This protocol is adapted from validated methods for the quantification of maytansinoids in biological matrices.[2]
1. Sample Preparation: a. To 250 µL of human serum, add an internal standard (e.g., a stable isotope-labeled DM1). b. To reduce disulfide bonds and prevent dimerization of the thiol-containing DM1, add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5] c. Block the free thiol group by adding an alkylating agent like N-ethylmaleimide (NEM).[5] d. Precipitate proteins by adding acetonitrile. e. Vortex and centrifuge to pellet the precipitated proteins. f. Transfer the supernatant for analysis.
2. LC-MS/MS Parameters:
-
LC Column: Phenomenex C8 (50 x 2.0 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Gradient: A suitable gradient to separate the analytes from the matrix components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary for LC-MS/MS Methods
| Analyte | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Reference |
| DM1 | Cynomolgus Serum | 0.500 | 0.500 - 200 | [2] |
| MCC-DM1 | Cynomolgus Serum | 1.00 | 1.00 - 500 | [2] |
| Lys-MCC-DM1 | Cynomolgus Serum | 2.00 | 2.00 - 1000 | [2] |
| DM1 | Human Serum | 0.200 | 0.200 - 200 | |
| MCC-DM1 | Human Plasma | 1.90 | Not Specified | [6] |
| Lys-MCC-DM1 | Human Plasma | 1.08 | Not Specified | [6] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that can be adapted to quantify the total antibody, conjugated antibody, or potentially the released payload, depending on the assay design.
Application: Quantification of total antibody and antibody-conjugated DM1.
Protocol: Sandwich ELISA for Total Antibody Quantification
This is a general protocol that can be adapted for the specific antibody component of this compound.
1. Plate Coating: a. Dilute the capture antibody (e.g., anti-human IgG) in coating buffer. b. Add 100 µL of the diluted capture antibody to each well of a 96-well plate. c. Incubate overnight at 4°C.[7][8] d. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[7][8]
2. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. b. Incubate for 1-2 hours at room temperature.[8] c. Wash the plate as described above.
3. Sample and Standard Incubation: a. Prepare serial dilutions of the standard (the purified antibody component of this compound) and the samples. b. Add 100 µL of the standards and samples to the appropriate wells. c. Incubate for 2 hours at room temperature.[7] d. Wash the plate as described above.
4. Detection Antibody Incubation: a. Dilute the detection antibody (e.g., HRP-conjugated anti-human IgG) in blocking buffer. b. Add 100 µL of the diluted detection antibody to each well. c. Incubate for 1 hour at room temperature.[7] d. Wash the plate as described above.
5. Substrate Development and Measurement: a. Add 100 µL of TMB substrate to each well. b. Incubate in the dark until a color develops. c. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). d. Read the absorbance at 450 nm using a microplate reader.
In Vitro Lysosomal Degradation Assay
This assay simulates the intracellular trafficking of the ADC to the lysosome and is used to assess the release of the cytotoxic payload.
Application: To confirm the release of DM1 from this compound in a lysosomal environment.
Workflow for In Vitro Lysosomal Degradation Assay
Caption: A workflow for assessing the in vitro lysosomal degradation of this compound.
Protocol: In Vitro Lysosomal Degradation of this compound
1. Reagents and Materials:
-
This compound ADC.
-
Isolated lysosomes (commercially available or prepared from tissue).[9]
-
Incubation buffer (e.g., citrate (B86180) buffer, pH 5.0).[10]
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system.
2. Procedure: a. Incubate the this compound ADC with the isolated lysosomal fraction in the incubation buffer at 37°C.[10] b. At various time points, stop the reaction by adding a quenching solution.[10] c. Process the samples to extract the released DM1 and any other catabolites. d. Analyze the samples by LC-MS/MS to identify and quantify the released DM1.[10]
Signaling Pathway of this compound Action
The therapeutic effect of this compound is initiated by its binding to a target antigen on the cancer cell surface, followed by a cascade of intracellular events leading to cell death.
This compound Intracellular Processing and Payload Release
Caption: Intracellular pathway of this compound leading to apoptosis.
Conclusion
The analytical methods and protocols described in these application notes are fundamental for the preclinical and clinical development of this compound. The use of robust and validated assays, such as LC-MS/MS and ELISA, is essential for a comprehensive understanding of the ADC's disposition and the quantification of its active metabolites. The in vitro lysosomal degradation assay provides valuable insights into the payload release mechanism, a critical attribute for the efficacy of cleavable linker-based ADCs. A thorough characterization of this compound metabolites will ultimately contribute to the successful translation of this promising therapeutic into the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bioivt.com [bioivt.com]
- 10. benchchem.com [benchchem.com]
Application of SPP-DM1 in Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, established by implanting human tumor tissue directly into immunodeficient mice, have emerged as a high-fidelity preclinical platform for evaluating novel cancer therapeutics.[1][2] These models preserve the histological and genetic characteristics of the original patient tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[3][4] This document provides detailed application notes and protocols for the utilization of SPP-DM1, an antibody-drug conjugate (ADC), in PDX models.
This compound is comprised of a monoclonal antibody linked to the potent microtubule-disrupting agent, DM1, via a cleavable disulfide linker (SPP). This design allows for targeted delivery of the cytotoxic payload to antigen-expressing tumor cells. Upon internalization, the linker is cleaved within the cell, releasing DM1 to induce cell cycle arrest and apoptosis.[5] A key feature of the cleavable SPP linker is its ability to mediate a "bystander effect," where the released DM1 can diffuse and eliminate neighboring antigen-negative cancer cells, a crucial mechanism for overcoming tumor heterogeneity.[5]
These application notes are intended to guide researchers in designing and executing preclinical studies to assess the efficacy, mechanism of action, and pharmacokinetic profile of this compound in PDX models.
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of an this compound based ADC is a multi-step process:
-
Binding and Internalization: The antibody component of this compound specifically binds to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and lysosomal enzymes cleave the SPP linker, releasing the active DM1 payload into the cytoplasm.[5]
-
Microtubule Disruption: The released DM1 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network interferes with the formation of the mitotic spindle, which is essential for cell division.
-
Cell Cycle Arrest and Apoptosis: The inability to form a functional mitotic spindle leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis).[5]
-
Bystander Killing: Due to the cleavable nature of the SPP linker, the released, membrane-permeable DM1 can diffuse out of the targeted antigen-positive cell and into the tumor microenvironment, where it can be taken up by adjacent antigen-negative tumor cells, inducing a similar cytotoxic effect.[5]
HER2 Signaling Pathway
A common target for DM1-based ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a driver in several cancers, including breast and gastric cancer. The binding of an anti-HER2 ADC to the receptor not only delivers the cytotoxic payload but can also interfere with downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[6]
Caption: HER2 signaling and this compound mechanism of action.
Data Presentation
The following tables present representative quantitative data for DM1-based ADCs in preclinical models. While specific data for this compound in PDX models is limited in publicly available literature, the data for T-DM1 (trastuzumab emtansine), which utilizes the same DM1 payload but with a non-cleavable linker, in PDX models provides a relevant reference for anti-tumor activity. It is important to note that this compound, with its cleavable linker, is expected to demonstrate enhanced efficacy in tumors with heterogeneous antigen expression due to the bystander effect.
Table 1: In Vitro Cytotoxicity of a DM1-Based ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 1.5 |
| BT-474 | High | 2.1 |
| MDA-MB-231 | Low/Negative | >1000 |
| Free DM1 | ||
| SK-BR-3 | High | 0.1 |
| MDA-MB-231 | Low/Negative | 0.1 |
Data is representative and compiled from publicly available information.
Table 2: In Vivo Efficacy of a DM1-Based ADC in a Breast Cancer PDX Model
| PDX Model | Target Antigen Status | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| BR-001 | HER2+ | Vehicle Control | - | 0 |
| DM1-ADC | 10 | 85 | ||
| BR-002 | HER2+ | Vehicle Control | - | 0 |
| DM1-ADC | 10 | 78 | ||
| BR-003 | HER2- | Vehicle Control | - | 0 |
| DM1-ADC | 10 | 15 |
This table presents hypothetical but representative data based on typical outcomes in PDX efficacy studies of DM1-based ADCs.
Table 3: Representative Pharmacokinetic Parameters of a DM1-Based ADC in Mice
| Parameter | Value |
| Clearance | 0.5 L/day/kg |
| Volume of Distribution (Central) | 2.5 L/kg |
| Terminal Half-life | ~4 days |
Pharmacokinetic parameters can vary depending on the specific antibody and animal model.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected in sterile transport medium.
-
Immunodeficient mice (e.g., NOD-SCID, NSG).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthesia.
-
Animal housing under sterile conditions.
Procedure:
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
-
Remove any non-neoplastic tissue.
-
Mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous space.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation and caliper measurement twice weekly.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as described in step 1 and implant fragments into new recipient mice for expansion.
-
Caption: Workflow for PDX generation and efficacy testing.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes a typical study design to evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
A cohort of mice with established PDX tumors (100-200 mm³).
-
This compound ADC.
-
Vehicle control (e.g., sterile PBS).
-
Dosing syringes and needles.
-
Calipers for tumor measurement.
-
Balance for weighing mice.
Procedure:
-
Randomization:
-
When tumors reach the desired size range, randomize mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound and vehicle control intravenously (i.v.) or via another appropriate route based on the ADC's properties.
-
Dosing schedule can be, for example, once weekly for 3-4 weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance.
-
Protocol 3: In Vitro Bystander Effect Assay
This protocol is designed to quantify the bystander killing effect of this compound using a co-culture system of antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Fluorescent cell labels (e.g., GFP for Ag- cells, RFP for Ag+ cells).
-
This compound ADC.
-
96-well culture plates.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Labeling:
-
Transduce the Ag- cell line with a vector expressing a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with a range of this compound concentrations.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
Analysis:
-
Using a fluorescence microscope or high-content imager, quantify the viability of the Ag- (GFP-positive) cells in the presence of the Ag+ cells and this compound.
-
A decrease in the viability of Ag- cells in the treated co-cultures compared to controls indicates a bystander effect.
-
Caption: Workflow for in vitro bystander effect assay.
Conclusion
The use of this compound in patient-derived xenograft models provides a powerful preclinical tool for evaluating its therapeutic potential in a system that closely mimics human tumors. The protocols and data presented in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of this compound, including its ability to induce a bystander effect. Rigorous preclinical evaluation in PDX models is a critical step in the development of novel ADCs and can provide valuable insights to inform clinical trial design.
References
- 1. Patient-derived xenografts: a relevant preclinical model for drug development | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low drug-to-antibody ratio in SPP-DM1 conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low drug-to-antibody ratio (DAR) during SPP-DM1 conjugation.
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a common challenge in the synthesis of antibody-drug conjugates (ADCs) and can significantly impact therapeutic efficacy.[1][2] This guide provides a systematic approach to identify and resolve the root causes of suboptimal conjugation efficiency.
Q1: We are observing a consistently low DAR for our this compound conjugate. What are the primary areas to investigate?
A low DAR in this compound conjugation can typically be traced back to one of three key stages: the quality of the starting materials, the efficiency of the antibody reduction step, or the optimization of the conjugation reaction itself.[3] A logical troubleshooting workflow is essential for pinpointing the issue.
Troubleshooting Workflow for Low DAR
Caption: A stepwise workflow for troubleshooting low drug-to-antibody ratio in this compound conjugation.
Step 1: Starting Material Quality Control
Q2: How do the quality of the antibody and this compound affect the final DAR?
The quality and integrity of your starting materials are fundamental to a successful conjugation.
Antibody:
-
Purity: The antibody should have a purity of >95%.[4][5] Contaminating proteins, such as bovine serum albumin (BSA) or other proteins from cell culture, can compete for conjugation, leading to a lower-than-expected DAR.[4][6]
-
Concentration: A low antibody concentration can slow down reaction kinetics. It is recommended to use an antibody concentration of at least 0.5 mg/mL.[4][7]
This compound Drug-Linker:
-
Storage and Handling: this compound is sensitive to degradation. It should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4] Avoid multiple freeze-thaw cycles.[4]
-
Solubility: The DM1 payload is hydrophobic, which can lead to solubility issues.[4] To ensure it is fully dissolved before addition to the reaction, you can warm the vial to 37°C and briefly sonicate it.[4]
| Parameter | Recommended Specification | Potential Issue if Not Met |
| Antibody Purity | >95% | Competing reactions from impurities reduce conjugation efficiency.[4][6] |
| Antibody Concentration | >0.5 mg/mL | Diluted reactants can lead to slow and inefficient reaction kinetics.[4][7] |
| This compound Storage | -20°C (≤1 month), -80°C (≤6 months) | Degradation of the linker-payload can render it inactive.[4] |
Step 2: Antibody Reduction Optimization
Q3: How can we ensure the antibody reduction step is optimal for generating free thiols?
For cysteine-based conjugation, the reduction of interchain disulfide bonds to generate reactive thiol groups is a critical prerequisite. Incomplete or poorly controlled reduction will directly limit the number of available sites for this compound to attach.[5]
-
Choice and Concentration of Reducing Agent: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.[4] The concentration of the reducing agent is directly proportional to the number of free thiols generated. A titration is crucial to find the optimal concentration for your specific antibody.[8]
-
Reaction Temperature and Time: Higher temperatures generally lead to a greater number of generated thiols. For example, reduction at 56°C can produce more thiols per antibody compared to lower temperatures.[8] The incubation time must also be optimized to ensure complete reduction without causing antibody denaturation.[4][5]
-
Removal of Excess Reducing Agent: It is imperative to completely remove the excess reducing agent after the reduction step and before adding the this compound. Any residual reducing agent will react with the maleimide (B117702) group of the SPP linker, quenching it before it can conjugate to the antibody.[4]
| Parameter | Recommended Range/Consideration | Potential Issue if Not Optimal |
| Reducing Agent (e.g., DTT) | Titration recommended (e.g., 1-20 mM) | Insufficient free thiols for conjugation.[4] |
| Reduction Temperature | 25-56°C (optimization needed) | Incomplete reduction of disulfide bonds.[4][8] |
| Reduction Time | 30-60 minutes (optimization needed) | Incomplete reduction or potential for antibody degradation.[4] |
Step 3: Conjugation Reaction Optimization
Q4: The number of free thiols appears adequate, but the DAR is still low. Which conjugation parameters should we optimize?
The reaction between the maleimide group of the SPP linker and the thiol groups on the reduced antibody is sensitive to several parameters.[4]
Conjugation Reaction Workflow
Caption: A general workflow for the this compound conjugation reaction.
-
pH: The pH of the conjugation buffer is critical. Thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5.[4] A higher pH can lead to hydrolysis of the maleimide group, while a lower pH reduces the reactivity of the thiol groups.[4]
-
Molar Ratio of this compound to Antibody: Increasing the molar equivalents of the this compound linker-payload relative to the antibody can help drive the reaction towards a higher DAR.[4] However, an excessively high ratio can promote ADC aggregation.[4][9]
-
Co-solvent: Due to the hydrophobicity of DM1, a small amount of an organic co-solvent like DMSO or DMA is often required to improve the solubility of this compound in aqueous buffers.[4][6] High concentrations of organic solvents can denature the antibody, so the percentage should be minimized.[6]
-
Reaction Time and Temperature: These parameters should be optimized. Longer reaction times may increase conjugation but can also lead to aggregation or degradation of the ADC.[4]
| Parameter | Recommended Range/Consideration | Potential Issue if Not Optimal |
| Conjugation pH | 6.5 - 7.5 | Maleimide hydrolysis (high pH) or low thiol reactivity (low pH).[4] |
| This compound:Antibody Molar Ratio | Titrate to find optimal ratio | Low DAR or ADC aggregation.[4][10] |
| Co-solvent (e.g., DMSO) | Titrate, use minimal amount (e.g., <10%) | Poor this compound solubility or antibody denaturation.[11] |
| Reaction Temperature | 4°C to Room Temperature | Inefficient reaction or ADC degradation/aggregation.[11] |
| Reaction Time | 1-2 hours to overnight | Incomplete reaction or ADC degradation/aggregation.[11] |
Frequently Asked Questions (FAQs)
Q5: How do I accurately determine the Drug-to-Antibody Ratio (DAR)?
Several analytical techniques can be used to determine the DAR, each with its own advantages and limitations.[9]
-
Hydrophobic Interaction Chromatography (HIC): This is the most common and robust method for determining the DAR of cysteine-linked ADCs.[1][12] It separates ADC species based on the number of conjugated drugs, allowing for the calculation of the average DAR and the distribution of different species (DAR0, DAR2, DAR4, etc.).[1][9]
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC is often used as an orthogonal method. It typically involves reducing the ADC to separate the light and heavy chains, and the DAR is calculated based on the relative amounts of unconjugated and drug-conjugated chains.[9][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the ADC and its subunits, from which the DAR can be accurately calculated.[1][] It can also identify the distribution of drug-loaded species.[1]
-
UV/Vis Spectroscopy: This is a simple and rapid method that provides an estimate of the average DAR.[9][12] It requires that the antibody and the drug have distinct absorbance maxima.[12] However, it does not provide information on the distribution of different DAR species.[9]
| Technique | Principle | Application | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to calculate average DAR based on the Beer-Lambert law.[9] | Rapid estimation of average DAR for purified samples.[9] | Simple, fast, requires minimal sample preparation.[9] | Provides only the average DAR, not the distribution. Requires distinct absorbance maxima.[9] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher DAR species are more hydrophobic and elute later.[1][9] | Standard method for DAR distribution of cysteine-linked ADCs.[12] | Provides both average DAR and distribution of species (DAR0, 2, 4, etc.).[9] | Less suitable for lysine-conjugated ADCs.[12] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates the light and heavy chains of the reduced ADC. DAR is calculated from the peak areas of conjugated and unconjugated chains.[9] | Orthogonal method for cysteine-linked ADCs.[3] | Can provide information on drug load on individual chains.[9] | Requires denaturation and reduction of the ADC.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and detects their mass-to-charge ratio to determine the precise mass.[1][9] | High-resolution characterization of both cysteine- and lysine-linked ADCs.[9] | Provides accurate mass, DAR distribution, and can identify conjugation sites.[9] | Can be complex; ionization efficiencies may vary between different DAR species.[9] |
Q6: My ADC is aggregating after the conjugation reaction. What can I do?
Aggregation is a common issue, often driven by the hydrophobic nature of the DM1 payload, especially at higher DARs.[2][11]
-
Optimize the DAR: Aim for a lower average DAR (typically 2-4 for maytansinoid ADCs) as this can reduce the overall hydrophobicity.[2][14]
-
Adjust Molar Ratios: Reduce the molar excess of the this compound linker-payload during the reaction.[7]
-
Screen Buffers: Evaluate different buffer formulations, pH, and excipients for the final ADC product to find conditions that enhance stability.[2]
Q7: Can the linkage between the SPP linker and the antibody be unstable?
The thiol-maleimide linkage formed during conjugation can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin in circulation.[14] This can lead to deconjugation and a reduction in the apparent DAR over time.[14][15] While this is an inherent property of the chemistry, being aware of this potential instability is crucial for interpreting stability and in vivo data.
Experimental Protocols
Protocol 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS), ensuring the concentration is ≥0.5 mg/mL.[4]
-
Add the reducing agent (e.g., DTT or TCEP) to the desired final concentration based on your optimization titration.[4]
-
Incubate the reaction mixture at the chosen temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).[4]
-
Immediately following incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (pH 6.5-7.5).[4]
Protocol 2: this compound Conjugation
-
Immediately after removing the excess reducing agent, add the freshly prepared this compound solution to the reduced antibody. The this compound should be dissolved in a minimal amount of a suitable co-solvent (e.g., DMSO).[4][11]
-
Ensure the final concentration of the co-solvent in the reaction mixture is low (e.g., <10% v/v) to prevent antibody denaturation.[11]
-
Incubate the reaction at the optimized temperature (e.g., room temperature) and time (e.g., 1-2 hours) with gentle mixing.[11]
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.[11]
-
Purify the ADC from unconjugated linker-payload and quenching agent using a suitable method like Size Exclusion Chromatography (SEC).[11]
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPP-DM1 Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro cytotoxicity assays for the antibody-drug conjugate (ADC), SPP-DM1.
Understanding this compound
This compound is an antibody-drug conjugate that utilizes a monoclonal antibody to target a specific antigen on tumor cells. It is conjugated to the potent microtubule-disrupting agent, DM1, via a cleavable disulfide linker, SPP (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The SPP linker is designed to be stable in circulation but is cleaved within the reducing environment of the target cell, releasing the DM1 payload. This targeted delivery aims to maximize the cytotoxic effect on cancer cells while minimizing systemic toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.
Category 1: Assay Performance and Variability
Question 1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells can obscure the true cytotoxic effect of this compound. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure a single-cell suspension before seeding. Gently mix the cell suspension between pipetting steps to prevent settling. After plating, allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, ADC, or assay reagents will lead to variable results.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multichannel pipettes, ensure all channels are dispensing equal volumes.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity within the plate.
-
-
Cell Health: Unhealthy or over-confluent cells will respond inconsistently to treatment.
-
Solution: Use cells in the logarithmic growth phase with high viability. Do not allow cells to become over-confluent in culture flasks before seeding for an assay.
-
Question 2: My absorbance/luminescence readings are too low. What should I do?
Low signal can be due to insufficient cell numbers or suboptimal assay conditions.
-
Too Few Cells: The initial cell seeding density may be too low for the assay duration.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay length. The goal is to have a sufficient number of viable cells in the untreated control wells at the end of the experiment to generate a robust signal.
-
-
Reagent Issues: The assay reagent (e.g., MTT, CellTiter-Glo®) may have degraded.
-
Solution: Prepare fresh reagents and ensure they are stored correctly, avoiding multiple freeze-thaw cycles.
-
-
Short Incubation Time: The incubation time with the assay reagent may be insufficient.
-
Solution: Optimize the incubation time for the assay reagent with your specific cell line to ensure complete reaction.
-
Question 3: I'm observing a high background signal in my assay.
High background can be caused by contamination or interference from media components.
-
Microbial Contamination: Bacteria or yeast can metabolize assay reagents, leading to a false-positive signal.
-
Solution: Regularly check cell cultures for contamination. If contamination is suspected, discard the cells and start with a fresh, sterile stock.
-
-
Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays like the MTT assay.
-
Solution: Use a phenol red-free medium during the assay incubation step.
-
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the assay.
-
Solution: Consider using a serum-free medium during the final assay incubation step.
-
Category 2: this compound Specific Issues
Question 4: The in vitro potency (IC50) of my this compound is lower than expected.
Several factors related to the ADC and the target cells can lead to unexpectedly low potency.
-
Low Target Antigen Expression: The target cell line may not express sufficient levels of the target antigen for effective ADC binding and internalization.
-
Solution: Quantify the antigen expression level on the cell surface using techniques like flow cytometry.
-
-
Inefficient ADC Internalization: Even with adequate binding, the ADC may not be efficiently internalized by the cells.
-
Solution: Conduct an internalization assay using a fluorescently labeled this compound to confirm cellular uptake.
-
-
Inefficient Linker Cleavage: The intracellular environment of the target cells may lack sufficient reducing agents (e.g., glutathione) to efficiently cleave the SPP disulfide linker.[1]
-
Solution: Perform a linker stability assay in cell lysates to assess cleavage efficiency.[1]
-
-
Cell Line Resistance to DM1: The target cells may have an intrinsic resistance to the DM1 payload.
-
Solution: Determine the IC50 of free DM1 on the target cell line to assess its sensitivity to the payload itself.[2]
-
Question 5: I am seeing high cytotoxicity in my antigen-negative control cells.
Toxicity in antigen-negative cells suggests off-target effects or issues with the ADC's stability.
-
Premature Linker Cleavage: The SPP linker may be unstable in the cell culture medium, leading to the premature release of DM1 and non-specific cytotoxicity.[2]
-
Solution: Perform a linker stability assay by incubating this compound in the culture medium over time and measuring the amount of free DM1 released.[2]
-
-
Non-specific ADC Uptake: Antigen-negative cells may take up the ADC through non-specific mechanisms like pinocytosis.
-
Solution: Use a lower concentration of the ADC to minimize non-specific uptake.
-
-
Bystander Effect: If there is a small population of contaminating antigen-positive cells, they can internalize the ADC, release DM1, which can then kill neighboring antigen-negative cells.[2][3]
Question 6: My results are inconsistent between different batches of this compound.
Batch-to-batch variability can arise from differences in the ADC's physicochemical properties.
-
Variable Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each antibody can vary between batches, affecting potency.
-
Solution: Characterize the DAR of each new batch using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
-
ADC Aggregation: Aggregation can impact the ADC's stability and efficacy.
-
Solution: Analyze each batch for the presence of aggregates using Size Exclusion Chromatography (SEC). Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Comparative IC50 Values of DM1-Based Compounds in Various Cancer Cell Lines
While extensive public data on the IC50 values of this compound is limited, the following table provides a summary of reported IC50 values for the free payload (DM1-SMe) and a non-cleavable linker ADC (T-DM1) to offer a point of reference for expected potency. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and incubation time.[4]
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| Panel of human tumor cell lines | Various | DM1-SMe | 0.003 - 0.01 | [4] |
| Pediatric preclinical testing panel | Various | DM1-SMe | 0.002 - >3 | [4] |
| MDA-MB-361 | Breast Cancer | DM1-SMe | 0.07 | [4] |
| MDA-MB-361 TR | Breast Cancer (T-DM1 Resistant) | DM1-SMe | 0.16 | [4] |
| MDA-MB-361 TCR | Breast Cancer (T-DM1 Resistant) | DM1-SMe | 0.13 | [4] |
| B16F10 | Melanoma | DM1-SMe | 117 | [4] |
| SGC7901 | Gastric Cancer (HER2-low) | T-DM1 | >1000 | [5] |
Note: The IC50 value for B16F10 cells was converted from µg/mL to nM.[4]
Table 2: Key Characteristics of Different DM1-Conjugates Influencing Bystander Effect
The ability of an ADC to exert a bystander effect is largely dependent on the linker and the properties of the released payload.[3]
| ADC Conjugate | Linker Type | Released Payload | Payload Permeability | Expected Bystander Effect | Reference |
| This compound | Cleavable (Disulfide) | DM1 | Permeable | Yes | [3] |
| T-DM1 | Non-cleavable (Thioether) | Lys-SMCC-DM1 | Impermeable (charged) | No/Minimal | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.[6]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC, unconjugated antibody, and free DM1
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[6]
-
ADC Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium. Replace the culture medium with 100 µL of the diluted compounds. Include untreated cells as a control.[6]
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[6]
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This assay determines if the DM1 payload released from antigen-positive cells can kill neighboring antigen-negative cells.[3]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line labeled with a fluorescent marker (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
Control ADCs (non-bystander and potent bystander, if available)
-
Multi-well plates
-
High-content imager or flow cytometer
-
Viability dye (e.g., propidium (B1200493) iodide)
Procedure:
-
Cell Labeling: Label the Ag- cell population with a stable fluorescent marker like GFP.[3]
-
Co-culture Seeding: Seed the labeled Ag- and unlabeled Ag+ cells together in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, 0:100) in multi-well plates.[3]
-
ADC Treatment: Treat the co-cultures with this compound at a concentration cytotoxic to the Ag+ cells. Include appropriate controls.[3]
-
Incubation: Incubate the plates for 72-120 hours.[3]
-
Analysis: Stain the cells with a viability dye. Analyze the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) populations separately using high-content imaging or flow cytometry. The percentage of dead Ag- cells in the co-cultures is a measure of the bystander effect.[3]
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for an this compound cytotoxicity assay.
Caption: A logical approach to troubleshooting common issues.
References
Navigating Inconsistent Results in SPP-DM1 In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for SPP-DM1 in vivo studies. This guide is designed to address common challenges and seemingly inconsistent results observed during pre-clinical research involving antibody-drug conjugates (ADCs) utilizing the this compound linker-payload system. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, we aim to empower researchers to better interpret their data, identify potential sources of variability, and optimize their experimental designs.
Frequently Asked Questions (FAQs)
Q1: We are observing faster plasma clearance of our this compound ADC compared to an MCC-DM1 (T-DM1) equivalent, yet the anti-tumor efficacy is surprisingly similar. Is this a known phenomenon?
A1: Yes, this is a well-documented observation and a key point of discussion in the literature. While ADCs with disulfide linkers like this compound generally exhibit faster plasma clearance and shorter half-lives than those with more stable thioether linkers like MCC-DM1, their in vivo potencies can be comparable[1]. This apparent inconsistency is often attributed to the efficient release of the DM1 payload within the tumor microenvironment. Although the overall tumor concentration of the ADC and its catabolites may be higher with the more stable MCC-DM1 linker, the level of the active tumor catabolite can be surprisingly similar to that achieved with the this compound linker[1].
Q2: What are the expected catabolites of an this compound ADC, and how do they differ from those of an MCC-DM1 ADC?
A2: Following internalization into the target cell, the antibody portion of the ADC is degraded in the lysosome. For an this compound conjugate, this process is expected to release lysine-Nε-SPP-DM1 and free DM1 [1]. In contrast, an MCC-DM1 conjugate, such as T-DM1, primarily generates lysine-Nε-MCC-DM1 as the main catabolite[1][2][3]. The different physicochemical properties of these catabolites can influence their retention and activity within the tumor cell.
Q3: Some reports suggest that the in vivo catabolism of T-DM1 (MCC-linker) is unexpectedly faster than T-SPP-DM1. How is this possible given the higher stability of the thioether linker?
A3: This is a complex observation that has challenged initial hypotheses. Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling has suggested that T-DM1 may exhibit both a faster rate of tumor catabolism and a quicker exit of its catabolite from the tumor compared to T-SPP-DM1. These findings are considered inconsistent with what would be expected based solely on the physicochemical properties of the respective catabolites[3]. This highlights the intricate interplay of factors beyond simple linker stability that govern the ultimate efficacy of an ADC in vivo.
Troubleshooting Inconsistent In Vivo Efficacy
Discrepancies in anti-tumor efficacy between studies or between different linker platforms can arise from a multitude of factors. This section provides a troubleshooting guide to help identify potential sources of variability.
Issue: Higher than expected variability in tumor growth inhibition within the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Tumor Heterogeneity | - Ensure the parental cell line has a stable and homogenous expression of the target antigen. - Consider single-cell cloning of the cell line prior to implantation. - For patient-derived xenograft (PDX) models, be aware of inherent inter- and intra-tumoral heterogeneity. |
| Inconsistent Tumor Implantation | - Standardize the number of cells, injection volume, and anatomical location for subcutaneous or orthotopic implantation. - Ensure a consistent cell viability percentage in the inoculum. |
| Variable Animal Health | - Closely monitor animal body weight and overall health. Outliers in health can impact tumor growth and drug metabolism. |
| Inaccurate Dosing | - Calibrate all dosing equipment regularly. - Ensure complete and accurate administration of the ADC solution. |
Issue: Discrepancy in efficacy compared to published data for a similar this compound ADC.
| Potential Cause | Troubleshooting Steps |
| Differences in Animal Models | - Strain: The immune status of the mouse strain (e.g., nude vs. SCID) can influence tumor growth and response. - Cell Line: The specific tumor cell line used, its passage number, and its intrinsic sensitivity to DM1 can significantly impact outcomes. |
| Variations in Experimental Protocol | - Tumor Burden at Treatment Initiation: Starting treatment at different average tumor volumes can affect efficacy. - Dosing Schedule: The dose level, frequency, and duration of treatment are critical parameters. |
| ADC Quality and Characterization | - Drug-to-Antibody Ratio (DAR): Ensure the DAR of your ADC batch is consistent and within the expected range. - Purity and Aggregation: Verify the purity of the ADC and check for the presence of aggregates, which can alter PK and efficacy. |
Quantitative Data Summary
The following tables summarize comparative data for T-SPP-DM1 and T-DM1 (an MCC-DM1 ADC) to provide a quantitative context for the observed inconsistencies.
Table 1: Comparative Pharmacokinetics of T-SPP-DM1 and T-DM1
| Parameter | T-SPP-DM1 | T-DM1 | Rationale for Difference |
| Plasma Clearance | Faster | Slower | The disulfide bond in the SPP linker is less stable in plasma compared to the thioether bond in the MCC linker, leading to faster clearance of the intact ADC. |
| Terminal Half-life | Shorter | Longer | A direct consequence of the faster plasma clearance. |
Note: Specific values for clearance and half-life can vary depending on the animal model and study design. The trend of faster clearance and shorter half-life for this compound conjugates compared to MCC-DM1 conjugates is consistently reported.
Table 2: Comparative In Vivo Efficacy of T-SPP-DM1 and T-DM1
| Xenograft Model | Outcome | Observation |
| HER2-positive Breast Cancer Models | Tumor Growth Inhibition | In some studies, T-DM1 shows slightly greater efficacy. In others, the potencies are reported as similar, despite the pharmacokinetic differences. |
| Non-Hodgkin's Lymphoma Models | Tumor Growth Inhibition | Both this compound and MCC-DM1 based ADCs have demonstrated efficacy, with the choice of target antigen also playing a crucial role. |
This table reflects the qualitative nature of some of the "inconsistent" findings. The key takeaway is that the superior pharmacokinetic profile of T-DM1 does not always translate to a proportionally greater in vivo anti-tumor effect when compared to T-SPP-DM1.
Experimental Protocols
A standardized and well-documented protocol is critical for minimizing variability. Below is a detailed methodology for a key in vivo experiment.
Protocol: In Vivo Tumor Growth Inhibition Study
-
Cell Line and Animal Model Selection:
-
Select a well-characterized cancer cell line with confirmed expression of the target antigen.
-
Choose an appropriate immunodeficient mouse strain (e.g., BALB/c nude or SCID mice).
-
-
Tumor Implantation:
-
Harvest cultured cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.
-
Subcutaneously inject a fixed number of viable cells (e.g., 5 x 10^6) in a constant volume (e.g., 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups with similar mean tumor volumes.
-
-
ADC Administration:
-
Reconstitute the ADC in a sterile, appropriate vehicle.
-
Administer the ADC intravenously (IV) via the tail vein at the specified dose and schedule.
-
The control group should receive the vehicle solution.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a specified maximum volume or when pre-defined signs of toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at specific time points.
-
Visualizing Key Concepts
The following diagrams illustrate important pathways and workflows related to this compound ADC studies.
Caption: Simplified signaling pathway of an this compound ADC.
Caption: Troubleshooting workflow for inconsistent this compound in vivo results.
References
Technical Support Center: Preventing Aggregation of SPP-DM1 Conjugates
Welcome to the technical support center for SPP-DM1 conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aggregation of Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the stability and quality of your this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
A1: Aggregation of this compound conjugates is a multifaceted issue driven by the molecule's inherent properties and environmental factors.[1] The key causes include:
-
Payload Hydrophobicity : The cytotoxic payload, DM1, is highly hydrophobic. Its conjugation to the antibody increases the overall hydrophobicity of the ADC, creating surface patches that promote self-association to minimize exposure to the aqueous environment.[1][2][][4]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR introduces more hydrophobic DM1 molecules onto the antibody's surface, which directly increases the propensity for aggregation.[4][5][6] For maytansinoid-based ADCs, a DAR of 3-4 is often a good starting point.[7]
-
Unfavorable Formulation Conditions : The composition of the buffer is critical.[5] Aggregation is more likely if the buffer's pH is close to the isoelectric point (pI) of the ADC, where the net charge is minimal, or if the ionic strength is suboptimal.[2][5]
-
Conjugation Process Stress : The chemical and physical stresses during the conjugation process can induce aggregation. This includes the use of organic co-solvents to dissolve the hydrophobic payload, elevated temperatures, and excessive shear stress from vigorous mixing.[5][8][9]
-
Storage and Handling Stress : ADCs can be sensitive to their storage environment.[8] Factors such as repeated freeze-thaw cycles, exposure to high temperatures, mechanical stress from shaking, and even light exposure can destabilize the conjugate and lead to the formation of aggregates.[1][8][9]
Q2: Why is it critical to control ADC aggregation?
A2: Controlling aggregation is essential for the safety, efficacy, and manufacturability of an ADC therapeutic. Aggregates are considered a critical quality attribute (CQA) that must be monitored because they can:
-
Reduce Therapeutic Efficacy : Aggregation can lead to a loss of the conjugate's ability to bind to its target antigen.[6]
-
Alter Pharmacokinetics : Aggregated ADCs tend to be cleared more quickly from circulation, reducing their therapeutic window.[5]
-
Induce Immunogenicity : High-molecular-weight species can induce an unwanted immunogenic response in patients.[6][8]
-
Increase Off-Target Toxicity : Aggregates can lead to non-specific uptake by healthy cells, particularly in the liver and kidneys, increasing toxicity.[9]
Q3: How can I detect and quantify this compound conjugate aggregation?
A3: A multi-pronged approach using several orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.[8] Common methods include:
-
Size Exclusion Chromatography (SEC) : SEC is a robust method for separating and quantifying high-molecular-weight (HMW) species from the desired monomeric ADC. Advanced methods like SEC-MALS can also determine the molecular weight and size distribution of aggregates.[9]
-
Dynamic Light Scattering (DLS) : DLS is a rapid and highly sensitive technique used to detect the early onset of aggregation. It measures the size distribution of particles in a solution and can identify the formation of even small amounts of aggregates.[8]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on surface hydrophobicity. It can be used to monitor the distribution of ADC species with different DAR values and assess changes in hydrophobicity that may indicate a higher propensity for aggregation.[7][8]
Q4: My this compound conjugate is aggregating after conjugation. What can I do?
A4: When aggregation is observed post-conjugation, several strategies can be employed to mitigate the issue. These include:
-
Optimize the Drug-to-Antibody Ratio (DAR) : Experiment with a lower molar ratio of this compound to the antibody during conjugation to achieve a lower, more stable DAR.[7]
-
Incorporate Hydrophilic Linkers : Consider using linkers that incorporate hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to help shield the hydrophobic DM1 payload and reduce intermolecular interactions.[7][9]
-
Screen Buffer Formulations : Systematically screen different buffer components to find the optimal conditions for your specific ADC. This involves testing various pH levels, salts, and stabilizing excipients.[5][7]
Troubleshooting Guide
| Issue Observed | Potential Causes | Recommended Solutions |
| High levels of aggregation immediately after conjugation. | 1. High DAR : Too many hydrophobic DM1 molecules on the antibody surface.[4][5] 2. Process Stress : Use of organic co-solvents or high temperatures denaturing the antibody.[2][5] 3. High Protein Concentration : Increased intermolecular interactions during the reaction.[9][10] | 1. Reduce Molar Ratio : Lower the molar excess of the linker-payload during the conjugation reaction.[7] 2. Optimize Conditions : Minimize the concentration of co-solvents. Perform the reaction at a lower temperature (e.g., 4°C).[5][11] 3. Lower Concentration : Perform the conjugation at a lower antibody concentration if feasible.[10] |
| Increased aggregation during purification. | 1. Buffer Mismatch : The purification buffer is not optimal for ADC stability. 2. Shear Stress : High pressure or flow rates during chromatography can induce aggregation. | 1. Buffer Exchange : Ensure the ADC is exchanged into a pre-optimized, stabilizing formulation buffer immediately after elution. 2. Gentle Purification : Use lower flow rates and pressures during purification steps like SEC or HIC. |
| Aggregation observed during storage or after freeze-thaw cycles. | 1. Suboptimal Formulation : The storage buffer lacks necessary stabilizing excipients.[8] 2. Instability at Interfaces : Aggregation occurring at the air-water or container-water interface.[12] 3. Freeze-Thaw Stress : Cryoconcentration and ice crystal formation destabilizing the protein.[1][8] | 1. Add Excipients : Formulate with cryoprotectants (sucrose, trehalose), amino acids (arginine, glycine), and/or non-ionic surfactants (polysorbate 20/80).[1][5][8] 2. Include Surfactants : Add a low concentration of polysorbate 20 or 80 to prevent surface-induced aggregation.[1] 3. Minimize Freeze-Thaw : Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. Ensure a controlled freezing rate. |
Data Presentation: Optimizing Formulation and Conjugation
Summarized below are common parameters and excipients used to enhance the stability of ADCs and prevent aggregation.
Table 1: Recommended Concentration Ranges for Stabilizing Excipients
| Excipient Class | Examples | Recommended Concentration | Mechanism of Action |
| Amino Acids | L-arginine, Glycine, Proline | 50 - 250 mM | Suppress non-specific protein-protein interactions and increase solubility.[1][8][13] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 1% - 10% (w/v) for sugars; 10% - 50% (v/v) for glycerol | Act as cryo/lyoprotectants and stabilize protein structure through preferential exclusion.[1][8][12] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevent surface-induced aggregation and shield hydrophobic regions of the ADC.[1][8] |
| Salts | Sodium Chloride | 50 - 150 mM | Modulate ionic strength to enhance colloidal stability.[8] |
Table 2: Key Parameters for Optimizing Conjugation Reactions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction efficiency but may also increase aggregation risk.[11] |
| pH | 6.0 - 8.0 | The optimal pH depends on the antibody's pI and stability profile. It should be far from the pI to ensure electrostatic repulsion.[2][11] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow the reaction but may reduce the risk of protein unfolding and aggregation.[11] |
| Mixing | Gentle end-over-end mixing | Vigorous agitation or shear stress can induce protein denaturation and aggregation.[11] |
Visual Diagrams
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound conjugates, from binding to a target cancer cell to the induction of apoptosis.[14]
Caption: Mechanism of this compound action from cell binding to apoptosis.
Troubleshooting Logic for ADC Aggregation
This flowchart provides a systematic approach to diagnosing and resolving aggregation issues encountered during ADC development.
Caption: A logical diagram for troubleshooting ADC aggregation issues.
Experimental Workflow for Aggregation Analysis
The following diagram outlines a typical experimental workflow for characterizing the aggregation of this compound conjugates.
Caption: An experimental workflow for ADC aggregation analysis.
Key Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective : To separate and quantify high-molecular-weight (HMW) aggregates from the monomeric this compound conjugate.
Materials :
-
This compound conjugate sample
-
SEC-HPLC system with UV detector
-
Appropriate SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8[4]
-
Low-protein-binding 0.22 µm filters[4]
Methodology :
-
System Equilibration : Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[4]
-
Sample Preparation : Dilute the this compound conjugate to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
Injection : Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.[4]
-
Data Acquisition : Monitor the elution profile using a UV detector at 280 nm. HMW aggregates will elute first, followed by the monomer, and then any low-molecular-weight fragments.
-
Data Analysis : Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Detection of Aggregation by Dynamic Light Scattering (DLS)
Objective : To rapidly detect the presence of aggregates and determine the particle size distribution in an this compound conjugate solution.[8]
Materials :
-
DLS instrument
-
This compound conjugate sample
-
Low-volume cuvette
-
Formulation buffer
Methodology :
-
Sample Preparation : Dilute the this compound conjugate in the formulation buffer to an appropriate concentration (typically 0.5-1.0 mg/mL). Ensure the sample is free of dust and particulates by filtering or centrifugation.
-
Instrument Setup : Set the desired measurement temperature and allow the instrument to equilibrate.
-
Measurement : Place the cuvette containing the sample into the DLS instrument. Perform the measurement to collect data on the fluctuations in scattered light intensity.[5]
-
Data Analysis : The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (particle size) and the Polydispersity Index (PDI).[5]
-
Interpretation : An increase in the average particle size or a PDI value significantly above 0.2 can indicate the presence of aggregation.[5] This method is excellent for comparing the stability of different formulations.
Protocol 3: High-Throughput Excipient Screening for ADC Formulation
Objective : To systematically screen different excipients to identify a formulation that minimizes this compound conjugate aggregation under stress conditions.[8]
Materials :
-
This compound conjugate stock solution
-
Concentrated stock solutions of various excipients (e.g., L-arginine, sucrose, polysorbate 20) in the base formulation buffer.[8]
-
96-well plates or microcentrifuge tubes
-
Incubator or water bath for applying thermal stress
-
DLS or SEC-HPLC for analysis
Methodology :
-
Formulation Preparation : In a 96-well plate, prepare a matrix of formulations by mixing the this compound stock solution with different excipients at various final concentrations. Include a control formulation with no added excipients.[8]
-
Baseline Analysis (T=0) : Analyze an aliquot of each formulation immediately using DLS or SEC to determine the initial aggregation level.[8]
-
Application of Stress : Subject the remaining aliquots to accelerated stress conditions. A common method is thermal stress (e.g., incubation at 40°C for 1-4 weeks).[8]
-
Post-Stress Analysis : After the stress period, allow the samples to return to room temperature. Analyze the stressed samples for aggregation using the same method as the baseline analysis.[8]
-
Data Interpretation : Compare the change in aggregation levels between the T=0 and stressed samples for each formulation. Excipients that result in a significantly lower increase in aggregation are identified as effective stabilizers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: SPP-DM1 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPP-DM1. Here, you will find information to address common challenges encountered during the synthesis and purification of this compound antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound ADCs?
The most frequent challenges in this compound ADC synthesis include achieving a consistent and optimal drug-to-antibody ratio (DAR), preventing aggregation of the ADC, and ensuring the stability of the final conjugate. The hydrophobic nature of the DM1 payload can increase the tendency for the ADC to aggregate, especially at higher DAR values.[1]
Q2: What is the optimal drug-to-antibody ratio (DAR) for an this compound ADC?
While the optimal DAR is specific to the antibody and target, a DAR in the range of 2 to 4 is often considered a good balance between efficacy and safety for maytansinoid-based ADCs. A low DAR may lead to reduced potency, whereas a high DAR can result in faster clearance from circulation, increased aggregation, and potential toxicity.
Q3: What causes aggregation of this compound ADCs and how can it be minimized?
Aggregation is primarily caused by the increased hydrophobicity of the antibody after conjugation with the cytotoxic DM1 payload.[2] This is often exacerbated by high DAR values. Other contributing factors include unfavorable buffer conditions (e.g., pH near the isoelectric point of the antibody), exposure to thermal or mechanical stress, and repeated freeze-thaw cycles.[2] To minimize aggregation, it is crucial to optimize the DAR, screen for suitable buffer formulations with stabilizing excipients, and handle the ADC with care, avoiding vigorous mixing and multiple freeze-thaw cycles.[2]
Q4: How does the choice of linker affect the stability and efficacy of a DM1-based ADC?
The linker is a critical component influencing both stability and efficacy. A cleavable linker like SPP is designed to be stable in circulation and release the DM1 payload inside the target cell, which can lead to a "bystander effect" where neighboring antigen-negative tumor cells are also killed. However, premature linker cleavage in circulation can increase systemic toxicity. Non-cleavable linkers release the payload after lysosomal degradation of the antibody, which can reduce off-target toxicity.
Q5: What are the recommended storage conditions for this compound ADCs?
For long-term storage, it is recommended to keep this compound ADCs at ultra-cold temperatures, between -20°C and -80°C.[2] To avoid degradation from repeated freeze-thaw cycles, the ADC should be aliquoted into single-use volumes.[2] It is also advisable to protect the ADC from light, especially if the payload or linker is photosensitive.[2]
Troubleshooting Guides
Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a common issue in this compound conjugation. The following guide provides a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Low DAR
Caption: A stepwise guide to troubleshooting low DAR in this compound ADC synthesis.
| Potential Cause | Recommended Action |
| Poor Reagent Quality | Ensure this compound is properly stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Verify the purity of the antibody is >95%, as impurities can compete for conjugation. |
| Suboptimal Reaction Conditions | Titrate the molar ratio of this compound to the antibody to find the optimal balance between conjugation efficiency and aggregation. Optimize the pH of the reaction buffer (typically 6.5-7.5) and the reaction temperature. |
| Inefficient Antibody Reduction (for cysteine conjugation) | If conjugating to cysteines, ensure complete and consistent reduction of the antibody's interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., DTT or TCEP) and the reduction time and temperature. |
| Inaccurate DAR Measurement | Use orthogonal methods to determine the DAR, such as UV-Vis spectrophotometry and Hydrophobic Interaction Chromatography (HIC), to ensure the accuracy of your measurements. |
High Levels of Aggregation
The presence of high molecular weight species or aggregates is a critical quality attribute to control.
Caption: A schematic of the synthesis and purification process for an this compound ADC.
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Linker-Drug Addition: Dissolve the this compound in a co-solvent like DMF or DMSO to a stock concentration of 10-20 mM. Add the this compound solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker-drug to antibody.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Purification: Purify the resulting ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) with a column appropriate for protein purification (e.g., Superdex 200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4). [3]Further purification to separate different DAR species can be achieved using Hydrophobic Interaction Chromatography (HIC). [1]5. Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or HIC. Assess the purity and aggregation state of the ADC using SEC-HPLC.
Protocol 3: Purification of this compound ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for purifying this compound ADCs to separate species with different DARs.
-
Column and Buffer Preparation:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Adjust the ADC sample to approximately 0.5 M ammonium sulfate by adding Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 33.3% Mobile Phase B.
-
Load the prepared ADC sample onto the column.
-
Wash the column with 5 column volumes of 33.3% Mobile Phase B.
-
Elute the ADC species using a linear gradient from 33.3% to 100% Mobile Phase B over 30 column volumes. Species with higher DARs will be more hydrophobic and elute later in the gradient.
-
-
Fraction Collection and Analysis: Collect fractions across the elution profile and analyze them by SEC-HPLC and for DAR to identify the fractions containing the desired ADC species.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This is a straightforward method for calculating the average DAR.
-
Sample Preparation: Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS).
-
Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A280) and 252 nm (A252) using a spectrophotometer.
-
Calculation: Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and the respective extinction coefficients, correcting for the contribution of the drug's absorbance at 280 nm and the antibody's absorbance at 252 nm. The average DAR is then calculated as the molar ratio of the drug to the antibody.
References
Technical Support Center: Addressing SPP-DM1 Off-Target Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target toxicity associated with the antibody-drug conjugate (ADC) SPP-DM1.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: High Cytotoxicity in Antigen-Negative (Spp-) Cell Lines
Question: My in vitro experiments are showing significant cytotoxicity in cell lines that do not express the target antigen (Spp-). What are the potential causes and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity in antigen-negative cells suggests off-target effects. The primary causes can be categorized as follows:
-
Linker Instability: The SPP linker may be prematurely cleaved in the cell culture medium, releasing the highly potent DM1 payload, which can then non-specifically kill cells.
-
Antigen-Independent ADC Uptake: Cells might take up the entire ADC through mechanisms like macropinocytosis, leading to intracellular release of DM1.[1]
-
Payload-Mediated Off-Target Binding: The DM1 payload itself might bind to other cell surface proteins, causing cytotoxicity independent of the target antigen.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity in Spp- cells.
Recommended Experiments:
-
In Vitro Cytotoxicity Assay: To confirm the initial observation and quantify the extent of off-target killing.
-
Linker Stability Assay: To measure the rate of DM1 release in your specific cell culture medium.[1]
-
Control Experiments: Include unconjugated antibody and free DM1 as controls in your cytotoxicity assays to differentiate between ADC-mediated and payload-mediated effects.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Target Antigen (Spp) Status | This compound IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free DM1 IC50 (nM) |
| Spp-Positive (e.g., SK-BR-3) | Positive | Enter your data | >1000 | Enter your data |
| Spp-Negative (e.g., MDA-MB-231) | Negative | Enter your data | >1000 | Enter your data |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Spp-positive and Spp-negative cell lines.[1][2]
-
Methodology:
-
Seed Spp-positive and Spp-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[2]
-
Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete culture medium.
-
Replace the existing medium with the prepared drug dilutions and incubate for 72-96 hours.[2]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[2]
-
Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[2]
-
Problem 2: Unexpected In Vivo Toxicity
Question: My animal models are exhibiting severe toxicity (e.g., rapid weight loss, hepatotoxicity, thrombocytopenia) at doses that were expected to be well-tolerated. What could be the reason and what steps should I take?
Answer:
Unexpected in vivo toxicity is a serious concern and can arise from several factors:
-
Linker Instability in Plasma: The SPP linker may be less stable in the plasma of your animal model compared to in vitro conditions, leading to systemic release of DM1.
-
"On-Target, Off-Tumor" Toxicity: The target antigen (Spp) might be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.[1]
-
Cross-Reactivity of the Antibody: The antibody component of your ADC may cross-react with antigens in the animal model that are not present in humans.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased off-target toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Recommended Experiments:
-
Plasma Linker Stability Assay: To compare the stability of the SPP linker in human and the animal model's plasma.
-
Biodistribution Study: To determine the localization of the this compound ADC in various organs.
-
Immunohistochemistry (IHC): To assess the expression of the target antigen in normal tissues of the animal model.[1]
-
Dose-Ranging Study: To determine the maximum tolerated dose (MTD).[1]
Data Presentation: Plasma Linker Stability
| Plasma Source | Incubation Time (hours) | % Intact this compound ADC |
| Human | 0 | 100 |
| 24 | Enter your data | |
| 72 | Enter your data | |
| Mouse | 0 | 100 |
| 24 | Enter your data | |
| 72 | Enter your data |
Experimental Protocol: In Vivo Toxicology Study (Single Dose)
-
Objective: To assess the acute toxicity of this compound in a relevant animal model (e.g., rats or non-human primates).
-
Methodology:
-
Divide animals into groups receiving a single intravenous dose of vehicle control, unconjugated antibody, and escalating doses of this compound.[3]
-
Monitor animals for clinical signs of toxicity, body weight changes, and food consumption for a period of 14-28 days.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect organs for histopathological examination.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an antibody-drug conjugate (ADC). It consists of a monoclonal antibody that targets a specific antigen (Spp) found on tumor cells, a potent cytotoxic agent called DM1, and a linker (SPP) that connects the two.[1] The antibody part of this compound binds to the Spp antigen on the cancer cell surface. The ADC is then internalized by the cell. Inside the cell, the linker is cleaved, releasing the DM1 payload. DM1 disrupts microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis (programmed cell death).[1][4]
Q2: What are the main mechanisms of this compound off-target toxicity?
A2: The primary mechanisms of off-target toxicity for DM1-based ADCs like this compound are:
-
Premature Payload Release: The linker can break down in the bloodstream before the ADC reaches the tumor, releasing the toxic DM1 payload systemically.[1]
-
Antigen-Independent Uptake: Healthy cells can take up the ADC through non-specific processes, leading to unintended toxicity.[1]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be present at low levels on normal, healthy cells, causing the ADC to attack them.[1]
-
Payload-Mediated Off-Target Binding: The DM1 payload itself can bind to proteins on the surface of healthy cells, causing toxicity.[1]
Q3: What are the common toxicities associated with DM1-based ADCs?
A3: Based on preclinical and clinical data, common toxicities associated with DM1-based ADCs include:
-
Hepatotoxicity: Liver damage, often indicated by elevated liver enzymes.[1]
-
Thrombocytopenia: A decrease in the number of platelets in the blood.[1]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea.[1]
-
Peripheral Neuropathy: Damage to the peripheral nerves.[1]
Q4: What is the "bystander effect" and is it relevant for this compound?
A4: The bystander effect is the ability of a cytotoxic payload released from a target-positive cell to kill neighboring target-negative cells.[4] This is particularly important in tumors with heterogeneous antigen expression. For the bystander effect to occur, the released payload must be able to cross cell membranes. The cleavable SPP linker in this compound is designed to release DM1 in a form that can potentially diffuse out of the target cell and affect nearby cells.
Signaling Pathway and Bystander Effect of this compound
Caption: Mechanism of action and bystander effect of this compound.
Experimental Protocol: Co-culture Bystander Effect Assay
-
Objective: To determine if the DM1 payload released from Spp-positive cells can kill neighboring Spp-negative cells.[1]
-
Methodology:
-
Label Spp-negative cells with a fluorescent marker (e.g., GFP) for identification.[1]
-
Co-culture the fluorescently labeled Spp-negative cells with unlabeled Spp-positive cells at various ratios (e.g., 1:1, 1:3).[1]
-
Treat the co-cultures with a range of this compound concentrations.
-
After incubation (72-120 hours), use flow cytometry or high-content imaging to quantify the viability of the GFP-positive Spp-negative cells.[4]
-
Q5: How can I proactively minimize off-target effects in my experiments?
A5: Proactive measures to minimize off-target effects include:
-
Thorough Target Validation: Ensure your target antigen (Spp) is highly and specifically expressed on tumor cells with minimal expression on healthy tissues.
-
Antibody Engineering: Develop antibodies with high affinity and specificity for the target antigen to reduce binding to other proteins.
-
Linker Optimization: Choose a linker with optimal stability in plasma to prevent premature payload release.
-
Control of Drug-to-Antibody Ratio (DAR): A lower, more homogenous DAR is often associated with a better safety profile.
-
In Silico Analysis: Use computational tools to predict potential off-target binding of both the antibody and the payload.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of SPP-DM1 in solution
Technical Support Center: SPP-DM1 Stability
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common stability issues encountered when working with this compound and antibody-drug conjugates (ADCs) incorporating this linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a drug-linker conjugate used for developing ADCs.[1][2][3] It consists of the potent microtubule-disrupting agent DM1 connected via the SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker.[4] The stability of the resulting ADC is critical because aggregation, degradation, or premature cleavage of the linker can compromise the efficacy, safety, and pharmacokinetic profile of the therapeutic.[][6][7]
Q2: What are the most common stability issues observed with ADCs like those made with this compound?
The most common stability issues include:
-
Aggregation: The conjugation of the hydrophobic DM1 payload can increase the ADC's propensity to form soluble and insoluble aggregates.[8][9] This is a major concern as aggregates can reduce efficacy and potentially induce an immune response.[6][10]
-
Precipitation: This is often a result of extensive aggregation or poor solubility in a given formulation.
-
Deconjugation: The disulfide bond in the SPP linker is designed to be cleaved in the reducing environment of a target cell.[4][11] However, it can be susceptible to premature cleavage by reducing agents in plasma, leading to off-target toxicity.[9]
-
Chemical Degradation: Modifications such as oxidation or deamidation of the antibody backbone can occur, affecting the overall stability and function of the ADC.[7]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an this compound ADC?
A higher DAR increases the overall hydrophobicity of the ADC due to the nature of the DM1 payload.[8][12] This increased hydrophobicity can lead to a greater tendency for intermolecular interactions and aggregation.[8][9] Therefore, optimizing the DAR is a critical step to balance potency with stability.
Q4: Which buffer conditions are recommended for storing an this compound ADC?
Optimal buffer conditions are highly specific to the antibody. However, general guidelines include:
-
pH: The pH should be maintained away from the antibody's isoelectric point (pI) to increase electrostatic repulsion and reduce aggregation.[6][7] For many antibodies, a pH between 5.0 and 7.0 is a good starting point. Thiol-maleimide conjugation reactions, a common method for linking payloads, are most efficient at a pH between 6.5 and 7.5.[13]
-
Excipients: Sugars (like sucrose (B13894), trehalose), polyols (like mannitol), and surfactants (like polysorbate 20 or 80) are often added to formulations to act as cryoprotectants and stabilizers, minimizing aggregation during storage and freeze-thaw cycles.[14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Visible precipitation or cloudiness in the this compound ADC solution after conjugation or during storage.
This indicates the formation of large, insoluble aggregates.
dot
Caption: Troubleshooting workflow for this compound ADC precipitation.
Potential Causes & Solutions:
-
High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions.[15]
-
Solution: Perform conjugation at a lower protein concentration (e.g., 1-5 mg/mL) and then concentrate the final ADC if necessary.[15]
-
-
Suboptimal Buffer Conditions: The formulation buffer may not be adequately stabilizing the ADC.
-
Solution: Screen different buffer formulations. Adjust the pH to be at least 1 unit away from the antibody's pI.[7] Introduce stabilizing excipients as listed in the table below.
-
-
High Hydrophobicity: A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[8][9]
-
Solution: Optimize the conjugation reaction by reducing the molar ratio of this compound to the antibody to achieve a lower average DAR.
-
Issue 2: The ADC solution appears clear, but analysis by SEC-HPLC or DLS shows the presence of soluble aggregates.
Soluble aggregates are non-covalent oligomers that can still impact efficacy and safety.
Potential Causes & Solutions:
-
Stress-Induced Aggregation: Freeze-thaw cycles, mechanical agitation, or exposure to high temperatures can induce unfolding and aggregation.[6]
-
Solution: Aliquot the ADC solution after purification to minimize freeze-thaw cycles. Store at recommended temperatures (-20°C or -80°C for long-term).[2] Handle solutions gently, avoiding vigorous vortexing.
-
-
Inadequate Formulation: The buffer may lack excipients that prevent low-level aggregation.
-
Solution: Add a non-ionic surfactant like Polysorbate 20 (PS20) or Polysorbate 80 (PS80) at a low concentration (e.g., 0.01-0.05%) to reduce surface-induced aggregation. Consider adding stabilizers like sucrose or arginine.
-
-
Residual Impurities: Unreacted linker or payload, or impurities from the antibody preparation, could contribute to instability.
-
Solution: Ensure high-purity starting materials (>95% for the antibody).[13] Optimize the post-conjugation purification step (e.g., SEC, TFF) to efficiently remove all reaction components.
-
Data Presentation: Formulation Optimization
The following tables provide representative data on how buffer components can influence the stability of an ADC.
Table 1: Effect of pH on this compound ADC Aggregation
| Formulation Buffer (20 mM) | pH | % Monomer after 14 days at 25°C | % High Molecular Weight Species (Aggregates) |
| Sodium Citrate | 5.0 | 98.5% | 1.5% |
| Histidine | 6.0 | 99.1% | 0.9% |
| Phosphate (B84403) | 7.0 | 97.2% | 2.8% |
| Tris | 8.0 | 94.5% | 5.5% |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Excipients on this compound ADC Stability (Histidine Buffer, pH 6.0)
| Excipient Added | Concentration | % Monomer after 4 Freeze-Thaw Cycles |
| None (Control) | - | 96.0% |
| Sucrose | 5% (w/v) | 98.8% |
| Arginine | 150 mM | 98.2% |
| Polysorbate 20 | 0.02% (w/v) | 99.1% |
| Sucrose + Polysorbate 20 | 5% + 0.02% | 99.5% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
dot
Caption: Experimental workflow for SEC-HPLC analysis.
Methodology:
-
System Preparation:
-
Column: Use a silica-based SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: Prepare a mobile phase that promotes stability, typically a phosphate or histidine buffer at a neutral pH with moderate ionic strength (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Thaw the this compound ADC sample on ice.
-
Dilute the sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Data Acquisition:
-
Inject 20-50 µL of the prepared sample onto the column.
-
Run the isocratic elution for a sufficient time (e.g., 30 minutes) to allow all species to elute.
-
Monitor the UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates (High Molecular Weight Species, HMWS) will elute first, followed by the main monomer peak, and then any fragments (Low Molecular Weight Species, LMWS).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Protocol 2: Measuring Free this compound to Assess Deconjugation
This protocol uses Reverse-Phase HPLC (RP-HPLC) to separate the small, hydrophobic drug-linker from the large, hydrophilic ADC.
Methodology:
-
Sample Preparation:
-
To precipitate the ADC, add a 3-fold excess of cold acetone (B3395972) to the ADC sample.
-
Incubate on ice for 30 minutes.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the free drug-linker.
-
-
System Preparation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
-
Data Acquisition:
-
Inject the supernatant from step 1.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor UV absorbance at a wavelength where DM1 has a strong absorbance (e.g., 252 nm).
-
-
Data Analysis:
-
Run a standard of pure this compound to determine its retention time.
-
Quantify the amount of free drug-linker in the sample by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 6. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 7. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. leukocare.com [leukocare.com]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing SPP-DM1 Efficacy in Resistant Tumors
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with SPP-DM1 antibody-drug conjugate (ADC) efficacy, particularly in the context of tumor resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound refers to a widely used agent-linker conjugate for creating Antibody-Drug Conjugates (ADCs). It consists of:
-
DM1: A highly potent cytotoxic agent derived from maytansine. It functions by inhibiting tubulin polymerization, which disrupts microtubule formation, leading to mitotic arrest and apoptosis of cancer cells.[1]
-
SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate): A linker that connects the DM1 payload to an antibody. The SPP linker contains a disulfide bond, making it a "cleavable" linker.[1][2]
The mechanism of action for an ADC utilizing this compound follows a targeted delivery process:
-
The antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.
-
The entire ADC-antigen complex is internalized into the cell via endocytosis.[3]
-
Inside the cell, the reducing environment (e.g., high levels of glutathione) cleaves the disulfide bond in the SPP linker.[1]
-
This cleavage releases the active DM1 payload into the cytoplasm.[3]
-
The free DM1 then binds to tubulin, exerting its cytotoxic effect.[1]
Q2: What is the key difference between a cleavable SPP linker and a non-cleavable MCC linker for DM1?
A2: The primary distinction lies in the payload release mechanism, which influences plasma stability and the potential for a "bystander effect."
-
SPP (Cleavable): Releases the DM1 payload upon cleavage of its disulfide bond in the reducing intracellular environment. This can allow the freed DM1 to diffuse across the cell membrane and kill nearby antigen-negative tumor cells, an outcome known as the "bystander effect."[4]
-
MCC (Non-cleavable): The MCC (maleimidomethyl cyclohexane-1-carboxylate) linker is stable and releases the payload only after the entire antibody is degraded within the lysosome. This releases a charged amino acid-linker-payload complex (lysine-MCC-DM1) that cannot efficiently cross the cell membrane, thus limiting the bystander effect. Non-cleavable linkers generally offer greater stability in plasma circulation.[4][5]
Q3: What are the principal mechanisms of acquired resistance to DM1-based ADCs?
A3: Resistance to ADCs like those using this compound is a significant clinical challenge. The most common mechanisms include:
-
Reduced Target Antigen Expression: Downregulation or loss of the surface antigen targeted by the antibody prevents the ADC from binding and being internalized.[6]
-
Impaired ADC Internalization and Trafficking: Defects in the endocytosis pathway or lysosomal function can prevent the ADC from reaching the necessary cellular compartment for linker cleavage and payload release.[7]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/MDR1), can actively pump the DM1 payload out of the cell, reducing its intracellular concentration below the therapeutic threshold.[8]
-
Alterations in Tubulin: Changes in tubulin isotypes or mutations in the tubulin protein can decrease the binding affinity of DM1, thereby reducing its cytotoxic activity.[9]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High IC50 of an this compound ADC
If your this compound ADC demonstrates a higher than expected half-maximal inhibitory concentration (IC50) in your cell line, a systematic investigation is required to pinpoint the cause.
Experimental Workflow: Troubleshooting High this compound IC50
Caption: A step-by-step workflow for diagnosing the cause of high IC50 for an this compound ADC.
Data Presentation: Comparative IC50 Values
The following table provides representative data showing the shift in IC50 values in cell lines that have acquired resistance to T-DM1 (a well-known DM1-based ADC).
Table 1: Example IC50 Values in Parental vs. T-DM1 Resistant Breast Cancer Cell Lines
| Drug Target | Drug Name | MDA-MB-361 Parental IC50 (nmol/L) | MDA-MB-361 Resistant IC50 (nmol/L) | Relative Resistance |
| HER2 | T-DM1 | 0.23 | 1.95 | 7.9x |
| Tubulin | S-methylDM1 | 0.07 | 0.16 | 2.3x |
| Tubulin | Paclitaxel | 0.08 | 0.17 | 2.0x |
| Tubulin | Vincristine | 0.12 | 0.40 | 3.2x |
| Data from a study on T-DM1 resistance.[10] |
Guide 2: How to Confirm ABCB1 (MDR1)-Mediated Resistance
If you suspect that drug efflux via the ABCB1 transporter is the cause of resistance, the following experimental plan can confirm it.
Logical Relationship: ABCB1-Mediated Drug Efflux
Caption: Diagram showing how ABCB1 transporter activity leads to drug resistance.
Experimental Protocols
1. Western Blot for ABCB1 Protein Expression
This protocol quantifies the level of ABCB1 protein in your resistant cell line compared to the sensitive parental line.
-
Cell Lysate Preparation:
-
Harvest sensitive and resistant cells and wash pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 35 µg) from each cell line onto an SDS-PAGE gel.[11]
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for ABCB1 (P-glycoprotein).[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Normalize the ABCB1 band intensity to a loading control (e.g., β-actin or GAPDH) to compare expression levels.[11]
-
2. Rhodamine 123 Efflux Functional Assay
This is a functional assay to measure the activity of efflux pumps like ABCB1 using a fluorescent substrate.[13]
-
Cell Preparation:
-
Seed sensitive and resistant cells in parallel into a 96-well plate or flow cytometry tubes.
-
For a control, pre-treat a set of resistant cells with a known ABCB1 inhibitor (e.g., 50 µM Verapamil) for 2 hours.[14]
-
-
Dye Loading:
-
Incubate all cells with a medium containing 10 µM Rhodamine 123 for 1 hour at 37°C.[13]
-
-
Efflux Period:
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Add fresh, warm medium and incubate for another hour at 37°C to allow for drug efflux.[13]
-
-
Analysis:
-
Stop the efflux by placing the cells on ice and washing again with ice-cold PBS.
-
Lyse the cells with 1% Triton X-100.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm) or by flow cytometry.[13]
-
-
Expected Outcome: Resistant cells will exhibit lower fluorescence due to active efflux of Rhodamine 123. This effect should be reversed in the cells pre-treated with the ABCB1 inhibitor.
Strategies to Enhance this compound Efficacy
If resistance is confirmed, several strategies can be employed to enhance therapeutic efficacy.
Signaling Pathway: HER2-Targeted Therapy Context
For ADCs targeting the HER2 receptor (e.g., T-DM1), understanding the downstream signaling is crucial for designing combination therapies.
Caption: A simplified diagram of the HER2 signaling pathway.[15][16]
Data Presentation: Strategies to Overcome Resistance
Table 2: Summary of Approaches to Enhance Efficacy in Resistant Tumors
| Strategy | Rationale | Examples & Key Considerations |
| Combination Therapy | Target the resistance mechanism directly or inhibit parallel survival pathways. | ABC Transporter Inhibitors: Co-administer with verapamil (B1683045) or cyclosporin (B1163) A to block DM1 efflux.[6] Signaling Pathway Inhibitors: For HER2+ tumors, combine with pertuzumab or tucatinib (B611992) to enhance HER2 pathway blockade.[17][18] |
| Next-Generation ADCs | Circumvent the existing resistance mechanism by using novel ADC designs. | Alternative Payloads: Use payloads that are not substrates for ABCB1, such as topoisomerase inhibitors (e.g., deruxtecan).[19] Alternative Linkers: Employ linkers with different cleavage properties or improved stability to optimize payload delivery. |
| Dose Optimization | In some cases of low-level resistance, modifying the dosing schedule or concentration may improve outcomes. | Requires careful in vivo testing to balance efficacy and toxicity. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]
- 8. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of T-DM1-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABCB1 | Abcam [abcam.com]
- 13. Rhodamine 123 efflux assay [bio-protocol.org]
- 14. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Facebook [cancer.gov]
- 18. T-DM1 Combo Graduates from I-SPY 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: SPP-DM1 Dosing Schedule Optimization in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the dosing schedules for the antibody-drug conjugate (ADC) SPP-DM1 in murine models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate that targets a specific antigen on tumor cells. Upon binding to the antigen, the ADC is internalized by the cancer cell.[1] The "SPP" refers to a cleavable disulfide linker that is designed to be stable in circulation but is cleaved within the reducing environment of the cell, specifically in the lysosome, releasing the potent microtubule-disrupting agent, DM1.[2][3] The released DM1 then binds to tubulin, suppressing microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately results in apoptotic cell death.[2][3]
Q2: What is the "bystander effect" and is it relevant for this compound?
A2: The bystander effect is the ability of a cytotoxic agent released from a targeted cancer cell to diffuse out and kill neighboring, antigen-negative cancer cells. This is particularly important for treating heterogeneous tumors. This compound is designed to induce a bystander effect because the cleavable SPP linker releases the DM1 payload in its native, uncharged form, allowing it to cross cell membranes.[2] This is in contrast to ADCs with non-cleavable linkers, which release a charged payload that cannot readily diffuse out of the target cell.[2]
Q3: What are the common off-target toxicities associated with DM1-based ADCs like this compound?
A3: The primary dose-limiting toxicities for DM1-based ADCs are generally related to the cytotoxic payload. Common toxicities observed in preclinical and clinical studies include hepatotoxicity (elevated liver enzymes), thrombocytopenia (low platelet count), and potential peripheral neuropathy.[1][4] These can arise from premature release of the payload in circulation, non-specific uptake of the ADC by healthy cells (like those in the liver), or low-level expression of the target antigen on normal tissues ("on-target, off-tumor" toxicity).[1]
Q4: My in vivo experiment with this compound is showing high toxicity (e.g., significant body weight loss). What are the potential causes and how can I troubleshoot this?
A4: High in vivo toxicity with acceptable in vitro potency can be attributed to several factors:
-
Premature Payload Release: The disulfide linker in this compound might be less stable than anticipated in the systemic circulation of your mouse model, leading to the release of free DM1 and systemic toxicity.[5]
-
Solution: Assess the stability of your this compound conjugate in mouse plasma in vitro before in vivo administration.
-
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR (e.g., > 6-8) tend to have faster systemic clearance and lower tolerability.[6]
-
Solution: Characterize the DAR of your this compound batch. If it's too high, consider using a batch with a lower DAR (e.g., 2-4).
-
-
ADC Aggregation: The conjugation process can sometimes lead to ADC aggregation, which can be cleared by the reticuloendothelial system (e.g., liver and spleen), leading to organ-specific toxicity.
-
Solution: Analyze your this compound preparation for aggregates using size exclusion chromatography (SEC).
-
-
Dose and Schedule: The dose might be too high, or the dosing frequency too short for the chosen mouse strain.
-
Solution: Implement a dose de-escalation study or reduce the dosing frequency (e.g., from twice weekly to once weekly or once every two weeks).
-
Q5: I am not observing the expected anti-tumor efficacy with this compound. What should I investigate?
A5: Suboptimal efficacy can stem from various issues:
-
Low Target Antigen Expression: The tumor model you are using may not express sufficient levels of the target antigen on the cell surface.
-
Solution: Quantify the antigen expression level on your tumor cells using flow cytometry or immunohistochemistry.
-
-
Inefficient ADC Internalization: Even with antigen binding, the ADC may not be efficiently internalized by the tumor cells.
-
Solution: Perform an in vitro internalization assay to confirm that your ADC is being taken up by the target cells.
-
-
Payload Resistance: The tumor cells may be inherently resistant to the DM1 payload.[7]
-
Solution: Determine the in vitro sensitivity of your tumor cell line to free DM1 to check for resistance.
-
-
Suboptimal Dosing: The dose may be too low or the schedule too infrequent to maintain a therapeutic concentration of the payload within the tumor.
-
Solution: Consider a dose-escalation study or a more frequent dosing schedule, while carefully monitoring for toxicity. A loading dose followed by smaller maintenance doses could also be explored.[8]
-
Quantitative Data from Preclinical Mouse Studies
The following tables summarize representative quantitative data from preclinical studies involving this compound and the closely related T-DM1 (Trastuzumab Emtansine) to guide experimental design.
Table 1: Efficacy of this compound in a HER2-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Once weekly for 3 weeks | 1200 | 0 | [2] |
| This compound | 5 | Once weekly for 3 weeks | 350 | 70.8 | [2] |
| This compound | 10 | Once weekly for 3 weeks | 150 | 87.5 | [2] |
Table 2: Efficacy of Anti-CD19 this compound in a Raji Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Anti-CD19 this compound | 5 | Three doses (days indicated by arrows in source) | Significant tumor growth inhibition compared to control | [9] |
| Control | - | - | Progressive tumor growth | [9] |
Table 3: Efficacy of T-DM1 in a Carcinosarcoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | Once weekly for 5 weeks | Progressive tumor growth | [10] |
| Trastuzumab | 15 | Once weekly for 5 weeks | Moderate tumor growth inhibition | [10] |
| T-DM1 | 15 | Once weekly for 5 weeks | Complete tumor regression | [5][10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.[2][11]
-
Tumor cells expressing the target antigen.
-
Matrigel (or similar basement membrane matrix).
-
This compound ADC, vehicle control (e.g., PBS), and any other control articles.
-
Digital calipers for tumor measurement.
-
Animal housing and monitoring equipment.
2. Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) suspended in saline or a mixture of saline and Matrigel into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[2][11]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).[2][12]
-
Treatment Administration: Administer this compound or control articles intravenously (i.v.) via the tail vein at the designated doses and schedule (e.g., once weekly).[2][11]
-
Monitoring: Throughout the study, monitor the body weight of the animals 2-3 times per week and observe their overall health for any signs of toxicity (e.g., changes in behavior, ruffled fur).[11] A body weight loss of over 15-20% may necessitate a dose reduction or cessation of treatment.[13]
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can be excised for further ex vivo analysis (e.g., histology, biomarker analysis).[2]
Protocol 2: Pharmacokinetic (PK) Analysis
This protocol describes a basic method for assessing the pharmacokinetic profile of this compound.
1. Materials:
-
Mice (strain as used in efficacy studies).
-
This compound ADC.
-
Plasma collection tubes (e.g., with EDTA anticoagulant).
-
Equipment for quantifying the ADC in plasma (e.g., ELISA or LC-MS/MS).
2. Procedure:
-
Dosing: Administer a single intravenous (i.v.) dose of this compound to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated analytical method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizations: Signaling Pathways and Workflows
Caption: Intracellular signaling pathway of this compound.
Caption: Workflow for an in vivo dose optimization study.
References
- 1. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SPP-DM1 Linker Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SPP-DM1 linker technology in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
The this compound is a drug-linker conjugate where the cytotoxic agent DM1, a potent microtubule-disrupting agent, is attached to an antibody via the SPP linker.[1] The SPP linker contains a disulfide bond designed to be stable in the bloodstream but cleavable in the reducing environment inside a target cell.[2][3] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.[3]
Q2: What is the mechanism of action for an this compound ADC?
The therapeutic action of an this compound ADC involves several key steps:[3][4]
-
Binding: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is then internalized by the cell through endocytosis.
-
Trafficking and Cleavage: The complex is trafficked to intracellular compartments, typically lysosomes. Inside the cell, the higher concentration of reducing agents, such as glutathione (B108866), cleaves the disulfide bond in the SPP linker.[3]
-
Payload Release & Cytotoxicity: The released DM1 payload then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][4]
Q3: What is premature linker cleavage and why is it a concern?
Premature linker cleavage is the unintended release of the DM1 payload from the antibody while the ADC is still in systemic circulation, before it reaches the target tumor cells.[2] This is a major concern for two primary reasons:
-
Increased Off-Target Toxicity: The released, highly potent DM1 can damage healthy cells, leading to systemic toxicity.[2]
-
Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the potent drug reaches the target cancer cells, which can compromise the anti-tumor efficacy of the ADC.[2]
Q4: How does the this compound linker differ from a non-cleavable linker like SMCC-DM1?
The primary difference is the mechanism of payload release.[2]
-
SPP (Cleavable): Releases the DM1 payload upon cleavage of its disulfide bond in a reducing environment. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[2][5]
-
SMCC (Non-cleavable): The payload is released only after the entire antibody is degraded within the lysosome of the target cell. Non-cleavable linkers generally show higher plasma stability but may have a less pronounced bystander effect.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound linker cleavage assays.
Issue 1: Rapid decrease in the average Drug-to-Antibody Ratio (DAR) in an in vitro plasma stability assay.
-
Possible Cause 1: Linker Instability. The SPP disulfide linker may be susceptible to premature cleavage by reducing agents present in the plasma matrix being used.[2]
-
Troubleshooting Steps:
-
Run Controls: Include a control where the ADC is incubated in a simple buffer like PBS at 37°C. If the DAR is stable in the buffer but not in plasma, it confirms that plasma components are causing the cleavage.[6]
-
Verify Assay Conditions: Ensure the incubation is performed under physiological conditions (37°C, pH 7.4) and verify the quality of the plasma.[2]
-
Evaluate Linker Chemistry: The SPP linker may be too labile for your specific antibody or in vivo model. Consider exploring linkers with increased steric hindrance to mitigate premature cleavage.[2]
-
Investigate Conjugation Site: The stability of the linker can be influenced by where it is attached to the antibody. If using site-specific conjugation, compare the stability of ADCs with the linker at different sites.[2][7]
-
-
-
Possible Cause 2: Issues with Analytical Method. The analytical method itself (e.g., LC-MS) might be causing the ADC to fragment or dissociate.[2]
-
Troubleshooting Steps:
-
Optimize Analytical Methods: Ensure your LC-MS method is not causing in-source fragmentation. Using native mass spectrometry conditions can be beneficial for cysteine-conjugated ADCs.[2]
-
-
Issue 2: High levels of free DM1 payload detected in plasma samples, but the total antibody concentration remains stable.
-
Possible Cause: Confirmed Premature Linker Cleavage. This observation is a direct indicator of premature payload release.[2]
-
Troubleshooting Steps:
-
Quantify Payload Release: Use a sensitive method like LC-MS/MS to accurately quantify the concentration of free DM1 over time. This provides crucial data on the kinetics of cleavage.[2]
-
Re-evaluate Linker Strategy: As this confirms linker instability, it is critical to consider alternative linker chemistries with enhanced stability, such as those with greater steric hindrance around the disulfide bond.[2]
-
-
Issue 3: The this compound ADC shows increased aggregation during storage or in plasma.
-
Possible Cause: Payload Hydrophobicity. The DM1 payload is hydrophobic. At higher DARs, this can lead to intermolecular interactions and aggregation.[2]
-
Troubleshooting Steps:
-
Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[2]
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, ionic strength) and excipients (e.g., polysorbates) to find a formulation that minimizes aggregation.[2][8]
-
Consider Hydrophilic Linkers: Although this requires re-synthesis, incorporating hydrophilic moieties (e.g., PEG) into the linker can help mask the payload's hydrophobicity.[9]
-
-
Issue 4: Lower than expected potency (high IC50 value) in an in vitro cytotoxicity assay.
-
Possible Cause 1: Inefficient ADC Internalization. The ADC may not be effectively entering the target cells.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Inefficient Linker Cleavage. The intracellular environment of the target cells may not be sufficiently reducing to cleave the SPP linker.
-
Troubleshooting Steps:
-
Measure Intracellular Reducing Potential: Assess the levels of reducing agents like glutathione in cell lysates.
-
Lysosomal Cleavage Assay: This assay directly measures the rate of payload release in an environment that mimics the lysosome to confirm if the conditions are suitable for cleavage.[6]
-
-
-
Possible Cause 3: Inactive Payload. The DM1 may have been inactivated during the conjugation process.
-
Troubleshooting Steps:
-
Test Free Payload: Confirm the potency of the free DM1 payload in a cytotoxicity assay to ensure it is active.[8]
-
-
Quantitative Data Summary
The following tables provide representative data to illustrate expected outcomes from stability and pharmacokinetic assays.
Table 1: In Vitro Plasma Stability of Different DM1 Linkers (% Intact ADC Remaining) [2]
| Time (hours) | This compound (Disulfide) | SPDB-DM1 (Hindered Disulfide) | SMCC-DM1 (Non-cleavable) |
| 0 | 100% | 100% | 100% |
| 24 | 85% | 95% | 99% |
| 48 | 72% | 91% | 98% |
| 96 | 55% | 84% | 96% |
| 168 | 38% | 75% | 93% |
| Data is hypothetical and represents typical relative stability trends in human plasma.[2] |
Table 2: Impact of Linker on In Vivo Pharmacokinetics (PK) in Mice [2]
| ADC Construct | ADC Half-Life (t½, hours) | Free DM1 Cmax (ng/mL) |
| This compound | ~90 | ~25 |
| SMCC-DM1 | ~150 | < 5 |
| This table illustrates how a more stable, non-cleavable linker (SMCC) results in a longer ADC half-life and significantly lower systemic exposure to the free payload compared to a less stable disulfide linker (Spp).[2] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To evaluate the stability of an this compound ADC in plasma by monitoring the average DAR and quantifying the release of free DM1 over time.[2]
Materials:
-
This compound ADC
-
Plasma from a relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
-80°C freezer
-
LC-MS and/or LC-MS/MS system
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of the this compound ADC in PBS.[2]
-
Incubation: Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample by diluting the ADC in PBS to the same concentration. Incubate all samples at 37°C.[2][11]
-
Time-Point Collection: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample.[2]
-
Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.[2]
-
Sample Analysis:
-
Data Analysis: Plot the average DAR or the percentage of intact ADC against time to determine the stability profile and half-life of the ADC in plasma.[2][11]
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC in target cancer cell lines.[4][12]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control ADC
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[12]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-binding control ADC. Add the diluted ADCs to the appropriate wells. Include untreated cells as a control.[12]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator.[12]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the ADC concentration. Calculate the IC50 value using a suitable curve-fitting software.
Visual Guides and Pathways
Caption: Mechanism of action of an this compound ADC and the impact of premature linker cleavage.
Caption: Workflow for an in vitro plasma stability assessment of an this compound ADC.
Caption: Troubleshooting decision tree for observed this compound linker instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
SPP-DM1 Experimental Setup: Technical Support Center
Welcome to the technical support center for SPP-DM1, an antibody-drug conjugate (ADC) linker-payload system. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation with this compound-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a system used to create antibody-drug conjugates. It consists of the cytotoxic agent DM1, a potent microtubule-disrupting agent, connected to a monoclonal antibody via a cleavable SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate).[1] The antibody component of the ADC is designed to selectively bind to a specific antigen on the surface of tumor cells.[1][2] Following this binding, the ADC-antigen complex is internalized by the cell through endocytosis.[1][3] The complex is then trafficked to lysosomes, where the acidic environment and enzymes cleave the SPP linker, releasing the active DM1 payload into the cytoplasm.[1] The released DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[1][4]
Q2: What is the "bystander effect" in the context of this compound ADCs?
A2: The bystander effect refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse out and kill neighboring antigen-negative cancer cells.[4] For this to occur, the released payload must be able to cross the cell membrane, which requires it to be sufficiently lipophilic, hydrophobic, and uncharged.[4] The cleavable SPP linker in this compound ADCs is designed to release the DM1 payload in its native, uncharged form, enabling it to diffuse out of the target cell and exert its cytotoxic activity on surrounding cells.[4] This is in contrast to ADCs with non-cleavable linkers, such as T-DM1, where the released payload remains charged and cannot cross the cell membrane, thus limiting the bystander effect.[4]
Q3: What are the primary mechanisms of off-target toxicity with DM1-based ADCs?
A3: Off-target toxicity is a significant concern with DM1-based ADCs and can occur through several mechanisms:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the early release of DM1, causing damage to healthy tissues.[2]
-
Antigen-Independent Uptake: Healthy cells, particularly in the liver and hematopoietic system, may take up the ADC through non-specific mechanisms like macropinocytosis.[2]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.[2]
-
Payload-Mediated Off-Target Binding: The DM1 payload itself has been shown to potentially bind to other cell surface proteins, leading to cytotoxicity in an antigen-independent manner.[2]
Troubleshooting Guides
This guide addresses specific issues you may encounter during your in vitro or in vivo experiments with this compound ADCs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro potency against antigen-positive cells | 1. Low target antigen expression on cells.2. Inefficient ADC internalization.3. Cell line resistance to the DM1 payload. | 1. Quantify receptor density on the cell surface using flow cytometry.2. Perform an internalization assay to confirm ADC uptake.3. Determine the IC50 of free DM1 on the target cells to check for inherent resistance.[2] |
| High cytotoxicity in antigen-negative cells in vitro | 1. Premature cleavage of the linker in the culture medium.2. Non-specific uptake of the ADC.3. A significant bystander effect. | 1. Conduct a linker stability assay in the culture medium.2. Use a lower concentration of the ADC.3. Ensure the purity of your antigen-negative cell line and quantify the bystander effect.[2] |
| Inconsistent results between experimental batches | 1. Variation in the drug-to-antibody ratio (DAR) of ADC batches.2. Degradation of the ADC during storage.3. Variability in cell culture conditions. | 1. Precisely control molar ratios of reactants during conjugation and use orthogonal methods for DAR determination.2. Store the ADC at recommended temperatures (-20°C to -80°C) and avoid repeated freeze-thaw cycles.[5][6]3. Standardize cell passage number, seeding density, and other culture parameters.[2] |
| Unexpectedly high in vivo toxicity | 1. The administered dose is too high.2. The linker is unstable in vivo, leading to systemic payload release.3. "On-target, off-tumor" toxicity due to antigen expression in vital organs. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).2. Analyze plasma samples to measure free DM1 levels over time.3. Evaluate target antigen expression in normal tissues of the animal model using immunohistochemistry (IHC).[2] |
| ADC aggregation after conjugation or during storage | 1. High DAR increasing hydrophobicity.2. Unfavorable buffer conditions.3. Physical stress from mixing or freeze-thaw cycles. | 1. Optimize the this compound to antibody molar ratio to achieve a lower, more consistent DAR.2. Screen different buffer formulations and pH to find conditions that minimize aggregation.3. Minimize exposure to physical stress and store at recommended temperatures.[7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete cell culture medium. Remove the overnight medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium and add a solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[3][7]
Protocol 2: In Vitro Bystander Effect Assay
This protocol is to determine if the DM1 payload released from antigen-positive cells can kill neighboring antigen-negative cells.[2]
Methodology:
-
Cell Labeling: Label the antigen-negative cell population with a fluorescent marker (e.g., GFP) for easy identification.[4]
-
Co-culture Seeding: Seed the labeled antigen-negative cells and unlabeled antigen-positive cells together in various ratios (e.g., 90:10, 50:50, 10:90).
-
ADC Treatment: Treat the co-cultures with the this compound ADC.
-
Incubation: Incubate the cells for a predetermined duration.
-
Analysis: Use flow cytometry or high-content imaging to quantify the percentage of dead cells within the fluorescently labeled antigen-negative population.[4]
Protocol 3: In Vitro Linker Stability Assay
This protocol is to assess the stability of the this compound ADC and the rate of DM1 release.[2]
Methodology:
-
Incubation: Incubate the this compound ADC at a concentration of 100 µg/mL in plasma (human, mouse) or cell culture medium at 37°C.[2]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[2]
-
Separation and Quantification: Separate the intact ADC from the released payload using a suitable method like size-exclusion chromatography (SEC) and quantify the amount of free DM1 at each time point.
Quantitative Data Summary
The following table summarizes key parameters and recommended ranges for optimizing the conjugation of this compound to an antibody.[5]
| Parameter | Recommended Range/Consideration | Potential Issue if Not Optimal |
| Antibody Purity | >95% | Competing reactions from impurities. |
| Antibody Concentration | >0.5 mg/mL | Dilute reaction, slow kinetics. |
| Reducing Agent (e.g., DTT) | 1-20 mM (titration recommended) | Insufficient free thiols for conjugation. |
| Reduction Temperature | 25-56°C (optimization needed) | Incomplete disulfide bond reduction. |
| Conjugation pH | 6.5 - 7.5 | Maleimide hydrolysis or low thiol reactivity. |
| This compound:Antibody Molar Ratio | Titrate to find optimal ratio | Low DAR or ADC aggregation. |
| Co-solvent (e.g., DMSO) | Titrate, use minimal amount | Poor solubility of this compound or antibody denaturation. |
Visualizations
Caption: Mechanism of action of this compound ADC and the bystander effect.
Caption: General experimental workflow for evaluating an this compound based ADC.
References
Technical Support Center: Strategies to Minimize SPP-DM1 Variability Between Batches
Welcome to the technical support center for SPP-DM1, an agent-linker conjugate widely used in the development of Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADC development?
This compound is a drug-linker conjugate that plays a crucial role in the construction of ADCs.[1][2][3] It consists of two key components:
-
DM1: A potent microtubule-disrupting agent, a derivative of maytansine, which induces cell cycle arrest and apoptosis in cancer cells.[4][5]
-
SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker: A cleavable linker that connects the DM1 payload to a monoclonal antibody (mAb).[4] This linker is designed to be stable in circulation but releases the DM1 payload inside the target tumor cell, minimizing off-target toxicity.[4][6]
The targeted delivery of the highly cytotoxic DM1 payload to cancer cells via a specific antibody makes this compound a valuable tool in developing targeted cancer therapies.[4][6]
Q2: We are observing significant variability in the Drug-to-Antibody Ratio (DAR) between our this compound ADC batches. What are the potential causes and how can we mitigate this?
Inconsistent DAR is a common challenge that can significantly impact the efficacy and safety of an ADC.[7] Variability can arise from several factors:
-
Inconsistent Molar Ratios of Reactants: Precise control over the molar ratio of this compound to the antibody is critical.[7]
-
Variability in Antibody Thiol Groups: For ADCs conjugated via cysteine residues, the reduction of interchain disulfide bonds must be consistent to ensure a uniform number of available thiol groups for conjugation.[7][8]
-
Reaction Conditions: Parameters such as pH, temperature, and reaction time can influence conjugation efficiency.[8][9]
-
Quality of Starting Materials: The purity and concentration of both the antibody and the this compound reagent are paramount.[8]
Troubleshooting and Mitigation Strategies:
| Potential Cause | Recommended Action |
| Inaccurate reactant concentrations | Precisely determine the concentration of the antibody and this compound solutions before each conjugation reaction. |
| Incomplete or variable antibody reduction | Optimize and standardize the concentration of the reducing agent (e.g., DTT, TCEP) and the reduction time and temperature.[8] |
| Suboptimal conjugation pH | Maintain a consistent pH for the conjugation reaction, typically between 6.5 and 7.5 for thiol-maleimide reactions.[8] |
| Variable reaction time and temperature | Standardize the incubation time and temperature for the conjugation reaction.[8] |
| Poor this compound solubility | Consider using a minimal amount of a co-solvent like DMSO to ensure complete dissolution of this compound.[8] |
| Reagent degradation | Store this compound and antibody stocks at the recommended temperatures and avoid multiple freeze-thaw cycles.[8][10] |
Q3: Our purified this compound ADC batches show high and variable levels of aggregation. What causes this and what are the solutions?
ADC aggregation is a critical quality attribute to control as it can affect efficacy, stability, and immunogenicity.[7] The conjugation of the hydrophobic DM1 payload can increase the propensity for the antibody to aggregate.[7]
Troubleshooting and Mitigation Strategies:
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | Higher DARs increase hydrophobicity and the tendency to aggregate. Optimize the conjugation reaction to achieve a lower, more consistent DAR, often in the range of 2 to 4.[7] |
| Unfavorable Buffer Conditions | Screen different buffer formulations, pH, and excipients to identify conditions that minimize aggregation. Avoid buffer conditions near the isoelectric point (pI) of the antibody.[7] |
| High Protein Concentration | Perform the conjugation reaction and subsequent purification steps at a lower antibody concentration to reduce intermolecular interactions.[7] |
| Inefficient Purification | Utilize a multi-step purification process. Size Exclusion Chromatography (SEC) is effective for removing high molecular weight aggregates.[9] Hydrophobic Interaction Chromatography (HIC) can be used to remove high DAR species that are more prone to aggregation.[7][9] |
| Storage Conditions | Store the purified ADC at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage, and in an optimized buffer formulation.[11] |
Q4: We are observing inconsistent IC50 values in our in vitro cytotoxicity assays between different this compound ADC batches. What could be the reasons?
Variable IC50 values can undermine the reliability of your potency assessment. The issue can stem from the ADC itself, the cell culture conditions, or the assay protocol.[7]
Troubleshooting and Mitigation Strategies:
| Potential Cause | Recommended Action |
| Inconsistent Drug-to-Antibody Ratio (DAR) | As discussed in Q2, variability in DAR directly impacts potency. Characterize the DAR of each batch using methods like UV-Vis spectrophotometry or mass spectrometry.[9] |
| Presence of Free DM1 | Inefficient purification can leave unconjugated (free) this compound in the final product, leading to higher than expected cytotoxicity.[9] Use techniques like Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) for efficient removal of small molecule impurities.[9] |
| ADC Degradation | Store the ADC properly to prevent degradation and loss of activity.[10] Perform stability studies to understand the shelf-life of your ADC under different storage conditions. |
| Cell Line Variability | Use a consistent cell passage number for all experiments.[10] Regularly check for and address mycoplasma contamination. Ensure consistent cell seeding density and health.[12] |
| Assay Protocol Variations | Standardize all steps of the cytotoxicity assay, including incubation times, reagent concentrations, and plate reading parameters.[7] |
Experimental Protocols
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Visible Spectrophotometry
This method relies on the different absorbance maxima of the antibody (around 280 nm) and the DM1 payload (around 252 nm) to calculate the average DAR.[9]
-
Materials:
-
Purified this compound ADC sample
-
Unconjugated monoclonal antibody
-
This compound
-
Phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
-
-
Methodology:
-
Prepare solutions of the unconjugated antibody and this compound in PBS to determine their respective extinction coefficients at 280 nm and 252 nm.
-
Prepare a solution of the purified this compound ADC in PBS.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and 252 nm (A252).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
-
2. Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher molecular weight aggregates.[9]
-
Materials:
-
Purified this compound ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)[11]
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and other high molecular weight species to determine the percentage of each.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability to determine the potency (IC50) of the this compound ADC.[7]
-
Materials:
-
Target antigen-positive cancer cell line
-
This compound ADC
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[7]
-
-
Methodology:
-
Seed the target cells in 96-well plates at a predetermined optimal density and incubate overnight.[7]
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a duration appropriate for the cell line (e.g., 72-120 hours).[7]
-
Add MTT solution to each well and incubate for 1-4 hours.[7]
-
Add the solubilization buffer and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a suitable software.[7]
-
Visualizations
Caption: General workflow for the synthesis and quality control of an this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
improving SPP-DM1 solubility for in vitro assays
Welcome to the technical support center for SPP-DM1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is an antibody-drug conjugate (ADC). It comprises a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload called DM1, and a linker (SPP) that connects the two. The DM1 payload is a maytansinoid, a class of compounds known to be hydrophobic (poorly soluble in water).[1] This hydrophobicity is a primary concern in experimental settings because in vitro assays are typically conducted in aqueous buffers or cell culture media. When a concentrated stock solution of a hydrophobic compound, often prepared in an organic solvent like DMSO, is diluted into an aqueous medium, it can lead to precipitation of the compound.[1] This reduces the actual concentration of the compound in the assay, leading to inaccurate and unreliable results. For the entire ADC, the conjugation of the hydrophobic DM1 payload can increase the molecule's propensity to aggregate, which can impact its stability and efficacy.[2][3]
Q2: My this compound solution appears cloudy or forms a precipitate when I add it to my cell culture medium. What is happening and how can I prevent it?
A2: This phenomenon is commonly referred to as "crashing out" or precipitation and is a frequent issue with hydrophobic compounds like DM1 and ADCs with hydrophobic payloads.[4] It typically occurs due to "solvent shock," where the rapid change in solvent polarity from a high-concentration organic stock (like DMSO) to the aqueous cell culture medium causes the compound to fall out of solution.[2]
To prevent this, you can:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution of your stock solution in the pre-warmed media.[3][4] This gradual reduction in solvent concentration helps to keep the compound in solution.
-
Add Dropwise While Mixing: Add the stock solution (or intermediate dilution) slowly and dropwise to the bulk medium while gently vortexing or swirling.[4]
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity.[1]
-
Reduce Serum Concentration: If your experimental design allows, you could try reducing the serum concentration in your media, or pre-incubating the compound in a small amount of serum before the final dilution.[2]
Q3: What are the recommended solvents for preparing stock solutions of the DM1 payload or similar maytansinoids?
A3: Maytansinoids like DM1 are soluble in several organic solvents. Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for preparing high-concentration stock solutions for in vitro studies due to their strong solvating power.[1] It is crucial to use high-quality, anhydrous (water-free) solvents, as the presence of moisture can negatively impact both the solubility and stability of the compound.[3][5]
Q4: My this compound ADC is showing high levels of aggregation. What are the causes and how can this be mitigated?
A4: ADC aggregation is a significant issue that can affect potency, stability, and immunogenicity.[2] The primary causes are related to the increased hydrophobicity from the DM1 payload and the linker.[3] A high drug-to-antibody ratio (DAR) can exacerbate this issue.[2][3] Unfavorable buffer conditions, such as a pH near the isoelectric point (pI) of the antibody, can also promote aggregation.[2]
Mitigation strategies include:
-
Optimize Formulation: Screen different buffer formulations, pH levels, and excipients to find conditions that minimize aggregation.[6]
-
Control the DAR: A lower DAR (typically in the range of 2 to 4 for maytansinoid-based ADCs) often provides a good balance between efficacy and stability.[2]
-
Consider Hydrophilic Linkers: Incorporating more hydrophilic linkers or polymers like PEG can help counteract the hydrophobicity of the DM1 payload.[6][7]
-
Proper Storage and Handling: Store the ADC at recommended temperatures and avoid repeated freeze-thaw cycles, which can induce aggregation.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound or DM1 in Cell Culture Media
This guide provides a systematic approach to resolving precipitation issues during your in vitro assays.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution of a concentrated organic stock solution into aqueous media causes the compound to "crash out" due to a sudden change in polarity.[2] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Create an intermediate dilution in media before preparing the final working concentration.[3][4] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding a compound to cold media can cause it to precipitate.[4] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[4] |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. If possible, determine the maximum soluble concentration by performing a preliminary solubility test in your specific media.[4] |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[2][4] | If your experimental design permits, try reducing the serum concentration. You can also test different basal media formulations.[2] |
| pH of Media | The solubility of ionizable compounds can be highly dependent on the pH of the solution. | Check the pKa of your compound if this information is available. Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[2][4] |
Data Presentation
Table 1: Solubility of DM1 (Mertansine) and Related Compounds in Various Solvents
This table summarizes the approximate solubility of the DM1 payload and a related linker-drug conjugate in common laboratory solvents. This data is crucial for preparing high-concentration stock solutions.
| Compound | Solvent | Solubility (approx.) | Concentration (mM) | Notes |
| Mertansine (DM1) | Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1][5] | 67.72 mM[5] | May require sonication. Use of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly impact solubility.[1][5] |
| Mertansine (DM1) | Dimethylformamide (DMF) | ~33 mg/mL[1] | - | |
| DM1-SMCC | Dimethyl Sulfoxide (DMSO) | ~12 mg/mL[8] | - | |
| DM1-SMCC | Dimethylformamide (DMF) | ~16 mg/mL[8] | - | |
| DM1-SMCC | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL[8] | - | Prepared by first dissolving in DMF, then diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[8] |
| DM1-SMe | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | 127.49 mM[3] | May require sonication to fully dissolve.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DM1 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of the DM1 payload, which can then be used for serial dilutions in cell-based assays.
Materials:
-
Mertansine (DM1) powder (Molecular Weight: ~738.3 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5]
-
Sterile, low-adsorption microcentrifuge tubes
-
Calibrated precision balance and pipettes
Procedure:
-
Pre-Weighing Preparation: Allow the vial of DM1 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.[3] All handling of the potent cytotoxic powder should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Weighing: Carefully weigh out the desired amount of DM1 powder. To prepare 1 mL of a 10 mM stock solution, weigh 7.38 mg of DM1.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the DM1 powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath can be applied.[3]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles remaining. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the recommended serial dilution method to prepare final working concentrations of a hydrophobic compound (e.g., DM1) for treating cells, minimizing the risk of precipitation.
Procedure:
-
Thaw Stock Solution: Retrieve a single aliquot of the 10 mM DM1 stock solution from storage and thaw it completely at room temperature.
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Perform Serial Dilutions (Example for 10 nM final concentration):
-
Step 1 (Intermediate Dilution 1): Prepare a 10 µM intermediate solution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium (1:1000 dilution). Mix thoroughly by gentle vortexing or inversion. This step is critical to avoid solvent shock.[1]
-
Step 2 (Intermediate Dilution 2): Prepare a 100 nM intermediate solution. Add 10 µL of the 10 µM solution from Step 1 to 990 µL of pre-warmed medium (1:100 dilution). Mix gently.
-
Step 3 (Final Working Solution): Prepare the 10 nM final working solution. Add 100 µL of the 100 nM solution from Step 2 to 900 µL of pre-warmed medium (1:10 dilution). Mix gently.
-
-
Treat Cells: Use the freshly prepared working solutions (and appropriate vehicle controls containing the same final DMSO concentration) to treat your cells immediately. Do not store dilute aqueous solutions of the compound.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
addressing unexpected toxicity in SPP-DM1 animal studies
Technical Support Center: SPP-DM1 Animal Studies
This guide is intended for researchers, scientists, and drug development professionals utilizing the investigational targeted agent this compound in preclinical animal studies. It provides answers to frequently asked questions (FAQs) and detailed troubleshooting for addressing instances of unexpected toxicity, with a primary focus on hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a targeted therapeutic agent consisting of a synthetic peptide (SPP) designed to bind with high affinity to "Receptor X," which is overexpressed on specific tumor cells. This peptide is linked to DM1, a potent microtubule-inhibiting payload. Upon binding to Receptor X, the this compound conjugate is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing DM1. The free DM1 then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.
Q2: What is the expected toxicity profile of this compound?
A2: Based on the mechanism of action and the nature of the DM1 payload, a certain level of toxicity is anticipated. Common toxicities associated with DM1-based agents include hematological effects (like thrombocytopenia) and gastrointestinal issues.[1][2] Additionally, "on-target, off-tumor" toxicity may occur in normal tissues that express low levels of Receptor X.[2][3]
Q3: What constitutes "unexpected" toxicity in our animal studies?
A3: Unexpected toxicity refers to adverse events that were not predicted by in vitro studies or the known class effects of the payload. This includes, but is not limited to:
-
Severe hepatotoxicity: Marked elevations in liver enzymes (e.g., ALT, AST) far exceeding mild, transient changes.
-
Severe nephrotoxicity: Indicated by significant increases in serum creatinine (B1669602) and/or BUN.
-
Cardiotoxicity: Evidence of cardiac muscle damage or dysfunction.
-
Rapid and severe body weight loss (>20%) not associated with tumor burden.
-
Any unexpected mortality in study animals.
Q4: How can I differentiate between on-target and off-target toxicity?
A4: Differentiating the root cause of toxicity is a critical step in troubleshooting. The key distinction lies in whether the toxicity is mediated by the drug binding to its intended target (Receptor X) or through an unrelated mechanism.[4]
-
On-Target, Off-Tumor Toxicity: The this compound conjugate binds to Receptor X expressed on healthy, non-tumor cells, causing unintended cell death.[2][3] This is a target-dependent effect.
-
Off-Target Toxicity: The toxicity is independent of Receptor X binding. This can result from premature release of the DM1 payload into circulation due to an unstable linker, or non-specific uptake of the conjugate by cells, such as those in the liver or immune system.[2][3][5]
Troubleshooting Guide: Severe Hepatotoxicity
This section provides a systematic approach to investigating unexpected and severe hepatotoxicity (e.g., >5x ULN increase in ALT/AST) observed during this compound animal studies.
Workflow for Investigating Hepatotoxicity
The following workflow should be initiated immediately upon observing signs of severe liver toxicity.
Potential Causes and Recommended Actions
The following table summarizes potential causes of unexpected hepatotoxicity and suggests corresponding experimental actions.
| Potential Cause | Description | Recommended Action(s) |
| 1. Off-Target Payload Release | The linker connecting SPP and DM1 is unstable in circulation, releasing free DM1 systemically, which is then non-specifically taken up by the liver.[3] | A. Perform a plasma stability assay. B. Quantify free DM1 vs. conjugated this compound in plasma and liver tissue at multiple time points post-dose.[2] C. If unstable, re-engineer the linker for higher stability. |
| 2. On-Target, Off-Tumor Toxicity | The animal species used has an unexpectedly high expression of Receptor X in hepatocytes or other liver cells (e.g., sinusoidal endothelial cells), leading to target-mediated liver damage.[6][7] | A. Perform immunohistochemistry (IHC) or qPCR to quantify Receptor X expression in the liver tissue of the relevant animal species.[2] B. Conduct a cross-reactivity study with SPP against a panel of normal tissues. |
| 3. Non-Specific Uptake | The this compound conjugate is being cleared from circulation by the liver's reticuloendothelial system (e.g., Kupffer cells) or taken up by hepatocytes through antigen-independent mechanisms like macropinocytosis.[2][5] | A. Run a biodistribution study using a radiolabeled or fluorescently-tagged version of this compound. B. Test a "non-binding" version of this compound (with a scrambled peptide) to see if similar toxicity is observed. |
| 4. Vehicle or Formulation Toxicity | An excipient in the formulation (e.g., a solubilizing agent) is causing or exacerbating the liver injury. | A. Dose a cohort of animals with the vehicle alone and monitor for liver enzyme changes and histopathological findings. |
| 5. Species-Specific Metabolism | The animal model metabolizes the SPP peptide, the linker, or the DM1 payload into a unique, highly toxic metabolite that is not formed in other species or in vitro systems. | A. Conduct in vitro metabolism studies using liver microsomes from the relevant species vs. human microsomes. B. Perform metabolite identification studies on plasma and liver samples from the in vivo study. |
Appendix A: Key Experimental Protocols
Protocol 1: Liver Histopathology (Hematoxylin & Eosin Staining)
Objective: To qualitatively and semi-quantitatively assess the nature and extent of liver injury.
Methodology:
-
Tissue Collection: Immediately following euthanasia, perfuse the animal with saline solution.[8] Excise the entire liver, note any gross abnormalities (color, texture, nodules), and weigh it.
-
Fixation: Place representative sections of each liver lobe (no thicker than 5 mm) into cassettes and immerse in 10% neutral buffered formalin for 24-48 hours.[9]
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) baths, clear with xylene, and infiltrate with molten paraffin (B1166041) wax using an automated tissue processor.[8]
-
Embedding & Sectioning: Embed the paraffin-infiltrated tissue in paraffin blocks. Cut 4-5 µm thick sections using a microtome and float them onto glass slides.
-
Staining (H&E): a. Deparaffinize sections in xylene and rehydrate through graded alcohols to water. b. Stain with Hematoxylin solution to stain cell nuclei blue/purple. c. "Blue" the sections in a weak alkaline solution. d. Counterstain with Eosin solution to stain cytoplasm and extracellular matrix pink/red. e. Dehydrate the stained sections, clear in xylene, and coverslip using a permanent mounting medium.
-
Pathological Evaluation: A board-certified veterinary pathologist should blindly evaluate the slides, scoring for features such as hepatocellular necrosis/apoptosis, inflammation, sinusoidal congestion, steatosis, and fibrosis.[10]
Protocol 2: Quantification of this compound and Free DM1 in Plasma/Tissue
Objective: To determine the pharmacokinetic profile and stability of this compound by measuring both the intact conjugate and any prematurely released payload.
Methodology (General approach using LC-MS/MS):
-
Sample Collection:
-
Plasma: Collect blood at predetermined time points into K2-EDTA tubes. Centrifuge immediately at 4°C to separate plasma. Store at -80°C.
-
Tissue: Collect liver tissue at necropsy, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Sample Preparation:
-
Plasma (for Free DM1): Perform protein precipitation by adding cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge. Collect the supernatant for analysis.[11]
-
Plasma (for Total this compound): This often requires an immunocapture step. Use magnetic beads coated with an anti-SPP antibody to pull down the conjugate, followed by elution and analysis.
-
Tissue: Homogenize a known weight of frozen liver tissue in a buffer. Perform protein precipitation or solid-phase extraction to isolate the analytes.[12]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize parent and daughter ion transitions for DM1, the internal standard, and a signature peptide from SPP (for conjugate analysis).
-
-
Quantification: Generate a standard curve using known concentrations of DM1 and a purified this compound reference standard spiked into a control matrix (blank plasma or tissue homogenate). Calculate the concentrations in the study samples based on this curve.[11][13]
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Standard histology protocol [jax.org]
- 9. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ricerca.unich.it [ricerca.unich.it]
Validation & Comparative
SPP-DM1 vs. SMCC-DM1: A Comparative Analysis of In Vivo Efficacy for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective, data-driven comparison of two prominent linker-payload combinations: the cleavable disulfide linker SPP with DM1 and the non-cleavable thioether linker SMCC with DM1, focusing on their in vivo efficacy.
The selection between a cleavable and non-cleavable linker strategy profoundly impacts an ADC's stability, mechanism of action, and ultimately, its anti-tumor activity and tolerability. SPP (succinimidyl 4-(2-pyridyldithio)pentanoate) linkers are designed to be cleaved in the reducing environment of the cell, releasing the DM1 payload. In contrast, SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) linkers are non-cleavable, requiring lysosomal degradation of the antibody to release the drug conjugate.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key quantitative data from preclinical studies directly comparing the in vivo performance of SPP-DM1 and SMCC-DM1 ADCs across different cancer models.
Table 1: Anti-CD19 and Anti-CD21 ADCs in Raji Burkitt's Lymphoma Xenograft Model
| Target | Cell Line | Linker-Payload | Dosing Regimen | Starting Tumor Volume | Efficacy Outcome | Reference |
| CD19 | Raji | This compound | 5 mg/kg, IV, Days 0, 7, 14 | ~140 mm³ | Tumor regression | [1] |
| CD19 | Raji | SMCC-DM1 | 5 mg/kg, IV, Days 0, 7 | ~140 mm³ | Slower tumor growth vs. control, less effective than this compound | [1] |
| CD21 | Raji | This compound | 5 mg/kg, IV, Days 0, 7, 14 | ~125 mm³ | Tumor stasis | [1] |
| CD21 | Raji | SMCC-DM1 | 5 mg/kg, IV, Days 0, 7, 14 | ~125 mm³ | Slower tumor growth vs. control, less effective than this compound | [1] |
Table 2: Anti-CD20 ADC in Granta-519 Mantle Cell Lymphoma Xenograft Model
| Target | Cell Line | Linker-Payload | Dosing Regimen | Starting Tumor Volume | Efficacy Outcome | Reference |
| CD20 | Granta-519 | This compound | 5 mg/kg, IV, Days 0, 7, 14 | ~140 mm³ | Significant tumor growth inhibition | [1] |
| CD20 | Granta-519 | SMCC-DM1 | 5 mg/kg, IV, Days 0, 7, 14 | ~140 mm³ | Moderate tumor growth inhibition, less effective than this compound | [1] |
Table 3: Anti-CD22 ADC in BJAB-luc Burkitt's Lymphoma Xenograft Model
| Target | Cell Line | Linker-Payload | Dosing Regimen | Starting Tumor Volume | Efficacy Outcome | Reference |
| CD22 | BJAB-luc | This compound | ~5 mg/kg, IV, Days 0, 7, 14 | ~130 mm³ | Tumor regression | [1] |
| CD22 | BJAB-luc | SMCC-DM1 | ~10 mg/kg, IV, Days 0, 7, 14 | ~130 mm³ | Tumor stasis, required higher dose for comparable effect | [1] |
Table 4: Anti-HER2 ADC in Breast Cancer Xenograft Models
| Target | Model | Linker-Payload | Key Finding | Reference |
| HER2 | Breast Cancer Xenografts | Trastuzumab-SPP-DM1 | Less effective and more toxic | [2] |
| HER2 | Breast Cancer Xenografts | Trastuzumab-SMCC-DM1 | Superior efficacy, better pharmacokinetics, and lower toxicity | [2] |
Key Observations from In Vivo Studies
Across multiple non-Hodgkin's lymphoma models, ADCs utilizing the cleavable SPP linker with DM1 consistently demonstrated superior anti-tumor activity compared to their SMCC-DM1 counterparts when administered at the same dose.[1] In some instances, the SMCC-DM1 conjugate required a significantly higher dose to achieve a comparable, though still lesser, effect.[1] Studies with trastuzumab-DM1 conjugates in HER2-positive breast cancer models also concluded that the non-cleavable SMCC linker resulted in a more favorable therapeutic profile, exhibiting better efficacy and reduced toxicity.[2]
The difference in efficacy can be attributed to the payload release mechanism. The cleavable SPP linker allows for the release of the potent DM1 payload within the cell upon encountering a reducing environment, which can then exert its cytotoxic effect.[3] This mechanism may also allow for a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3] In contrast, the non-cleavable SMCC linker requires the complete lysosomal degradation of the antibody to release the Lys-SMCC-DM1 metabolite.[3] This process can be less efficient and may result in a lower intracellular concentration of the active cytotoxic agent.
Experimental Methodologies
A generalized protocol for assessing the in vivo efficacy of ADCs like this compound and SMCC-DM1 is outlined below. Specific details are drawn from the cited comparative studies.
General In Vivo Xenograft Efficacy Protocol
-
Cell Line and Culture: The selected human cancer cell line (e.g., Raji, Granta-519, BJAB-luc) is cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., beige nude mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A specified number of tumor cells (e.g., 5 x 10⁶ to 2 x 10⁷ cells) are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined average volume (e.g., 125-140 mm³). Mice are then randomized into treatment and control groups.
-
ADC Administration: ADCs (this compound and SMCC-DM1) and control vehicles (e.g., PBS) are administered intravenously (IV) via the tail vein. Dosing schedules are typically once a week for several weeks (e.g., 5 mg/kg on days 0, 7, and 14).
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition between the treatment and control groups.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the payload release mechanisms and the subsequent signaling pathway of DM1.
Caption: Comparison of payload release for this compound and SMCC-DM1 ADCs.
Caption: DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Conclusion
The choice between this compound and SMCC-DM1 is highly dependent on the specific target, tumor type, and desired therapeutic window. Preclinical data suggests that for certain hematological malignancies, the cleavable SPP linker may offer superior efficacy. However, in other contexts, such as HER2-positive breast cancer, the non-cleavable SMCC linker has been shown to provide a better overall therapeutic profile with improved tolerability. These findings underscore the importance of empirical testing and careful consideration of the linker-drug technology in the design of next-generation antibody-drug conjugates.
References
A Comparative Guide to Cleavable vs. Non-Cleavable Linkers for DM1 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the design of an effective and safe Antibody-Drug Conjugate (ADC). This choice profoundly influences the ADC's stability, mechanism of action, and overall therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers for ADCs utilizing the potent microtubule inhibitor, DM1, a maytansine (B1676224) derivative. The information presented is supported by experimental data to aid in the rational design of next-generation ADCs.
At a Glance: Cleavable vs. Non-Cleavable Linkers for DM1 ADCs
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic (e.g., cathepsins), chemical (pH, glutathione) | Proteolytic degradation of the antibody in the lysosome |
| Released Payload | Primarily free, unmodified DM1 | DM1 attached to the linker and an amino acid (e.g., Lysine-SMCC-DM1) |
| Bystander Effect | Potentially significant due to membrane-permeable payload | Generally minimal as the released payload is charged and membrane-impermeable[1][2][3][4] |
| Plasma Stability | Can be susceptible to premature cleavage, though newer designs show high stability | Typically higher plasma stability[5][6] |
| Efficacy in Heterogeneous Tumors | Potentially higher due to bystander killing of antigen-negative cells[1] | May be limited to antigen-positive cells |
| Examples of Linker Types | Disulfide (e.g., SPP), Hydrazone, Peptide (e.g., Val-Cit)[1][6][7] | Thioether (e.g., SMCC)[1][6][7] |
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they release the cytotoxic DM1 payload.
Cleavable linkers are designed to be stable in the systemic circulation but are cleaved by specific triggers present in the tumor microenvironment or within the cancer cell.[8][9] This can occur through:
-
Enzymatic Cleavage: Peptide linkers, such as the valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6][8]
-
pH Sensitivity: Hydrazone linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1][7]
-
Redox Environment: Disulfide linkers remain relatively stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione.[1]
The release of a largely unmodified and less polar DM1 payload allows it to diffuse across cell membranes, leading to the bystander effect , where adjacent antigen-negative tumor cells can also be killed.[1] This is a significant advantage in treating heterogeneous tumors.[1]
Non-cleavable linkers , such as the widely used thioether linker formed by SMCC, do not have a specific cleavage site.[6][7][9] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][6] This process liberates the DM1 molecule still attached to the linker and a lysine (B10760008) residue from the antibody (Lys-SMCC-DM1).[1][6] This resulting metabolite is charged and generally unable to cross the cell membrane, thus limiting its action to the target cell and preventing a significant bystander effect.[1][2][3][4] The approved ADC, Ado-trastuzumab emtansine (T-DM1), utilizes this non-cleavable linker strategy.[1][6][7]
Comparative Performance Data
The choice of linker significantly impacts the performance of a DM1-ADC across several key parameters.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) measures the potency of an ADC in killing cancer cells in vitro.
| ADC | Linker Type | Cell Line | IC50 (ng/mL) | Key Finding |
| anti-EpCAM-CX-DM1 | Cleavable (Triglycyl Peptide) | Calu-3 | ~10 | More potent than the non-cleavable counterpart in this cell line.[1] |
| anti-EGFR-CX-DM1 | Cleavable (Triglycyl Peptide) | HSC-2 | ~5 | More potent than the non-cleavable counterpart in this cell line.[1] |
| T-DM1 (Kadcyla®) | Non-cleavable (SMCC) | SK-BR-3, BT-474 | Highly potent | Displayed greater potency in two of four breast cancer cell lines compared to T-SPP-DM1.[10][11] |
| T-SPP-DM1 | Cleavable (Disulfide) | SK-BR-3, BT-474 | Highly potent | Showed high in vitro potency, comparable to T-DM1 in some cell lines.[10][11] |
| Note: IC50 values are approximate and can vary based on experimental conditions. Data is extracted from multiple sources for comparative illustration. |
Plasma Stability
Plasma stability is crucial to minimize off-target toxicity and ensure the ADC remains intact until it reaches the tumor.
| ADC | Linker Type | Plasma Half-life | Key Finding |
| Ab-CX-DM1 | Cleavable (Triglycyl Peptide) | 9.9 days (mouse) | Comparable stability to the non-cleavable SMCC linker in mouse plasma.[1] |
| Ab-SMCC-DM1 | Non-cleavable (Thioether) | 10.4 days (mouse) | High plasma stability, a hallmark of non-cleavable linkers.[1] |
| T-SPP-DM1 | Cleavable (Disulfide) | Faster clearance than T-DM1 | Disulfide linkers can be less stable in circulation compared to thioether linkers.[1][10][11] |
| T-DM1 (Kadcyla®) | Non-cleavable (Thioether) | ~4.56 days (rats) | Demonstrates good stability, though some payload loss can occur over time.[1] |
Signaling Pathway of DM1-Induced Cell Death
Upon release from the ADC, DM1 exerts its potent cytotoxic effect by targeting microtubules, which are essential components of the cell's cytoskeleton. This disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). For ADCs like T-DM1, the antibody component (trastuzumab) also contributes to the anti-tumor effect by inhibiting HER2 signaling pathways, such as the PI3K/AKT pathway, and by mediating antibody-dependent cellular cytotoxicity (ADCC).[12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[5][15][16][17]
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[1]
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable DM1 ADCs. Add the ADC solutions to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C.[18]
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.[18]
-
Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring payload release over time.[5][19]
-
Incubation: Incubate the ADC in plasma (e.g., mouse, rat, human) at 37°C for a specified time course (e.g., up to 7 days).[20] A buffer control should be run in parallel.[20]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[5][20]
-
Sample Preparation:
-
For Free Payload Analysis: Precipitate proteins using a cold solution (e.g., acetonitrile) and centrifuge to separate the supernatant containing the free payload.[5]
-
For Drug-to-Antibody Ratio (DAR) Analysis: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[20] Elute the captured ADC.[20]
-
-
LC-MS/MS Analysis: Analyze the supernatant (for free payload) or the eluted ADC (for DAR) using a validated LC-MS/MS method to quantify the concentration of the released DM1 or the different DAR species.[5][20]
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of DM1 released over time to determine the plasma half-life of the ADC.[1]
Conclusion
The choice between a cleavable and a non-cleavable linker for a DM1-based ADC involves significant trade-offs. Non-cleavable linkers, as exemplified by the clinically successful Kadcyla®, offer superior plasma stability and a potentially better safety profile by minimizing off-target toxicity and the bystander effect.[1][5][6] This strategy is highly effective when the target antigen is homogeneously expressed on tumor cells.
Conversely, cleavable linkers can provide enhanced potency, particularly in tumors with heterogeneous antigen expression, due to the bystander killing effect of the released, membrane-permeable DM1.[1] However, this can come at the cost of reduced plasma stability and a potential for increased off-target toxicity if the payload is released prematurely.[21] The optimal choice of linker depends on a multitude of factors, including the target antigen's expression level and heterogeneity, the internalization rate of the ADC, and the specific characteristics of the tumor microenvironment. Careful evaluation using the experimental approaches outlined in this guide is essential for the development of a safe and effective DM1 ADC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. biotechinformers.com [biotechinformers.com]
- 10. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Bystander Effect: A Comparative Analysis of SPP-DM1 and vc-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the nuances of an Antibody-Drug Conjugate's (ADC) mechanism of action is paramount. A key determinant of an ADC's efficacy, particularly in heterogeneous tumors, is the bystander effect—the ability to eliminate not only antigen-expressing target cells but also adjacent antigen-negative cells. This guide provides a detailed comparison of the bystander effect mediated by two distinct ADC platforms: those utilizing a cleavable disulfide linker with DM1 (SPP-DM1) and those employing a valine-citrulline linker with monomethyl auristatin E (vc-MMAE).
The capacity of an ADC to induce a bystander effect is fundamentally governed by the properties of its linker and cytotoxic payload. For bystander killing to occur, the payload, once released from the antibody within the target cell, must be able to traverse the cell membrane to reach and kill neighboring cells. This necessitates that the released payload be sufficiently membrane-permeable, a characteristic often associated with neutral, uncharged molecules.
Mechanism of Action: A Tale of Two Linkers
The bystander effect for both this compound and vc-MMAE ADCs is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell, followed by internalization. Inside the cell, the distinct linker chemistries dictate the release of their respective payloads.
vc-MMAE ADCs incorporate a valine-citrulline (vc) peptide linker, which is designed to be cleaved by lysosomal proteases, such as Cathepsin B, that are often upregulated in tumor cells.[1] This enzymatic cleavage releases the unmodified, potent microtubule inhibitor, MMAE.[2] MMAE is a hydrophobic and cell-permeable molecule, allowing it to diffuse out of the antigen-positive target cell and into the tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative cells.[3]
This compound ADCs , on the other hand, utilize a linker containing a disulfide bond ("Spp").[4] This linker is stable in the bloodstream but is designed to be cleaved within the reducing environment of the cell, releasing the unmodified DM1 payload, a potent tubulin inhibitor.[4] The released, uncharged DM1 is expected to be membrane-permeable, thus enabling it to diffuse into neighboring cells and induce a bystander effect.[4] This contrasts sharply with ADCs like ado-trastuzumab emtansine (T-DM1), which uses a non-cleavable linker. The degradation of T-DM1 releases a lysine-linker-DM1 complex that is positively charged and cannot efficiently cross the cell membrane, thereby exhibiting a negligible bystander effect.[1][4]
Visualizing the Bystander Effect Pathway
The following diagram illustrates the general signaling pathway for ADC-mediated bystander killing, applicable to both this compound and vc-MMAE platforms.
Quantitative Data Summary
While direct, head-to-head comparative quantitative data for the bystander effect of this compound versus vc-MMAE is not extensively available in the public domain, the bystander effect of vc-MMAE ADCs has been well-characterized.[5] The expected performance of this compound can be inferred from its mechanism of action.[5]
Table 1: Comparative Characteristics of this compound and vc-MMAE ADCs
| Feature | This compound ADC | vc-MMAE ADC | T-DM1 (Negative Control) |
| Payload | DM1 | MMAE | DM1 |
| Linker Type | Cleavable (Disulfide) | Cleavable (Peptide) | Non-cleavable (Thioether) |
| Released Payload | DM1 (uncharged) | MMAE (uncharged) | Lysine-linker-DM1 (charged) |
| Membrane Permeability | Expected to be High | High | Low / Negligible |
| Expected Bystander Effect | Significant | Potent | Minimal to None |
Table 2: Quantitative Analysis of vc-MMAE ADC Bystander Effect (Trastuzumab-vc-MMAE)
The following data is derived from in vitro co-culture studies using HER2-positive (Ag+) and HER2-negative (Ag-) cell lines.[6][7] The bystander effect is measured by the reduction in viability of the Ag- cells.
| Co-culture System (Ag+ / Ag-) | Ag+ Cell Ratio | ADC Concentration | Observation (Effect on Ag- cells) |
| N87 / GFP-MCF7 | 90% | 100 nM | Increased bystander killing of GFP-MCF7 cells.[6] |
| N87 / GFP-MCF7 | 75% | 100 nM | Significant bystander killing observed.[6] |
| N87 / GFP-MCF7 | 50% | 100 nM | Moderate bystander killing observed.[6] |
| BT474 / GFP-MCF7 | 50% | 500 nM | Bystander effect confirmed.[6] |
| SKBR3 / GFP-MCF7 | 50% | 500 nM | Bystander effect confirmed.[6] |
These studies demonstrate that the bystander effect of a vc-MMAE ADC is dependent on the proportion of antigen-positive cells, with a higher ratio of Ag+ cells leading to a more pronounced killing of Ag- bystander cells.[6]
Experimental Protocols
The in vitro co-culture bystander effect assay is a standard method for quantifying the bystander killing capacity of an ADC.
In Vitro Co-culture Bystander Effect Assay
Objective: To quantify the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, preferably labeled with a fluorescent protein (e.g., GFP) for easy identification.[6]
-
This compound ADC, vc-MMAE ADC, and relevant control ADCs (e.g., T-DM1 as a negative control).
-
Standard cell culture reagents and 96-well plates.
-
Fluorescence microscope or high-content imaging system.
-
Cell viability reagents (e.g., Hoechst 33342 for nuclear staining, Propidium Iodide for dead cell staining).[8]
Methodology:
-
Cell Preparation: Culture Ag+ and Ag- cell lines according to standard protocols.
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 3:1, 9:1 Ag+:Ag-).[8] Include control wells with only Ag- cells to measure direct ADC toxicity.
-
ADC Treatment: After allowing cells to adhere (typically 24 hours), treat the co-cultures with serial dilutions of the test and control ADCs. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[6]
-
Incubation: Incubate the plates for a period sufficient for ADC processing, payload release, and induction of cytotoxicity (typically 72-120 hours).[5]
-
Data Acquisition and Analysis:
-
Stain cells with nuclear and viability dyes.
-
Acquire images using a fluorescence microscope or high-content imaging system.
-
Quantify the number of viable and dead Ag- cells (identified by fluorescence) in each well.
-
Calculate the percentage of dead Ag- cells in the co-cultures relative to the untreated controls. A significant increase in the death of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
-
Conclusion
Both this compound and vc-MMAE ADCs are designed to leverage the bystander effect to enhance their therapeutic efficacy, a critical feature for treating heterogeneous tumors. The vc-MMAE platform has a well-documented, potent bystander effect driven by the release of the highly membrane-permeable MMAE payload. While direct comparative quantitative data for this compound is less prevalent, its mechanism, involving a cleavable disulfide linker that releases unmodified DM1, strongly supports its capacity to induce a significant bystander effect. This stands in contrast to non-cleavable linker-DM1 ADCs, which lack this capability. Further preclinical studies directly comparing these two promising platforms under identical conditions will be invaluable in fully elucidating their relative bystander potencies and guiding the development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the ADC Arena: A Comparative Guide to Cleavable Linker Stability, Featuring SPP-DM1
For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) innovation, the choice of linker is a critical determinant of therapeutic success. An ideal linker must act as a stable bridge in systemic circulation, preventing premature payload release and off-target toxicity, yet efficiently cleave to unleash the cytotoxic agent within the target tumor cell. This guide provides an objective comparison of the stability of the disulfide-based SPP-DM1 linker against other common cleavable linkers, supported by experimental data and detailed methodologies.
The stability of an ADC linker is a key attribute that directly influences its therapeutic index.[1] Linkers are broadly classified as either cleavable or non-cleavable.[2] Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as changes in pH, the presence of specific enzymes, or a reducing environment.[1][2] This guide will focus on the comparative stability of three major classes of cleavable linkers: disulfide, enzyme-cleavable, and pH-sensitive linkers, with a particular focus on the performance of this compound.
Quantitative Comparison of Linker Stability
The in vivo and in vitro stability of ADCs is often assessed by measuring the drug-to-antibody ratio (DAR) over time or by quantifying the amount of prematurely released free payload in plasma.[1][2] The following table summarizes representative stability data for different cleavable linker types.
| Linker Type | Specific Example | Payload | Stability Profile | Key Findings & Citations |
| Disulfide | This compound | DM1 | Susceptible to cleavage by reducing agents like glutathione (B108866), which are found in higher concentrations inside cells than in plasma.[3][4] Stability can be influenced by steric hindrance around the disulfide bond.[3] | Compared to the non-cleavable SMCC linker, this compound ADCs can exhibit faster clearance.[5] The release of the native DM1 payload can enable a "bystander effect."[4][6] |
| Enzyme-Cleavable | Valine-Citrulline (vc) | MMAE | Generally stable in human plasma but can be susceptible to cleavage by certain extracellular enzymes, such as carboxylesterase 1C in mouse plasma.[7][8][9] | Modifications to the peptide sequence, such as in glutamic acid-valine-citrulline (EVCit) linkers, have been shown to enhance stability in mouse plasma while maintaining susceptibility to intracellular cathepsin-mediated cleavage.[8] |
| pH-Sensitive | Hydrazone | Doxorubicin | Designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[10][] | Can be prone to slower hydrolysis at neutral pH, leading to premature drug release in circulation.[10] Next-generation acid-labile linkers, such as those based on silyl (B83357) ethers, have been developed to improve plasma stability.[12] |
Mechanisms of Linker Cleavage and Payload Release
The distinct mechanisms of cleavage for each linker type dictate their stability profiles and suitability for different therapeutic strategies.
Disulfide Linker (this compound) Cleavage
The SPP (succinimidyl 4-(2-pyridyldithio)pentanoate) linker in this compound contains a disulfide bond that is relatively stable in the oxidizing environment of the bloodstream.[] Upon internalization into a tumor cell, the ADC is exposed to a reducing environment with high concentrations of glutathione (GSH), which rapidly cleaves the disulfide bond, releasing the DM1 payload.[3][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Data from Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 10. What are ADC Linkers? | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
Validating the Target Specificity of an SPP-DM1 Antibody-Drug Conjugate: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the target specificity of an antibody-drug conjugate (ADC) is a critical step in preclinical and clinical development. This guide provides a framework for assessing the target specificity of a hypothetical SPP-DM1 ADC targeting the human epidermal growth factor receptor 2 (HER2), a well-established target in oncology. As a direct comparator, we will use the FDA-approved HER2-targeted ADC, Trastuzumab emtansine (T-DM1, Kadcyla®), which also utilizes a DM1 payload. Furthermore, we will introduce Trastuzumab deruxtecan (B607063) (T-DXd, Enhertu®) as an alternative HER2-targeted ADC with a different linker and payload technology to provide a broader context for comparison.
Mechanism of Action and Molecular Components
An this compound ADC is comprised of a monoclonal antibody targeting a specific antigen, linked via a cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker to the cytotoxic payload, DM1, a maytansinoid derivative.[1] The therapeutic action of this ADC is predicated on the targeted delivery of DM1 to tumor cells overexpressing the target antigen.[1]
The process unfolds in a series of steps:
-
Binding: The antibody component of the ADC specifically binds to the target antigen on the surface of the cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through endocytosis.[1]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the SPP linker, releasing the active DM1 payload.[1]
-
Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis.[1]
Our hypothetical anti-HER2 this compound ADC will be compared to Trastuzumab emtansine (T-DM1), which consists of the anti-HER2 antibody Trastuzumab linked to DM1 via a stable thioether linker (SMCC).[2] While both utilize the same antibody and payload, the linker technology differs. As a further comparator, Trastuzumab deruxtecan (T-DXd) also uses Trastuzumab but is linked to a topoisomerase I inhibitor payload (deruxtecan) via an enzymatically cleavable linker.[3]
Comparative Performance Data
The target specificity and efficacy of an ADC are evaluated through a series of in vitro and in vivo experiments. The following tables summarize key quantitative data for our hypothetical anti-HER2 this compound ADC, alongside T-DM1 and T-DXd.
| ADC | Target Antigen | Payload | Linker Type | Drug-to-Antibody Ratio (DAR) |
| Anti-HER2 this compound ADC (Hypothetical) | HER2 | DM1 (Maytansinoid) | Cleavable (SPP) | ~3-4 |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 (Maytansinoid) | Non-cleavable (SMCC) | ~3.5 |
| Trastuzumab deruxtecan (T-DXd) | HER2 | Deruxtecan (Topoisomerase I Inhibitor) | Cleavable (Peptide-based) | ~8 |
Table 1: Molecular Characteristics of Compared ADCs
| Cell Line | HER2 Expression | Anti-HER2 this compound ADC (IC50, nM) | T-DM1 (IC50, nM) | T-DXd (IC50, nM) |
| SK-BR-3 | High | Expected to be potent | ~0.5 - 2.0 | ~0.1 - 1.0 |
| NCI-N87 | High | Expected to be potent | ~0.1 - 1.0 | ~0.05 - 0.5 |
| BT-474 | High | Expected to be potent | ~0.2 - 1.5 | ~0.08 - 0.7 |
| MDA-MB-231 | Low/Negative | Expected to be significantly less potent | >100 | >50 |
| MCF-7 | Low/Negative | Expected to be significantly less potent | >100 | >50 |
Table 2: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines (Note: IC50 values are approximate and can vary between studies)
| Xenograft Model | Tumor Type | Anti-HER2 this compound ADC Efficacy | T-DM1 Efficacy | T-DXd Efficacy |
| NCI-N87 | Gastric Cancer | Expected to show significant tumor growth inhibition | Significant tumor regression | Superior tumor regression compared to T-DM1 |
| SK-OV-3 | Ovarian Cancer | Expected to show significant tumor growth inhibition | Significant tumor growth inhibition | Potent anti-tumor activity |
| Patient-Derived Xenograft (PDX) - HER2+ Breast Cancer | Breast Cancer | Expected to demonstrate tumor regression | Demonstrated tumor regression | Demonstrated superior tumor regression compared to T-DM1 in head-to-head studies |
Table 3: In Vivo Efficacy in Xenograft Models
Experimental Protocols
To validate the target specificity of the anti-HER2 this compound ADC, a series of well-established experimental protocols should be followed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in HER2-positive and HER2-negative cancer cell lines.[4]
Methodology:
-
Cell Seeding: Seed HER2-positive (e.g., SK-BR-3, NCI-N87) and HER2-negative (e.g., MDA-MB-231, MCF-7) cells in 96-well plates at a predetermined optimal density and incubate overnight.[4]
-
ADC Treatment: Prepare serial dilutions of the anti-HER2 this compound ADC, a non-targeting control ADC, and free DM1 payload in complete culture medium. Replace the existing medium with the ADC dilutions.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the ADC concentration. Use a non-linear regression model to determine the IC50 value.[6]
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the ADC into HER2-positive cells.
Methodology:
-
ADC Labeling: Label the anti-HER2 this compound ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes.[7]
-
Cell Preparation: Harvest HER2-positive cells and resuspend them in a suitable buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC on ice to allow for surface binding without internalization.
-
Internalization Induction: Shift the cells to 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control group should remain on ice.
-
Surface Signal Quenching (Optional but Recommended): For non-pH sensitive dyes, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the non-internalized ADC on the cell surface.[1]
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
-
Data Analysis: The increase in MFI over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.[8]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Model Establishment: Implant human HER2-positive tumor cells (e.g., NCI-N87) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[9] Alternatively, patient-derived xenograft (PDX) models can be used for a more clinically relevant assessment.[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, non-targeting control ADC, anti-HER2 this compound ADC, and comparator ADCs (e.g., T-DM1, T-DXd).
-
ADC Administration: Administer the ADCs intravenously at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis should be performed to determine the significance of the anti-tumor effect compared to control groups.[11]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Webinars [promega.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Profile of SPP-DM1 and SMCC-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profiles of antibody-drug conjugates (ADCs) utilizing the cleavable disulfide linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP), and the non-cleavable thioether linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), both conjugated to the maytansinoid cytotoxic agent, DM1. The data presented is supported by experimental methodologies to aid in the rational design and development of next-generation ADCs.
Executive Summary
The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, profoundly influencing its stability, efficacy, and pharmacokinetic properties. This guide focuses on the comparison of two commonly employed linkers for the potent microtubule inhibitor DM1: the cleavable SPP linker and the non-cleavable SMCC linker. Preclinical studies, primarily in rodent models, have demonstrated distinct pharmacokinetic profiles for ADCs constructed with these two linkers. Notably, ADCs utilizing the SMCC linker, such as ado-trastuzumab emtansine (T-DM1), generally exhibit greater stability in circulation, leading to a slower clearance rate compared to their SPP-linked counterparts. This enhanced stability is attributed to the non-reducible nature of the thioether bond in the SMCC linker. In contrast, the disulfide bond in the SPP linker is susceptible to reduction in the plasma, leading to premature release of the payload and faster clearance of the ADC. While slower clearance of the SMCC-linked ADC results in higher overall tumor exposure to the conjugate, the levels of released cytotoxic catabolites within the tumor have been observed to be surprisingly similar for both linker types. This suggests that despite differences in systemic circulation, both linkers can achieve effective payload delivery to the target tumor cells. The choice between these linkers, therefore, involves a trade-off between systemic stability and the mechanism of payload release, which can have significant implications for both the efficacy and toxicity profiles of the ADC.
Data Presentation
The following tables summarize the key pharmacokinetic parameters for trastuzumab-based ADCs conjugated with either the SPP or SMCC linker, primarily from studies conducted in Sprague-Dawley rats.
Table 1: Comparative Pharmacokinetic Parameters of Trastuzumab-SPP-DM1 and Trastuzumab-SMCC-DM1 in Rats
| Parameter | Trastuzumab-SPP-DM1 | Trastuzumab-SMCC-DM1 (T-DM1) | Reference |
| Clearance (CL) | Faster | Slower | [1] |
| Tolerability | Less tolerated | At least 2-fold better tolerated | [2] |
Table 2: Pharmacokinetic Parameters of Trastuzumab-SMCC-DM1 (T-DM1) in Sprague-Dawley Rats (Single 20 mg/kg IV Dose)
| Parameter | Value | Unit | Reference |
| Cmax (Total Trastuzumab) | 509.3 ± 46.5 | µg/mL | [3] |
| Cmax (Conjugated Trastuzumab) | 425.7 ± 41.3 | µg/mL | [3] |
| AUC (Total Trastuzumab) | 42385.7 ± 5352.1 | µgh/mL | [3] |
| AUC (Conjugated Trastuzumab) | 22442.9 ± 3058.4 | µgh/mL | [3] |
| Half-life (t½) (Total Trastuzumab) | 145.4 ± 19.8 | hours | [3] |
| Half-life (t½) (Conjugated Trastuzumab) | 76.5 ± 11.2 | hours | [3] |
| Clearance (CL) (Total Trastuzumab) | 0.48 ± 0.06 | mL/h/kg | [3] |
| Clearance (CL) (Conjugated Trastuzumab) | 0.91 ± 0.12 | mL/h/kg | [3] |
| Volume of Distribution (Vd) (Total Trastuzumab) | 99.1 ± 6.8 | mL/kg | [3] |
| Volume of Distribution (Vd) (Conjugated Trastuzumab) | 99.3 ± 6.9 | mL/kg | [3] |
Experimental Protocols
The following methodologies are synthesized from preclinical pharmacokinetic studies of SPP-DM1 and SMCC-DM1 ADCs.
In Vivo Pharmacokinetic Study in Rodents
A representative experimental design for evaluating the pharmacokinetics of ADCs in rodents is as follows:
-
Animal Model: Female Sprague-Dawley rats or athymic nude mice are commonly used.[1][4] Animals are allowed to acclimate for a minimum of 5 days before the study.
-
ADC Administration: The ADCs (Trastuzumab-SPP-DM1 and Trastuzumab-SMCC-DM1) are formulated in a suitable vehicle such as sterile phosphate-buffered saline (PBS). A single intravenous (IV) bolus dose is administered, typically via the tail vein.[1][5]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. A typical sampling schedule might include 5 minutes, 1, 6, 10, 24, 96, 192, and 360 hours.[5] Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma/Serum Preparation: Plasma or serum is separated by centrifugation and stored at -80°C until analysis.[5]
-
Bioanalytical Methods:
-
Total Antibody Quantification (ELISA): An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of total antibody (both conjugated and unconjugated). A common format involves capturing the antibody with its target antigen (e.g., HER2) and detecting it with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.[6]
-
Conjugated Antibody Quantification (ELISA): A different ELISA format is used to specifically measure the concentration of the antibody-drug conjugate. This typically involves capturing the ADC with an anti-DM1 antibody and detecting it with an anti-human IgG antibody.[6]
-
Unconjugated DM1 and Metabolites Quantification (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to quantify the concentration of the free DM1 payload and its metabolites in plasma/serum. This method offers high sensitivity and specificity for small molecules. Samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by separation on a C18 column and detection by mass spectrometry.[7]
-
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).[8]
Mandatory Visualization
DM1 Signaling Pathway
Caption: Mechanism of action of DM1-containing ADCs.
Experimental Workflow for ADC Pharmacokinetic Study
Caption: Workflow of a typical preclinical ADC pharmacokinetic study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SPP-DM1 and T-DM1 (Kadcyla) for Targeted Cancer Therapy
For Immediate Release
This guide provides a detailed comparative analysis of two prominent antibody-drug conjugates (ADCs), SPP-DM1 and T-DM1 (ado-trastuzumab emtansine, Kadcyla®), for researchers, scientists, and drug development professionals. The focus is an objective comparison of their performance based on available preclinical data, with a deep dive into their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy.
Introduction
Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. Both this compound and T-DM1 utilize the microtubule-disrupting agent DM1 as their cytotoxic payload. The key differentiator lies in their linker technology: this compound employs a cleavable disulfide-based linker (SPP), while T-DM1 utilizes a non-cleavable thioether linker (MCC). This fundamental difference in linker chemistry significantly influences their stability, mechanism of payload release, and potential for a "bystander effect."
Structural and Mechanistic Differences
T-DM1 (Kadcyla) is an established ADC approved for the treatment of HER2-positive breast cancer.[1] Its non-cleavable MCC linker ensures that the DM1 payload is released primarily through the degradation of the antibody in the lysosome of the target cell.[2][3] This mechanism provides high stability in circulation but limits the ability of the released payload to affect neighboring antigen-negative tumor cells, resulting in a minimal bystander effect.
In contrast, this compound utilizes a cleavable SPP linker, which is designed to be cleaved in the reducing environment of the cell.[4] This allows for the release of the DM1 payload within the target cell and potentially into the tumor microenvironment, where it can then penetrate and kill adjacent antigen-negative cancer cells.[5] This "bystander effect" is a key theoretical advantage of cleavable linkers in treating heterogeneous tumors.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and T-DM1, providing a quantitative comparison of their in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of this compound and T-DM1 in HER2-Positive Cancer Cell Lines
| Cell Line | ADC | IC50 (pM) | Reference |
| NCI-N87 | T-DM1 | 82 ± 10 | [6] |
| HCC1954 | T-DM1 | 33 ± 20 | [6] |
Note: Specific IC50 values for this compound on these exact cell lines were not available in the searched literature. In vitro cytotoxicity assays are recommended to establish a direct comparison.
Table 2: In Vivo Efficacy of this compound and T-DM1 in Xenograft Models
| Xenograft Model | ADC | Dosing | Tumor Growth Inhibition | Reference |
| JIMT-1 (Trastuzumab-resistant) | T-DM1 | Weekly | Significant inhibition | [7] |
| BT-474 | T-DM1 | 15 mg/kg, single dose | 48% tumor volume decrease | [8] |
| RAJI (CD19+) | Anti-CD19-SPP-DM1 | 5 mg/kg | Significant tumor regression | [9] |
| Granta-519 (CD20+) | Anti-CD20-SPP-DM1 | 5 mg/kg | Tumor growth inhibition | [9] |
| BJAB-luc (CD22+) | Anti-CD22-SPP-DM1 | ~5 mg/kg | Tumor growth inhibition | [9] |
| RAJI (CD21+) | Anti-CD21-SPP-DM1 | 5 mg/kg | Tumor growth inhibition | [9] |
Table 3: Comparative Pharmacokinetics of this compound and MCC-DM1 (T-DM1) Conjugates
| ADC | Linker Type | Clearance | Half-life | Reference |
| Anti-HER2-SPP-DM1 | Cleavable (Disulfide) | Faster | Shorter | [10] |
| Anti-HER2-MCC-DM1 | Non-cleavable (Thioether) | Slower | Longer | [10] |
| Anti-CD22-SPP-DM1 | Cleavable (Disulfide) | Faster | Shorter | [10] |
| Anti-CD22-MCC-DM1 | Non-cleavable (Thioether) | Slower | Longer | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADCs in cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete cell culture medium
-
This compound and T-DM1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]
-
ADC Treatment: Prepare serial dilutions of this compound and T-DM1 in complete medium. Replace the culture medium with 100 µL of the diluted compounds.[11]
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[11]
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the ADC concentration using a non-linear regression model.[12]
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of the ADCs in a mouse xenograft model.
Materials:
-
Female athymic nude mice (5-7 weeks old)
-
HER2-positive cancer cells (e.g., BT-474, JIMT-1)
-
Matrigel
-
This compound and T-DM1, vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups.[11]
-
Treatment Administration: Administer the ADCs or vehicle intravenously at the designated doses and schedule.[11]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.[11]
-
Monitoring: Monitor animal body weight and overall health throughout the study.[11]
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis.[11]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is to assess the ability of the antibody component of the ADCs to mediate the killing of target cancer cells by immune effector cells.
Materials:
-
HER2-positive target cancer cells
-
Effector cells (e.g., Natural Killer cells)
-
This compound and T-DM1
-
Assay medium
-
Flow cytometer or plate reader for cytotoxicity measurement (e.g., using Calcein AM or chromium release)
Procedure:
-
Cell Preparation: Prepare target cells and effector cells at the desired concentrations.
-
Antibody Incubation: Incubate target cells with serial dilutions of the ADCs.
-
Co-culture: Add effector cells to the antibody-treated target cells at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).
-
Cytotoxicity Measurement: Measure the lysis of target cells using a suitable method (e.g., chromium release, flow cytometry with viability dyes).[13][14][15]
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and E:T ratio.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for this compound and T-DM1, highlighting the different payload release mechanisms.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity (MTT) assay to determine the IC50 of ADCs.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft tumor model study to evaluate ADC efficacy.
Conclusion
Both this compound and T-DM1 are potent antibody-drug conjugates that effectively deliver the cytotoxic payload DM1 to HER2-positive cancer cells. The primary distinction lies in their linker technology, which dictates their pharmacokinetic profiles and potential for a bystander effect. T-DM1, with its non-cleavable linker, offers greater stability and a longer half-life, while this compound's cleavable linker allows for the release of a membrane-permeable payload, potentially enabling the killing of neighboring antigen-negative tumor cells. The choice between these two approaches depends on the specific therapeutic context, including the heterogeneity of the target tumor and the desired safety profile. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each linker technology in various preclinical and clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. stemcell.com [stemcell.com]
A Head-to-Head Comparison of SPP-DM1 and Auristatin-Based Antibody-Drug Conjugates
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of the cytotoxic payload and its corresponding linker is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, objective comparison between two prominent classes of ADC payloads: the maytansinoid derivative DM1, specifically linked via the SPP (succinimidyl 4-(2-pyridyldithio)pentanoate) linker, and the auristatin family of payloads, such as monomethyl auristatin E (MMAE) and F (MMAF). This comparison is intended for researchers, scientists, and drug development professionals to inform the selection of payload-linker technology for novel ADC candidates.
Both DM1 and auristatins are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[1][2][3] However, their distinct origins, mechanisms of action, and physicochemical properties, along with the characteristics of their respective linkers, lead to significant differences in their preclinical and clinical profiles.
Mechanism of Action: Targeting the Microtubule Assembly
While both payload classes disrupt microtubule dynamics, they do so by binding to different sites on tubulin, the fundamental protein component of microtubules.[2]
SPP-DM1: DM1 is a derivative of the natural product maytansine (B1676224).[4] Upon internalization of the ADC and cleavage of the SPP linker's disulfide bond within the reducing environment of the cell, free DM1 is released.[4] DM1 binds to the maytansine binding site on β-tubulin, which inhibits the polymerization of tubulin dimers and prevents the formation of new microtubules.[2] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately, apoptosis.[3]
Auristatin-Based ADCs: Auristatins are synthetic analogs of the marine natural product dolastatin 10. The most commonly used auristatins in ADCs are MMAE and MMAF. Typically conjugated via a protease-cleavable linker like valine-citrulline (vc), the payload is released upon lysosomal degradation of the antibody.[5] Auristatins bind to the vinca (B1221190) alkaloid binding site on tubulin, which also leads to the inhibition of tubulin polymerization, mitotic arrest, and apoptosis.[2]
Data Presentation: A Comparative Overview
The following tables summarize key characteristics and preclinical data for this compound and auristatin-based ADCs. It is important to note that the data presented is compiled from various studies and does not represent a direct head-to-head comparison under identical experimental conditions unless otherwise specified.
Table 1: General Characteristics of Payloads
| Feature | DM1 (Maytansinoid) | Auristatins (e.g., MMAE, MMAF) |
| Origin | Semi-synthetic derivative of maytansine | Synthetic analogs of dolastatin 10 |
| Tubulin Binding Site | Maytansine site | Vinca alkaloid site |
| Relative Hydrophobicity | Generally less hydrophobic than MMAE[2] | Generally more hydrophobic than DM1[2] |
| Bystander Effect | Dependent on linker; SPP is cleavable, allowing for a potential bystander effect. | Highly effective with cleavable linkers (e.g., vc-MMAE). MMAE is membrane-permeable.[2] |
Table 2: Comparative In Vitro Cytotoxicity
| ADC | Target Antigen | Cell Line | IC50 | Reference |
| Anti-CD19-SPP-DM1 | CD19 | Raji (B-cell lymphoma) | Not explicitly stated, but effective in vivo | [6] |
| Anti-CD22-SPP-DM1 | CD22 | BJAB-luc (B-cell lymphoma) | Not explicitly stated, but effective in vivo | [6] |
| FGFR2-ADC (Auristatin) | FGFR2 | NCI-H716 (colorectal) | Low nanomolar to subnanomolar | [7] |
| 9MW2821 (MMAE) | Nectin-4 | MDA-MB-468 (breast) | Not explicitly stated, but potent antitumor activity | [8] |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (breast) | 10 ng/mL | [9] |
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Anti-CD19-SPP-DM1 | Raji (NHL) | 5 mg/kg | Tumor regression | [6] |
| Anti-CD20-SPP-DM1 | Granta-519 (NHL) | 5 mg/kg | Tumor growth inhibition | [6] |
| Anti-CD22-SPP-DM1 | BJAB-luc (NHL) | 5 mg/kg | Tumor regression | [6] |
| FGFR2-ADC (Auristatin) | MFM-223 (breast) | 5 mg/kg | Partial tumor regression in >90% of animals | [7] |
| 9MW2821 (MMAE) | MDA-MB-468 (breast) | 3 mg/kg | Significant tumor growth inhibition | [8] |
Table 4: Comparative Preclinical Toxicity Profiles
| Payload Class | Key Preclinical Toxicities | Potential Toxicity Driver |
| Maytansinoids (DM1) | Hepatotoxicity (elevated liver enzymes), Thrombocytopenia (low platelets)[3] | Off-target uptake of the ADC in the liver and effects on megakaryocyte progenitors.[3] |
| Auristatins (MMAE) | Neutropenia (low neutrophils), Peripheral Neuropathy[3] | Hydrophobicity can lead to faster clearance and off-target toxicity.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the preclinical evaluation of ADCs. Below are representative methodologies for key comparative experiments.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC (this compound or auristatin-based)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add to the respective wells. Include untreated cells as a control.[10]
-
Incubation: Incubate the plates for a period of 72-120 hours.[10]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive "donor" cells
-
Antigen-negative "recipient" cells (engineered to express a fluorescent protein like GFP)
-
ADC
-
96-well plate
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Co-culture the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[11] Include control wells with only GFP-expressing antigen-negative cells.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration known to be cytotoxic to the antigen-positive cells but minimally affecting the antigen-negative cells in monoculture.[11]
-
Incubation: Incubate the plates for 72-120 hours.[11]
-
Imaging and Analysis: Stain the cells with a nuclear marker (e.g., Hoechst) and a dead cell stain (e.g., Propidium Iodide).[11] Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) antigen-negative cells. Calculate the percentage of bystander killing by comparing the viability of antigen-negative cells in co-culture to those in monoculture.[11]
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Human cancer cell line expressing the target antigen
-
ADC, vehicle control, and any relevant control antibodies
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.[4]
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements.[4]
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC and controls intravenously at the specified doses and schedule.[4]
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.[9]
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Mandatory Visualizations
Conclusion
Both this compound and auristatin-based ADCs are powerful platforms for the targeted delivery of cytotoxic agents to cancer cells. The choice between these two classes of payloads is nuanced and depends on a multitude of factors including the target antigen, tumor histology, and the desired therapeutic window.
Auristatin-based ADCs, particularly those utilizing MMAE with a cleavable linker, are well-known for their potent bystander effect, which can be advantageous in treating tumors with heterogeneous antigen expression.[2] DM1, when paired with a cleavable linker like SPP, also has the potential for bystander killing. The relative hydrophobicity of the payloads can influence the pharmacokinetic properties and off-target toxicities of the ADC.[2] A thorough preclinical evaluation, encompassing in vitro cytotoxicity, bystander effect, stability, in vivo efficacy, and toxicity studies, is crucial for selecting the optimal payload-linker combination for a given therapeutic application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
Validating SPP-DM1: A Comparative Guide to its Mechanism of Action in New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) SPP-DM1 and its mechanism of action, with a focus on its validation in new cell lines. We will delve into its cytotoxic activity, the critical role of its cleavable linker, and the resulting bystander effect, comparing its performance with alternative ADCs. Experimental data and detailed protocols are provided to support researchers in their evaluation of this potent anti-cancer agent.
Mechanism of Action: The this compound Advantage
This compound is an antibody-drug conjugate that leverages the specificity of a monoclonal antibody to deliver the potent cytotoxic agent DM1 directly to tumor cells. The key to its mechanism lies in the cleavable disulfide linker (SPP) , which is designed to be stable in circulation but readily cleaved within the reducing environment of the cell.[1]
The process unfolds in a series of steps:
-
Binding and Internalization: The antibody component of this compound binds to a specific antigen on the surface of a cancer cell. This complex is then internalized, typically through endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the SPP linker is cleaved, releasing the unmodified DM1 payload.[1]
-
Microtubule Disruption: The freed DM1, a potent maytansinoid, binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]
-
The Bystander Effect: A crucial feature of this compound is the ability of the released, membrane-permeable DM1 to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1] This "bystander effect" is critical for overcoming tumor heterogeneity.
Comparative Performance: this compound vs. Alternatives
The choice of linker technology is a critical determinant of an ADC's efficacy. To illustrate this, we compare this compound with ADCs featuring non-cleavable linkers, such as T-DM1 (Trastuzumab emtansine) which utilizes an MCC linker.
| Feature | This compound (Cleavable Linker) | T-DM1 / MCC-DM1 (Non-cleavable Linker) |
| Released Payload | Unmodified, neutral DM1 | Charged lysine-linker-DM1 complex |
| Membrane Permeability | High | Low |
| Bystander Effect | Present and potent | Minimal to absent [1] |
| Efficacy in Heterogeneous Tumors | Potentially higher due to bystander killing | Limited to antigen-positive cells |
In Vivo Evidence:
Studies in subcutaneous xenograft models of non-Hodgkin lymphoma have demonstrated the superior efficacy of this compound compared to an equivalent ADC with a non-cleavable MCC linker. In a Raji cell xenograft model, anti-CD19-SPP-DM1 showed significantly better tumor growth inhibition than anti-CD19-MCC-DM1.[2] Similarly, in a Granta-519 xenograft model, anti-CD20-SPP-DM1 was more effective than its MCC counterpart.[2] These findings underscore the in vivo relevance of the cleavable linker and the bystander effect.
Validation in New Cell Lines: Experimental Data
While comprehensive public data on the IC50 values of this compound across a wide range of new cancer cell lines is limited, the potency of the DM1 payload is well-documented. The following table summarizes the cytotoxic activity of a c-Kit targeting ADC with a DM1 payload in various small cell lung cancer (SCLC) cell lines, providing an indication of DM1's potency in this cancer type.
| Cell Line | Cancer Type | Target Expression | ADC IC50 (nM) |
| NCI-H526 | Small Cell Lung Cancer | c-Kit Positive | 0.158 |
| NCI-H889 | Small Cell Lung Cancer | c-Kit Positive | ~4 |
| NCI-H1048 | Small Cell Lung Cancer | c-Kit Positive | ~1 |
| NCI-H446 | Small Cell Lung Cancer | c-Kit Negative | >10 |
| NCI-H2170 | Small Cell Lung Cancer | c-Kit Negative | >10 |
Data adapted from a study on a c-Kit targeting DM1-ADC, which serves as a surrogate for DM1 payload potency.[3]
Experimental Protocols
To facilitate the validation of this compound's mechanism of action in new cell lines, we provide detailed protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM1
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat cells with serial dilutions of this compound, unconjugated antibody, and free DM1. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Procedure:
-
Cell Labeling: Label antigen-positive (e.g., with GFP) and antigen-negative (e.g., with mCherry) cell lines with distinct fluorescent markers.[1]
-
Co-Culture Seeding: Seed the labeled cells together in various ratios.
-
ADC Treatment: Treat the co-cultures with this compound and a non-bystander ADC control (e.g., T-DM1).[1]
-
Incubation: Incubate for a period sufficient for payload release and cytotoxicity (typically 72-120 hours).[1]
-
Analysis: Quantify the viability of the antigen-negative cell population using fluorescence microscopy or flow cytometry. The percentage of dead antigen-negative cells is a direct measure of the bystander effect.[1]
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the morphological changes in the microtubule network induced by DM1.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or free DM1 for various durations.
-
Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol).[5]
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody.[6]
-
Counterstaining and Mounting: Counterstain the nuclei (e.g., with DAPI) and mount the coverslips on microscope slides.[6]
-
Imaging: Visualize the microtubule network using a fluorescence microscope.[6]
Conclusion
The validation of this compound's mechanism of action in new cell lines is crucial for its development as a targeted cancer therapy. Its cleavable linker and the resulting bystander effect offer a significant advantage over ADCs with non-cleavable linkers, particularly in the context of heterogeneous tumors. The experimental protocols provided in this guide offer a framework for researchers to independently verify and quantify the cytotoxic activity and unique bystander killing capacity of this compound in their cell models of interest. Further investigation into the quantitative aspects of the bystander effect across a broader range of cancer types will continue to refine our understanding and application of this promising therapeutic strategy.
References
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between SPP-DM1 and Other Chemotherapies
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the cross-resistance profiles of SPP-DM1, an antibody-drug conjugate (ADC) payload, in comparison to conventional chemotherapeutic agents. This document provides an objective analysis of experimental data, detailed methodologies, and visual representations of key resistance mechanisms.
The emergence of antibody-drug conjugates has revolutionized targeted cancer therapy. This compound, a potent microtubule-inhibiting maytansinoid payload, is a key component of several ADCs. However, the development of drug resistance remains a critical challenge. Understanding the cross-resistance patterns between this compound and other chemotherapies is paramount for designing effective sequential and combination treatment strategies. This guide synthesizes available preclinical data to provide a comparative overview of these resistance profiles.
Comparative Cytotoxicity: Cross-Resistance Profiles
The cross-resistance of cancer cells to this compound and other chemotherapeutic agents is not uniform and appears to be dependent on the specific mechanisms of acquired resistance. Preclinical studies on cell lines with acquired resistance to DM1-based ADCs, such as trastuzumab-DM1 (T-DM1), have yielded divergent findings, highlighting the complexity of resistance phenotypes.
One key mechanism of resistance to DM1-based ADCs is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[1][2] Another significant factor is the downregulation of the target antigen on the cancer cell surface.[1][2]
Interestingly, the development of resistance to a DM1-based ADC does not always confer cross-resistance to other classes of chemotherapeutics. In a study by Loganzo et al. (2015), breast cancer cell lines (361-TM and JIMT1-TM) made resistant to a trastuzumab-maytansinoid ADC showed minimal cross-resistance to the unconjugated DM1 payload and other standard-of-care chemotherapeutics.[2] This suggests that in some cellular contexts, the resistance mechanism is highly specific to the ADC's structure or delivery mechanism.
Conversely, other studies have demonstrated significant cross-resistance. For instance, a T-DM1-resistant KPL-4 cell line was found to be approximately 100-fold cross-resistant to the taxane (B156437) docetaxel.[1] This indicates that the acquired resistance mechanism in these cells, potentially related to tubulin alterations or the upregulation of specific ABC transporters that efflux both DM1 and docetaxel, is broader in its effect.
The following table summarizes the varied cross-resistance profiles observed in preclinical models of resistance to DM1-based ADCs.
| Resistant Cell Line Model | Primary Resistance Mechanism | Cross-Resistance to Other Chemotherapeutics | Reference |
| 361-TM (Breast Cancer) | Increased ABCC1 (MRP1) drug efflux protein | Minimal resistance to unconjugated DM1 and other chemotherapeutics | [2] |
| JIMT1-TM (Breast Cancer) | Decreased Her2 (ErbB2) antigen | Minimal resistance to unconjugated DM1 and other chemotherapeutics | [2] |
| KPL-4-T-DM1-R (Breast Cancer) | Decreased HER2 antigen and increased MDR1 (ABCB1) expression | Approximately 100-fold cross-resistant to docetaxel | [1] |
Experimental Protocols
To provide a clear understanding of how such cross-resistance is evaluated, this section details a representative experimental protocol for generating chemotherapy-resistant cell lines and assessing their sensitivity to other agents.
Protocol for Generation of Paclitaxel-Resistant Cell Lines
This protocol, adapted from a stepwise method with intermittent drug exposures, is a common approach to developing resistant cancer cell lines in vitro.[3]
1. Cell Culture and Initial IC50 Determination:
-
Culture the parental cancer cell line (e.g., DU145 prostate cancer cells) in appropriate media.
-
Determine the half-maximal inhibitory concentration (IC50) of paclitaxel (B517696) for the parental cell line using a cell viability assay (e.g., MTT assay).
2. Stepwise Drug Exposure:
-
Expose the cells to an initial concentration of paclitaxel that is sublethal (e.g., the IC20).
-
Once the cells have recovered and are proliferating, increase the paclitaxel concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, a subset of cells that survive are expanded.
-
This process is repeated over several months.
3. Confirmation of Resistance:
-
After a significant increase in drug tolerance is observed, the IC50 of the newly generated resistant cell line (e.g., DU145-TxR) is determined and compared to the parental line. A substantial increase in the IC50 value confirms the resistant phenotype.
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a standard method for determining the IC50 values of various chemotherapeutic agents against both parental and resistant cell lines.[4]
1. Cell Seeding:
-
Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agents to be tested (e.g., this compound, paclitaxel, vincristine, doxorubicin).
-
Treat the cells with a range of drug concentrations. Include untreated cells as a control.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
4. Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
5. Data Analysis:
-
Plot the percentage of cell viability against the drug concentration.
-
Calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis.
Mechanisms and Signaling Pathways
The differential cross-resistance profiles observed in various studies can be attributed to the specific molecular mechanisms of resistance that are activated in the cancer cells.
Upregulation of ABC Transporters
A primary mechanism of resistance to many chemotherapeutic agents, including the DM1 payload of this compound, is the increased expression of ABC transporters. These membrane proteins actively pump drugs out of the cell, reducing their intracellular concentration and thus their cytotoxic effect. The specific transporter that is upregulated can influence the cross-resistance pattern. For example, P-glycoprotein (P-gp/MDR1/ABCB1) is a well-known efflux pump for a wide range of drugs, including taxanes and maytansinoids.[1] Upregulation of MDR1 in a DM1-resistant cell line would likely lead to cross-resistance to paclitaxel.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of SPP-DM1 and SMCC-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. The linker connecting the antibody to the cytotoxic payload is a critical component that significantly influences the ADC's efficacy and, importantly, its toxicity profile. This guide provides an objective comparison of the toxicity profiles of two commonly used linker-payload combinations: SPP-DM1, featuring a cleavable disulfide linker, and SMCC-DM1, which utilizes a non-cleavable thioether linker. Both linkers are conjugated to DM1, a potent maytansinoid microtubule inhibitor.
The fundamental difference between these two linkers lies in their payload release mechanism, which directly impacts their stability in circulation and potential for off-target toxicities. SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is designed to be cleaved in the reducing environment of the cell, releasing the DM1 payload.[1] In contrast, the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker forms a stable bond that only releases the DM1 payload after the entire ADC is internalized and the antibody is degraded within the lysosome.[2] This distinction is a key determinant of their respective safety profiles.
Comparative Toxicity Data
Preclinical studies have demonstrated notable differences in the toxicity of ADCs constructed with SPP versus SMCC linkers. Generally, the non-cleavable SMCC linker is associated with a more favorable safety profile due to its higher stability in plasma, which minimizes the premature release of the highly potent DM1 payload and subsequent off-target toxicity.[3][4]
A key preclinical study directly comparing anti-CD22 ADCs with both this compound and SMCC-DM1 (referred to as MCC-DM1 in the study) in rats revealed that the cleavable SPP linker led to more pronounced systemic toxicity.[5] Animals treated with the SPP-linked ADC exhibited greater body weight loss, as well as more significant hepatic and hematological toxicities compared to those treated with the SMCC-linked ADC at a dose of 20 mg/kg.[5] Another study reported that in a single-dose acute toxicity study in rats, an ADC with an SMCC linker was at least two-fold better tolerated than a conjugate with an SPP linker.[6] The SPP-ADC caused approximately 10% body weight loss at a 22 mg/kg dose, whereas the SMCC-ADC could be dosed up to 50 mg/kg without inducing weight loss.[6]
The clinical toxicity profile of ado-trastuzumab emtansine (T-DM1), which employs a non-cleavable SMCC-like linker, is well-documented. The most common grade ≥3 adverse events are thrombocytopenia and increased liver transaminases.[7][8] This clinical data provides a benchmark for the types of toxicities that can be expected with a stable, non-cleavable DM1-based ADC.
The following tables summarize the available comparative preclinical toxicity data and the established clinical toxicity profile for an SMCC-DM1 based ADC.
Table 1: Comparative Preclinical In Vivo Toxicity of this compound vs. SMCC-DM1 ADCs
| Parameter | This compound ADC | SMCC-DM1 ADC | Species | Reference |
| Tolerability | Less tolerated | At least 2-fold better tolerated | Rat | [6] |
| Body Weight | Significant (~10%) loss at 22 mg/kg | No weight loss at 50 mg/kg | Rat | [6] |
| Systemic Toxicity | More significant weight loss, hepatic, and hematological toxicities at 20 mg/kg | Less toxic at 20 mg/kg | Rat | [5] |
Table 2: Common Adverse Events (All Grades) for Ado-Trastuzumab Emtansine (T-DM1) (SMCC-like linker)
| Adverse Event | Frequency | Reference |
| Fatigue | 45.4% | [7] |
| Nausea | 42.3% | [7] |
| Thrombocytopenia | 28.7% | [7] |
| Headache | 28.7% | [7] |
| Constipation | 25.5% | [7] |
| Increased Transaminases | 22-43% | [7] |
Experimental Protocols
Detailed experimental protocols for the direct comparative toxicity studies are not fully available in the public domain. However, based on standard practices for preclinical ADC safety assessment, the following methodologies are typically employed.
In Vivo Toxicity Assessment in Rodents (Rat Model)
Objective: To evaluate the systemic toxicity of this compound and SMCC-DM1 ADCs following intravenous administration.
Animal Model: Female Sprague-Dawley rats are commonly used.[1]
Dosing:
-
Animals are randomized into treatment groups.
-
ADCs are administered as a single intravenous bolus dose.
-
Dose levels are determined based on preliminary dose-range-finding studies to identify the maximum tolerated dose (MTD).
Parameters Monitored:
-
Mortality and Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight: Individual body weights are recorded prior to dosing and at regular intervals (e.g., daily or semi-weekly) throughout the study.[1][4]
-
Blood Sampling: Blood samples are collected at specified time points (e.g., 2 and 5 days post-administration) for hematological and clinical chemistry analysis.[1][4]
Analyses:
-
Hematology: A complete blood count (CBC) is performed to assess parameters such as red blood cells, white blood cells, and platelets.[1] This is crucial for detecting myelosuppression, a common toxicity of cytotoxic agents.
-
Clinical Chemistry: Serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to evaluate potential hepatotoxicity.[1][4]
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and major organs are collected, weighed, and examined for gross pathological changes. Tissues are then processed for histopathological evaluation to identify any microscopic changes.
Visualizing the Mechanisms
The differential toxicity profiles of this compound and SMCC-DM1 stem from their distinct payload release mechanisms. The following diagrams illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity profiles of antibody-drug conjugates for anticancer treatment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity Profiles of Antibody–Drug Conjugates: Synthesis and Graphical Insights to Optimize Patient-Centered Treatment Strategies for HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Bystander Killing Efficiency of SPP-DM1: A Comparative Guide
For researchers and drug development professionals in the field of oncology, the efficacy of an antibody-drug conjugate (ADC) is not solely dependent on its ability to eliminate antigen-positive cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills adjacent antigen-negative tumor cells, is a critical attribute for achieving robust anti-tumor activity in heterogeneous tumor environments. This guide provides a comprehensive evaluation of the bystander killing efficiency of SPP-DM1, an ADC that utilizes a cleavable linker technology. We will delve into its mechanism of action, compare its performance with alternative ADC platforms, and provide detailed experimental protocols for assessing the bystander effect.
The Mechanism of this compound and its Bystander Effect
This compound is an antibody-drug conjugate comprising a monoclonal antibody, a cleavable disulfide linker (SPP), and the potent microtubule-disrupting agent, DM1, as its cytotoxic payload.[1][2] The bystander effect of this compound is intrinsically linked to the cleavable nature of its SPP linker.
The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[2] Following internalization via endocytosis, the ADC is trafficked to the lysosomes. Within the reducing environment of the cell, the disulfide bond of the SPP linker is cleaved, releasing the DM1 payload in its native, uncharged form.[2] This free DM1 is a potent anti-mitotic agent that binds to tubulin, leading to cell cycle arrest and apoptosis.[1][3]
Crucially, the released, membrane-permeable DM1 is not confined to the antigen-positive cell. A portion of the DM1 molecules can diffuse across the cell membrane and into the tumor microenvironment.[2] These diffused DM1 molecules can then be taken up by neighboring antigen-negative cancer cells, inducing the same cytotoxic effect and leading to what is known as bystander killing.[2][4] This mechanism is particularly advantageous in treating solid tumors, which often exhibit heterogeneous antigen expression.[4]
In contrast, ADCs with non-cleavable linkers, such as the well-known ado-trastuzumab emtansine (T-DM1), do not exhibit a significant bystander effect.[2][5] With non-cleavable linkers, the payload is released along with a charged amino acid residue from the antibody, which prevents it from crossing the cell membrane and affecting neighboring cells.[5]
Comparative Analysis of Bystander Killing Efficiency
| ADC Linker-Payload | Linker Type | Released Payload | Membrane Permeability | Expected Bystander Effect |
| This compound | Cleavable (Disulfide) | DM1 | High | Strong |
| T-DM1 (Kadcyla®) | Non-cleavable (Thioether) | Lys-SMCC-DM1 | Low (charged) | Minimal to None |
| Trastuzumab Deruxtecan (Enhertu®) | Cleavable (Enzyme-cleavable) | Deruxtecan (DXd) | High | Strong |
| Brentuximab Vedotin (Adcetris®) | Cleavable (Enzyme-cleavable) | MMAE | High | Strong |
This table provides an inferred comparison based on the known properties of the linkers and payloads.
Studies comparing ADCs with cleavable and non-cleavable linkers consistently demonstrate the superior bystander killing capacity of the former. For instance, in co-culture assays, ADCs with cleavable linkers have been shown to effectively kill antigen-negative cells when cultured with antigen-positive cells, a phenomenon not observed with non-cleavable ADCs like T-DM1.[3][6] The efficiency of this bystander killing is often dependent on the ratio of antigen-positive to antigen-negative cells, with a higher proportion of antigen-positive cells leading to a more pronounced bystander effect.[7]
Experimental Protocols for Evaluating Bystander Effect
To quantitatively assess the bystander killing efficiency of this compound and other ADCs, two primary in vitro assays are widely employed: the co-culture bystander assay and the conditioned medium transfer assay.[6][8][9]
Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection: Select an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC and an antigen-negative (Ag-) cell line that does not. To distinguish between the two cell lines, one can be engineered to express a fluorescent protein (e.g., GFP).
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures with a range of concentrations of the ADC.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Determine the viability of the Ag- cell population using flow cytometry or high-content imaging, gating on the fluorescently labeled cells.
-
Data Analysis: Calculate the percentage of dead Ag- cells in the co-cultures compared to the untreated controls. The half-maximal inhibitory concentration (IC50) for the Ag- cells in the presence of Ag+ cells can also be determined.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.
Methodology:
-
Prepare Conditioned Medium: Seed the Ag+ cells and treat them with the ADC at a concentration that induces cytotoxicity. As a control, treat another set of Ag+ cells with the vehicle. Incubate for 48-72 hours.
-
Collect Conditioned Medium: Collect the culture supernatant (conditioned medium) from both the ADC-treated and vehicle-treated Ag+ cells. Centrifuge the supernatant to remove any detached cells.
-
Treat Bystander Cells: Seed the Ag- cells in a new 96-well plate. Replace the culture medium with the collected conditioned medium.
-
Incubation: Incubate the Ag- cells for 72 to 96 hours.
-
Viability Assessment: Measure the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from vehicle-treated Ag+ cells. A significant reduction in viability indicates a bystander effect.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Mechanism of this compound action and bystander killing.
Caption: Workflow of in vitro bystander effect assays.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to SPP and SPDB Linker Stability in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An optimal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell. This guide provides an objective comparison of two widely used disulfide-based linkers: SPP (succinimidyl 4-(2-pyridyldithio)pentanoate) and SPDB (succinimidyl 3-(2-pyridyldithio)butyrate), with a focus on their relative stability, supported by experimental data.
Introduction to Disulfide Linkers: SPP and SPDB
SPP and SPDB are heterobifunctional crosslinkers that connect a cytotoxic payload to an antibody via a disulfide bond. This disulfide bridge is designed to be cleaved in the reducing environment of the intracellular space, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream, leading to targeted payload release.[1][] The primary structural difference between SPP and SPDB lies in the degree of steric hindrance around the disulfide bond, which plays a crucial role in their stability.[3]
Comparative Stability Analysis
The stability of disulfide linkers in ADCs is a balance between maintaining integrity in circulation and allowing for efficient cleavage within the target cell. Steric hindrance around the disulfide bond is a key factor in modulating this stability.[4]
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) is designed with increased steric hindrance compared to SPP.[3][5] This structural feature generally imparts greater stability to the disulfide bond, making it more resistant to premature reduction in the bloodstream.[6][7] Studies comparing maytansinoid conjugates have shown that ADCs with more sterically hindered disulfide linkers, such as those using SPDB, exhibit greater stability to reductive cleavage and improved plasma stability in mice.[6] An ADC utilizing the SPDB linker, huC242-SPDB-DM4, was found to have intermediate disulfide bond stability, which correlated with the best in vivo efficacy in preclinical models, highlighting the importance of a finely tuned balance between stability and payload release.[6]
SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) , having a less sterically hindered disulfide bond, is considered to be more labile.[7][8] This can lead to a faster clearance of the ADC from circulation.[9] For instance, the terminal elimination half-life of cantuzumab mertansine (B1676302) (huC242-DM1), which utilizes an SPP linker, was reported to be approximately 41.1 hours.[10][11] While this allows for payload release, it may also increase the potential for off-target toxicity due to premature cleavage.
The choice between SPP and SPDB often depends on the specific characteristics of the antibody, payload, and the target antigen. A more labile linker like SPP might be advantageous for facilitating a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. Conversely, a more stable linker like SPDB may be preferred to minimize systemic toxicity and improve the therapeutic window.[5]
Quantitative Stability Data
| Linker | ADC Example | Key Structural Feature | Relative Plasma Stability | In Vivo Efficacy Correlation | Reference |
| SPP | huC242-SPP-DM1 | Less steric hindrance | Less stable, more prone to premature cleavage | Active, but may have a narrower therapeutic window due to lower stability | [7][8] |
| SPDB | huC242-SPDB-DM4 | Increased steric hindrance | More stable in circulation | Demonstrated the best efficacy in preclinical models due to a balance of stability and payload release | [6][7] |
Mechanism of Payload Release
Both SPP and SPDB linkers rely on the same fundamental mechanism for payload release. Upon internalization of the ADC into a target cell, the disulfide bond is cleaved by intracellular reducing agents like glutathione. This releases the thiol-containing payload, which can then exert its cytotoxic effect. Both huC242-SPP-DM1 and huC242-SPDB-DM4 have been shown to undergo lysosomal degradation as an essential step in their activation.
Experimental Protocols
In Vitro Plasma Stability Assay
This assay is designed to evaluate the stability of an ADC in plasma from various species by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC (with SPP or SPDB linker)
-
Control ADC (e.g., with a non-cleavable linker)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Immuno-affinity capture beads (e.g., Protein A or anti-IgG)
-
LC-MS system
Procedure:
-
Sample Preparation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time-Point Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately freeze the aliquots at -80°C to stop any degradation.
-
ADC Isolation: Thaw the samples and isolate the ADC from plasma proteins using immuno-affinity capture beads.
-
LC-MS Analysis: Analyze the captured ADC using an LC-MS method to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time. A decrease in DAR over time indicates linker instability and payload deconjugation.
Conclusion
The choice between SPP and SPDB linkers is a critical decision in the design of an ADC, with significant implications for its stability, efficacy, and safety profile. The increased steric hindrance of the SPDB linker generally confers greater stability in plasma compared to the more labile SPP linker. Experimental evidence suggests that an intermediate level of stability, as provided by the SPDB linker in the case of huC242-DM4, can lead to optimal in vivo performance. A thorough evaluation of linker stability using robust in vitro assays is essential for selecting the most appropriate linker for a given ADC candidate and for predicting its in vivo behavior.
References
- 1. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 8. adcreview.com [adcreview.com]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of SPP-DM1 in High vs. Low Antigen Expressing Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of antibody-drug conjugates (ADCs) utilizing the SPP-DM1 linker-payload system in cancer cell lines with varying levels of target antigen expression. The data presented herein is crucial for researchers, scientists, and drug development professionals engaged in the preclinical assessment of ADCs.
The central principle governing the efficacy of ADCs like those employing this compound is the targeted delivery of the potent cytotoxic agent, DM1, to cancer cells. This is achieved through the specific binding of the monoclonal antibody component of the ADC to a tumor-associated antigen on the cell surface. Following binding, the ADC-antigen complex is internalized, and the DM1 payload is released intracellularly, leading to cell death. Logically, the density of the target antigen on the cancer cell surface is a critical determinant of the therapeutic efficacy of such ADCs.
Mechanism of Action of this compound
The SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a cleavable linker designed to be stable in the bloodstream but susceptible to cleavage within the reducing environment of the cell. Upon internalization of the ADC into the target cancer cell, the disulfide bond within the SPP linker is cleaved, releasing the active DM1 payload.[1] DM1, a maytansinoid derivative, is a potent microtubule inhibitor. It binds to tubulin at the microtubule ends, suppressing microtubule dynamics.[2] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1][2]
Quantitative Comparison of In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of DM1-based ADCs in cancer cell lines with differential antigen expression. The data clearly demonstrates a correlation between higher antigen expression and increased potency of the ADC.
Table 1: In Vitro Proliferative Activity of Trastuzumab-Maytansinoid Conjugates
| Cell Line | HER2 Expression | ADC | IC50 (nmol/L DM1 equivalents) |
| SK-BR-3 | High (3+) | Tmab-SPP-DM1 | 0.08 |
| Tmab-MCC-DM1 | 0.07 | ||
| L-DM1 (Free Drug) | 0.06 | ||
| BT-474 | High (3+) | Tmab-SPP-DM1 | 0.11 |
| Tmab-MCC-DM1 | 0.10 | ||
| L-DM1 (Free Drug) | 0.08 | ||
| MCF7 | Normal | Tmab-SPP-DM1 | >10 |
| Tmab-MCC-DM1 | >10 | ||
| L-DM1 (Free Drug) | 0.07 | ||
| MDA-MB-468 | Negative | Tmab-SPP-DM1 | >10 |
| Tmab-MCC-DM1 | >10 | ||
| L-DM1 (Free Drug) | 0.08 |
Data adapted from a study on trastuzumab-maytansinoid conjugates.[3] Tmab-SPP-DM1 is a trastuzumab ADC with a cleavable linker, while Tmab-MCC-DM1 has a non-cleavable linker. L-DM1 is the free maytansinoid drug.
Table 2: In Vitro Cytotoxicity of a scFv-HSA-DM1 Conjugate
| Cell Line | HER2 Expression | ADC | IC50 (nM) |
| SKBR-3 | High | T-SA1–DM1 | 1.05 ± 0.03 |
| SKOV3 | High | T-SA1–DM1 | 3.18 ± 0.49 |
| MCF-7 | Low | T-SA1–DM1 | > 1200 |
| MDA-MB-231 | Low | T-SA1–DM1 | > 750 |
Data adapted from a study on a novel anti-HER2 scFv–HSA fusion antibody conjugated to DM1.[4]
These data compellingly illustrate that the cytotoxic efficacy of DM1-based ADCs is significantly higher in cell lines with high antigen expression (e.g., SK-BR-3 and BT-474 for HER2) compared to those with low or no expression (e.g., MCF-7 and MDA-MB-468).[3][4] This antigen-dependent killing is the cornerstone of the targeted therapy approach.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of an ADC on cultured cancer cells.[5][6][7]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
This compound ADC and relevant controls (e.g., unconjugated antibody, free DM1 payload)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and controls in complete medium at 2x the final desired concentration.
-
Add 50 µL of the diluted ADC or control solutions to the respective wells.[7]
-
Include untreated cell controls (vehicle control).
-
Incubate the plate for a predetermined duration (e.g., 48-144 hours), depending on the cell line and the payload's mechanism of action.[7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate the plate at 37°C overnight in the dark.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing the Process and Pathway
To further elucidate the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The experimental evidence strongly supports the hypothesis that the efficacy of this compound-based ADCs is directly proportional to the level of target antigen expression on cancer cells. This antigen-dependent cytotoxicity is a key feature of this therapeutic modality, offering a promising strategy for selectively eliminating tumor cells while minimizing damage to healthy tissues. The provided protocols and diagrams serve as a valuable resource for researchers designing and interpreting preclinical studies of novel ADC candidates. Further research into the nuances of ADC trafficking and payload release in the context of varying antigen expression will continue to refine the development of these targeted therapies. A study has also suggested a novel mechanism of off-target toxicity for T-DM1, where the DM1 payload can mediate binding to cytoskeleton-associated protein 5 (CKAP5) on the cell surface, leading to cytotoxicity in cells with low or no HER2 expression through membrane damage and calcium influx.[9][10]
References
- 1. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody-Drug Conjugate Exposure in Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic potential of an anti-HER2 single chain antibody–DM1 conjugates for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody–Drug Conjugate Exposure in Solid Tumor | Semantic Scholar [semanticscholar.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of SPP-DM1: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the highly potent antibody-drug conjugate (ADC) payload, SPP-DM1, is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a procedural framework for researchers, scientists, and drug development professionals, outlining the necessary steps for the proper disposal of this cytotoxic compound.
The active component of this compound, DM1 (Mertansine), is a potent microtubule-disrupting agent and is classified as a hazardous material.[1][2] It is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2] Consequently, all materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[1] The primary and recommended method for the disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal company.[1]
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound and its components. All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.[1]
Quantitative Data for Decontamination
For effective decontamination of surfaces and equipment that may have come into contact with this compound, the following two-step chemical inactivation method is recommended.[1]
| Parameter | Decontamination Step 1 | Decontamination Step 2 | Rinsing Step |
| Chemical Agent | Sodium Hypochlorite (B82951) (Bleach) Solution | Sodium Thiosulfate (B1220275) Solution | 70% Ethanol (B145695) or Sterile Water |
| Contact Time | At least 15-30 minutes | Following Step 1 | Following Step 2 |
Experimental Protocols
The following protocols provide detailed, step-by-step guidance for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.[1]
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A disposable, solid-front gown.[1]
Waste Segregation and Containerization
All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[1]
1. Sharps Waste:
- All needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-proof, and clearly labeled cytotoxic sharps container.[1]
2. Solid Waste:
- Non-sharp solid waste, such as gloves, gowns, and bench paper, should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container. These are often color-coded purple or yellow with a purple lid.[1]
3. Liquid Waste:
- Unused or waste solutions of this compound should not be disposed of down the drain.[1]
- They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[1]
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the appropriate hazard symbols.[1]
Waste Storage
Segregated and labeled cytotoxic waste should be stored in a designated, secure area with limited access until it is collected by a certified hazardous waste disposal service.[1]
Decontamination Protocol
This protocol details the chemical inactivation of this compound on laboratory surfaces and equipment.
1. Application of Decontaminating Agent:
- Apply the sodium hypochlorite (bleach) solution to the contaminated surface.
- Allow for a contact time of at least 15-30 minutes.[1]
2. Wiping:
- Wipe the surface with absorbent pads, moving from areas of lower contamination to higher contamination.[1]
3. Neutralization:
- Apply the sodium thiosulfate solution to the surface to neutralize the bleach.[1]
4. Rinsing:
- Rinse the surface thoroughly with 70% ethanol or sterile water.[1]
5. Disposal of Cleaning Materials:
- All cleaning materials (e.g., absorbent pads) must be disposed of as cytotoxic waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Personal protective equipment for handling SPP-DM1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of SPP-DM1, a potent cytotoxic agent-linker conjugate. Adherence to these guidelines is essential to ensure personnel safety and mitigate risks associated with this compound.
This compound is comprised of the cytotoxic agent DM1 (Mertansine), a maytansinoid derivative, connected via the cleavable linker SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate). DM1 is a highly potent microtubule-disrupting agent. Due to the inherent hazards of the DM1 payload, stringent safety precautions are required at all stages of handling, storage, and disposal.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment. The following table summarizes the required PPE for various handling scenarios. It is imperative that all PPE is donned before handling the material and doffed in a manner that prevents cross-contamination.
| Task | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, reconstitution, aliquoting in a certified containment system) | - Primary Gloves: Nitrile or neoprene gloves (single pair).- Secondary Gloves: A second pair of nitrile or neoprene gloves worn over the primary pair.- Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Respiratory Protection: Not generally required when handling within a certified chemical fume hood or biological safety cabinet. |
| Spill Cleanup | - Primary and Secondary Gloves: Two pairs of chemotherapy-rated gloves.- Gown: Impervious, disposable gown.- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: A full-face respirator with appropriate cartridges should be used for large spills or when there is a risk of aerosolization. |
| Waste Disposal | - Primary and Secondary Gloves: Two pairs of chemotherapy-rated gloves.- Gown: Disposable, low-permeability gown.- Eye Protection: Safety glasses with side shields. |
Operational Plan: Handling and Storage
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage. If the package is compromised, treat it as a potential spill and follow the spill cleanup protocol. Unpack the container in a designated area, preferably within a chemical fume hood.
Storage: Store this compound in a clearly labeled, sealed container in a secure, ventilated, and restricted-access location. Follow the manufacturer's recommendations for storage temperature, typically -20°C.
Preparation of Solutions: All manipulations involving solid this compound or its concentrated solutions must be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols. Use a dedicated set of calibrated pipettes and other equipment for handling this compound.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: Used gloves, gowns, bench paper, and other contaminated disposable materials should be placed in a designated, labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not discharge to the sewer.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.
Arrange for the disposal of cytotoxic waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Key Experimental Protocols
In Vitro Linker Stability Assay
This protocol is designed to assess the stability of the this compound linker and the rate of DM1 release in a relevant biological matrix.
Methodology:
-
Incubate this compound at a concentration of 100 µg/mL in human or mouse plasma, or cell culture medium at 37°C.[1]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 96 hours).[1]
-
Separate the intact this compound from the released payload using a suitable method such as affinity chromatography.[1]
-
Quantify the amount of conjugated DM1 and free DM1 using a validated analytical method like LC-MS/MS.[1]
-
Calculate the percentage of intact this compound remaining at each time point to determine the linker stability.[1]
Bystander Effect Co-Culture Assay
This assay determines if the DM1 payload released from antigen-positive cells can affect neighboring antigen-negative cells.
Methodology:
-
Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for identification.[1]
-
Co-culture the labeled antigen-negative cells with unlabeled antigen-positive cells at various ratios (e.g., 1:1, 1:3, 3:1).[1]
-
Treat the co-cultures with a range of this compound concentrations.[1]
-
After a set incubation period (e.g., 72-96 hours), stain the cells with a viability dye.[1]
-
Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and antigen-negative cell populations.[1]
Visualizations
Caption: Workflow for responding to an this compound spill.
Caption: Procedural flow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
